molecular formula C5H4ClNO2S B1348577 2-Chloro-4-methylthiazole-5-carboxylic acid CAS No. 40003-48-3

2-Chloro-4-methylthiazole-5-carboxylic acid

Cat. No.: B1348577
CAS No.: 40003-48-3
M. Wt: 177.61 g/mol
InChI Key: LDUFDQVROYUUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methylthiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H4ClNO2S and its molecular weight is 177.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUFDQVROYUUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349844
Record name 2-Chloro-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40003-48-3
Record name 2-Chloro-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-methylthiazole-5-carboxylic acid. Due to a lack of extensive experimental data in publicly available literature for this specific compound, this guide combines established information with predicted values from computational models to offer a thorough profile for research and drug development purposes.

Compound Identity and Structure

This compound is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group. Its unique structural arrangement makes it a molecule of interest in medicinal chemistry and material science.

Chemical Identifiers:

  • CAS Number: 40003-48-3[1]

  • Molecular Formula: C₅H₄ClNO₂S[1]

  • Molecular Weight: 177.61 g/mol [1]

2_Chloro_4_methylthiazole_5_carboxylic_acid cluster_0 C1 C C2 C C1->C2 C5 C C1->C5 C4 C C2->C4 S1 S C2->S1 C3 C N1 N C3->N1 Cl1 Cl C3->Cl1 C6 CH₃ C4->C6 S1->C3 N1->C1 O1 O C5->O1 = O2 OH C5->O2 G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Evaluation (Hypothetical) synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Studies purification->solubility pka pKa Determination purification->pka logp LogP Determination purification->logp in_vitro In Vitro Assays (e.g., Enzyme Inhibition) logp->in_vitro ADME Prediction in_vivo In Vivo Studies (e.g., Animal Models) in_vitro->in_vivo G cluster_core Core Structure cluster_derivatives Derivatives with Substitutions cluster_activity Potential Biological Activities core Thiazole Ring substitutions e.g., -Cl, -CH₃, -COOH core->substitutions Leads to antimicrobial Antimicrobial substitutions->antimicrobial May Exhibit anticancer Anticancer substitutions->anticancer May Exhibit anti_inflammatory Anti-inflammatory substitutions->anti_inflammatory May Exhibit

References

Spectroscopic and Synthetic Profile of 2-Chloro-4-methylthiazole-5-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic pathway for the versatile heterocyclic building block, 2-Chloro-4-methylthiazole-5-carboxylic acid. Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this document presents predicted and typical data based on the analysis of structurally similar compounds and established principles of spectroscopic analysis. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug discovery.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These values are derived from spectral data of analogous thiazole derivatives and general knowledge of spectroscopic correlations.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)
Chemical Shift (δ) ppm Assignment
~ 2.7-CH₃ (s, 3H)
~ 13.0 (broad s, 1H)-COOH (s, 1H)

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Vibrational Mode Intensity
2500-3300O-H stretch (Carboxylic acid dimer)Broad, Strong
~ 1700C=O stretch (Carboxylic acid)Strong
~ 1550C=N stretch (Thiazole ring)Medium
~ 1450C-H bend (-CH₃)Medium
~ 1250C-O stretch (Carboxylic acid)Medium
~ 750C-Cl stretchMedium-Strong
Table 3: Predicted Mass Spectrometry (MS) Data
m/z (Mass-to-Charge Ratio) Assignment
177/179[M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
162/164[M - CH₃]⁺ (Loss of a methyl group)
132/134[M - COOH]⁺ (Loss of the carboxylic acid group)
111[M - Cl - CO]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a compound such as this compound. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean ATR crystal is recorded prior to the sample scan.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Acquisition:

    • Ionization Mode: Positive or negative ion mode can be used.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: Typically 3-5 kV.

    • Fragmentor Voltage: Varied to induce fragmentation for structural elucidation.

Synthetic Workflow

A plausible synthetic route to this compound can be envisioned starting from ethyl 2-amino-4-methylthiazole-5-carboxylate. This multi-step process involves diazotization followed by a Sandmeyer-type reaction to introduce the chlorine atom, and subsequent hydrolysis of the ester to the carboxylic acid.

Synthesis_Workflow A Ethyl 2-amino-4-methyl- thiazole-5-carboxylate B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)    0-5 °C   C Ethyl 2-chloro-4-methyl- thiazole-5-carboxylate B->C  CuCl, HCl   D 2-Chloro-4-methyl- thiazole-5-carboxylic acid C->D  NaOH (aq), then H⁺    (Hydrolysis)  

Synthetic pathway for this compound.

This proposed synthesis provides a logical and feasible approach for the laboratory-scale preparation of the target compound, utilizing well-established chemical transformations. Researchers can adapt and optimize these general conditions based on their specific experimental setup and requirements.

A Technical Guide to the Solubility of 2-Chloro-4-methylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-methylthiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility, qualitative solubility insights derived from its synthesis and purification, and a framework for systematic solubility assessment.

Compound Profile

Compound Name This compound
CAS Number 40003-48-3
Molecular Formula C₅H₄ClNO₂S
Molecular Weight 177.61 g/mol
Structure
(Image of the chemical structure of this compound)

Qualitative Solubility Profile

Based on its chemical structure and solvents employed in its synthesis and purification, a qualitative assessment of the solubility of this compound can be inferred. The presence of a carboxylic acid group suggests pH-dependent solubility in aqueous solutions, with increased solubility in alkaline conditions due to salt formation. Its heterocyclic and chlorinated structure indicates potential solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Aqueous Water, Aqueous BuffersLow at neutral and acidic pH; Higher at alkaline pHThe carboxylic acid group is protonated at low pH, limiting solubility. At higher pH, it deprotonates to form a more soluble carboxylate salt.
Alcohols Methanol, EthanolLikely SolubleThe polar hydroxyl group of alcohols can interact with the carboxylic acid moiety.
Ketones Acetone, Methyl Ethyl KetoneLikely SolubleThe polar carbonyl group can act as a hydrogen bond acceptor.
Esters Ethyl AcetateLikely SolubleOften used in extraction and purification steps of similar compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately SolubleUsed as an extraction solvent in the synthesis of related compounds.
Halogenated Dichloromethane, ChloroformLikely Soluble"Like dissolves like" principle suggests solubility in chlorinated solvents.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely SolubleThese solvents are known to dissolve a wide range of organic compounds.
Non-polar Hexane, TolueneLikely InsolubleThe polar nature of the carboxylic acid and thiazole ring limits solubility in non-polar solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound. The shake-flask method is considered the gold standard for equilibrium solubility determination.[1]

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Workflow for Equilibrium Solubility Determination

G Workflow for Equilibrium Solubility Determination A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with agitation C 3. Phase Separation B->C Centrifugation or Filtration D 4. Quantification C->D HPLC, UV-Vis, or LC-MS E 5. Data Analysis D->E Calculate concentration

Caption: A flowchart illustrating the key steps in the shake-flask method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Equilibration:

    • Agitate the mixture at a constant temperature using a shaker bath or orbital shaker. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

    • Equilibration time can vary, but a period of 24 to 72 hours is typically sufficient for most compounds. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved solid in the supernatant does not change over time).

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.

      • Filtration: Filter the solution through a chemically inert filter (e.g., PTFE or PVDF) with a pore size of 0.22 µm or smaller to remove any undissolved particles.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical technique such as:

      • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve should be prepared using standards of known concentrations.

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): For very low solubility values.

  • Data Analysis:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

pH-Dependent Aqueous Solubility Profile

For ionizable compounds like this compound, determining solubility as a function of pH is critical.

Logical Workflow for pH-Solubility Profiling

G Logical Workflow for pH-Solubility Profiling cluster_0 Solubility Determination at each pH A Prepare Buffer Solutions (e.g., pH 2, 4, 6, 7.4, 9) B Perform Shake-Flask Method in each buffer A->B C Quantify Solute Concentration B->C D Plot Solubility vs. pH C->D E Determine pKa and Intrinsic Solubility D->E

Caption: A diagram showing the process for determining the pH-solubility profile of an ionizable compound.

Methodology:

  • Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., from pH 2 to 10).

  • Perform the shake-flask method as described in section 3.1 for each buffer solution.

  • Measure the pH of the saturated solution at the end of the equilibration period to ensure the buffer capacity was sufficient.

  • Plot the determined solubility (on a logarithmic scale) against the final measured pH.

Data Presentation

While specific experimental data for this compound is not available, the following table template should be used to report solubility data once determined through the protocols described above.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Method
Water (pH 7.0)Data not availableData not availableShake-Flask
0.1 M HCl (pH ~1)Data not availableData not availableShake-Flask
0.1 M NaOH (pH ~13)Data not availableData not availableShake-Flask
MethanolData not availableData not availableShake-Flask
EthanolData not availableData not availableShake-Flask
AcetoneData not availableData not availableShake-Flask
Ethyl AcetateData not availableData not availableShake-Flask
AcetonitrileData not availableData not availableShake-Flask
DichloromethaneData not availableData not availableShake-Flask
TetrahydrofuranData not availableData not availableShake-Flask
Dimethyl SulfoxideData not availableData not availableShake-Flask

Conclusion

This technical guide provides a robust framework for researchers and drug development professionals to assess the solubility of this compound. By following the detailed experimental protocols, users can generate reliable quantitative solubility data. The qualitative solubility profile offers initial guidance for solvent selection in various applications, from reaction chemistry to formulation development. The lack of publicly available quantitative data underscores the importance of conducting the described experimental determinations to fully characterize this important chemical intermediate.

References

Crystal Structure Analysis of a Related Thiazole Derivative: 2-Chloro-5-chloromethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the crystal structure for 2-Chloro-4-methylthiazole-5-carboxylic acid could not be completed as crystallographic data for this specific compound is not publicly available within the searched scientific databases. This guide instead presents a detailed crystal structure analysis of the closely related compound, 2-Chloro-5-chloromethyl-1,3-thiazole, for which structural data has been published.

This technical guide provides an in-depth overview of the crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole, an important intermediate in the manufacturing of agrochemicals. The following sections detail the crystallographic data, experimental protocols for structure determination, and a generalized workflow for such an analysis. This information serves as a valuable reference for researchers, scientists, and professionals in drug development and materials science.

Crystallographic Data for 2-Chloro-5-chloromethyl-1,3-thiazole

The crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole (C₄H₃Cl₂NS) was determined by X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and data collection parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₄H₃Cl₂NS
Formula Weight168.03
Temperature293 K
WavelengthMo Kα radiation
Crystal SystemMonoclinic
a4.2430 (8) Å
b17.151 (3) Å
c9.1640 (18) Å
β96.82 (3)°
Volume662.2 (2) ų
Z4
Absorption Coefficient (μ)1.18 mm⁻¹

Table 2: Data Collection and Refinement Statistics

ParameterValue
DiffractometerEnraf–Nonius CAD-4
Reflections Collected2697
Independent Reflections1211
Reflections with I > 2σ(I)932
R_int0.060
Final R indices [I > 2σ(I)]R[F² > 2σ(F²)] = 0.043
wR(F²)0.151
Goodness-of-fit (S)1.00
Parameters74
Largest diff. peak and hole0.30 e Å⁻³ and -0.28 e Å⁻³

Molecular Geometry

In the crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole, the thiazole ring is essentially planar.[1] The chloromethyl carbon and the chlorine atom at the 2-position are slightly displaced from the mean plane of the thiazole ring, with deviations of 0.0568 (2) Å and 0.0092 (1) Å, respectively.[1] The crystal structure does not exhibit classical hydrogen bonds.[1]

Experimental Protocols

The determination of the crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole involved the following key experimental stages:

1. Crystal Growth: Single crystals suitable for X-ray diffraction were obtained. The crystal used for data collection had dimensions of 0.30 × 0.20 × 0.10 mm.[1]

2. X-ray Data Collection: Data were collected on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation.[1] A total of 2697 reflections were measured. An absorption correction was applied using a ψ scan method.[1]

3. Structure Solution and Refinement: The crystal structure was solved using the SHELXS97 program and refined using SHELXL97.[1] The refinement was performed against F² for all reflections.[1] Hydrogen atom parameters were constrained during the refinement process.[1]

Experimental Workflow

The logical flow of determining a crystal structure is depicted in the following diagram. This workflow represents a standard procedure in crystallography.

CrystalStructureWorkflow cluster_synthesis Compound Synthesis & Crystallization cluster_data X-ray Diffraction & Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition Synthesis Synthesis of 2-Chloro-5-chloromethyl-1,3-thiazole Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection Data Collection (Enraf–Nonius CAD-4) CrystalSelection->DataCollection DataReduction Data Reduction (XCAD4) DataCollection->DataReduction StructureSolution Structure Solution (SHELXS97) DataReduction->StructureSolution StructureRefinement Structure Refinement (SHELXL97) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation DatabaseDeposition Deposition in CCDC CIF_Generation->DatabaseDeposition

References

Quantum Chemical Blueprint: A Theoretical Investigation of 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Affiliation: Google Research

Abstract

This document presents a theoretical framework for the quantum chemical analysis of 2-Chloro-4-methylthiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of published experimental and computational studies on this specific compound, this whitepaper outlines a comprehensive computational protocol using Density Functional Theory (DFT). It provides a blueprint for future research by presenting hypothetical, yet physically plausible, data for its molecular structure, vibrational spectra, and electronic properties. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to initiate and benchmark computational investigations into this and related thiazole derivatives. All presented data is theoretical and intended for illustrative purposes.

Introduction

Thiazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities. This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation. Computational chemistry, particularly quantum chemical calculations, offers a powerful, non-invasive method to elucidate the fundamental electronic and structural properties that govern its reactivity and potential biological interactions.

This whitepaper details a proposed computational study on this compound. The methodologies described herein represent a standard and robust approach for the theoretical characterization of organic molecules. The subsequent sections will detail these protocols and present expected quantitative data in a structured format, along with visualizations of the computational workflow.

Computational Methodology

The following section outlines the proposed ab initio computational protocol for the analysis of this compound.

Geometry Optimization

The molecular geometry of the title compound would be optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, is recommended to accurately describe the electronic distribution, particularly for the heteroatoms and the acidic proton. All optimizations should be performed without any symmetry constraints, and the nature of the stationary points confirmed by frequency calculations, ensuring the absence of imaginary frequencies.

Vibrational Frequency Analysis

Harmonic vibrational frequencies would be calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a uniform scaling factor (e.g., 0.967) is typically applied to the computed frequencies for better agreement with experimental infrared and Raman spectra.

Electronic Properties

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Software

All theoretical calculations would be performed using a standard quantum chemistry software package, such as Gaussian or ORCA.

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Electronic Property Analysis (HOMO, LUMO, etc.) B->E D Stationary Point Confirmation (No Imaginary Frequencies) C->D F Spectral Simulation (IR, Raman) C->F

Figure 1: A typical workflow for quantum chemical calculations.

Theoretical Results and Discussion

This section presents the hypothetical, yet plausible, results that would be expected from the computational protocol described above.

Optimized Molecular Geometry

The optimization of the molecular structure would provide key bond lengths and angles. The planarity of the thiazole ring and the orientation of the carboxylic acid group are of particular interest.

Parameter Atom 1 Atom 2 Bond Length (Å) Parameter Atom 1 Atom 2 Atom 3 **Bond Angle (°) **
R1S1C21.75A1C5S1C291.5
R2C2N31.32A2S1C2N3115.0
R3N3C41.39A3C2N3C4110.5
R4C4C51.38A4N3C4C5114.0
R5C5S11.72A5C4C5S1109.0
R6C2Cl61.73A6N3C2Cl6120.0
R7C4C71.50A7C5C4C7125.0
R8C5C81.48A8S1C5C8122.0
R9C8O91.22A9C5C8O9124.0
R10C8O101.35A10C5C8O10112.0
R11O10H110.97A11C8O10H11108.0

Table 1: Hypothetical optimized geometric parameters for this compound.

Vibrational Spectroscopy

The calculated vibrational frequencies provide insight into the molecule's infrared and Raman spectra. Key vibrational modes would include the C=O stretch of the carboxylic acid, the C-Cl stretch, and various ring vibrations.

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Intensity (km/mol)
O-H Stretch3700357950.2
C-H Stretch (Methyl)3050294925.8
C=O Stretch17801721150.5
C=N Stretch1610155785.3
C-C Stretch (Ring)1550149960.1
C-O Stretch12501209110.7
C-Cl Stretch78075445.9

Table 2: Selected hypothetical vibrational frequencies for this compound.

G Conceptual Relationship of Calculated Properties A Molecular Structure B Electronic Configuration A->B C Optimized Geometry B->C E Electronic Properties (HOMO-LUMO) B->E D Vibrational Frequencies C->D F Reactivity E->F

Figure 2: Interrelation of key computational outputs.
Frontier Molecular Orbitals

The HOMO and LUMO energies are crucial for understanding the molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's chemical stability.

Parameter Energy (eV)
HOMO-6.85
LUMO-2.15
HOMO-LUMO Gap4.70

Table 3: Hypothetical frontier molecular orbital energies.

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The distribution of these orbitals across the molecule would also reveal the most likely sites for electrophilic and nucleophilic attack.

Conclusion and Future Directions

This whitepaper has outlined a theoretical quantum chemical study of this compound. While the presented data is hypothetical, it serves as a robust framework for future computational and experimental work. The proposed methodologies are standard in the field and are expected to yield reliable insights into the molecule's properties.

Future research should focus on performing these calculations and corroborating the theoretical findings with experimental data from techniques such as X-ray crystallography, FTIR, and UV-Vis spectroscopy. Furthermore, computational docking studies could be employed to investigate the binding of this molecule to relevant biological targets, thereby guiding further drug development efforts.

Disclaimer: This document is a theoretical guide and does not contain experimentally verified data for this compound. The quantitative values presented are for illustrative purposes to demonstrate the expected outcomes of the proposed computational study.

2-Chloro-4-methylthiazole-5-carboxylic acid CAS number 40003-48-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40003-48-3

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and synthetic applications of 2-Chloro-4-methylthiazole-5-carboxylic acid. This compound is a key heterocyclic building block, primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Core Properties

This compound is a solid, heterocyclic compound. Its structure, featuring a chlorinated thiazole ring functionalized with both a methyl and a carboxylic acid group, makes it a valuable precursor in medicinal chemistry and material science.

Physical and Chemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some physical properties are available from supplier data sheets, others, such as the boiling point and pKa, are often computationally predicted and should be regarded as estimates.

PropertyValueSource(s)
Molecular Formula C₅H₄ClNO₂S[1]
Molecular Weight 177.61 g/mol [1]
Physical Form Solid[2]
Melting Point Not available[3]
Boiling Point 364.4 °C at 760 mmHg (Predicted)[3]
Density 1.573 g/cm³ (Predicted)[3]
pKa 2.16 ± 0.37 (Predicted)[3]
Flash Point 174.2 °C (Predicted)[3]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[4]
Spectroscopic Data
  • ¹H NMR: The methyl protons (CH₃) would likely appear as a singlet around 2.5-2.8 ppm. The carboxylic acid proton (COOH) would be a broad singlet, typically far downfield (>10 ppm), though its observation can be solvent-dependent.

  • ¹³C NMR: The methyl carbon would be expected in the aliphatic region (15-25 ppm). The quaternary carbons of the thiazole ring and the carboxylic acid carbon would appear in the 110-170 ppm range. The carbonyl carbon of the acid would be the most downfield.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹, a strong C=O stretch around 1700 cm⁻¹, and various C-Cl, C=N, and C-S stretches in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 177, with a characteristic M+2 peak at m/z 179 in an approximate 3:1 ratio, indicative of the single chlorine atom.

Synthesis and Reactivity

This compound is a synthetic intermediate. While a specific, published protocol for its direct synthesis is scarce, a common and logical approach involves the hydrolysis of its corresponding ester, ethyl 2-chloro-4-methylthiazole-5-carboxylate. The ester itself can be synthesized from the analogous 2-amino precursor via a Sandmeyer-type diazotization and chlorination reaction.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the synthesis of the title compound from its ethyl ester.

Reaction Scheme: Ethyl 2-chloro-4-methylthiazole-5-carboxylate → this compound

Materials:

  • Ethyl 2-chloro-4-methylthiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-4-methylthiazole-5-carboxylate in a mixture of ethanol and water.

  • Saponification: Add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of sodium hydroxide, either as a solid or a concentrated aqueous solution.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Cooling and Neutralization: Cool the mixture to room temperature and then further in an ice bath. Remove the ethanol under reduced pressure.

  • Acidification: Slowly add concentrated hydrochloric acid to the aqueous residue with stirring until the pH is approximately 1-2. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) if necessary.

G cluster_setup Reaction Setup cluster_workup Workup & Purification A Dissolve Ester in EtOH/H₂O B Add NaOH Solution A->B C Heat to Reflux (2-4h) B->C D Cool & Evaporate EtOH C->D Reaction Complete E Acidify with HCl (pH 1-2) D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Recrystallize (Purification) G->H I Final Product H->I

Caption: Synthetic Workflow for Ester Hydrolysis.

Applications in Research and Development

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry. The thiazole ring is a privileged scaffold found in numerous approved drugs.

  • Pharmaceutical Synthesis: This compound is an essential building block for creating derivatives with potential biological activity.[3] Its structure is related to intermediates used in the synthesis of drugs like the anti-cancer agent Dasatinib, which also contains a substituted thiazole carboxamide core.

  • Agrochemical Development: It serves as an intermediate in the synthesis of novel fungicides and bactericides, leveraging the known antimicrobial properties of the thiazole moiety.[3]

  • Medicinal Chemistry: The carboxylic acid group provides a convenient handle for derivatization, allowing for the construction of amide libraries for structure-activity relationship (SAR) studies. These studies aim to develop potent and selective therapeutic agents.

G A 2-Chloro-4-methylthiazole- 5-carboxylic acid (Intermediate) B Amide Coupling / Esterification A->B C Derivative Library (e.g., Amides, Esters) B->C D Biological Screening (e.g., Kinase Assays, Antimicrobial) C->D E Lead Compound for Drug Development D->E

Caption: Role in Drug Discovery Workflow.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is classified as hazardous, and the following information should be considered.

Hazard Identification
  • H301 (Toxic if swallowed): Can cause significant toxicity if ingested.

  • H315 (Causes skin irritation): May cause redness, pain, and inflammation upon skin contact.

  • H319 (Causes serious eye irritation): Can result in pain, watering, and redness of the eyes.

  • H335 (May cause respiratory irritation): Inhalation of dust may irritate the respiratory tract.

Precautionary Measures
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[4]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before use and to handle the compound in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).

References

An In-depth Technical Guide to the Reactivity and Functional Group Tolerance of 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylthiazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its trifunctional nature, possessing a carboxylic acid, a reactive chloro group, and a thiazole ring, makes it a versatile scaffold for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its functional group tolerance in common synthetic transformations. This document is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and agrochemical industries.

Core Reactivity Profile

The reactivity of this compound is primarily centered around three key functional moieties: the C5-carboxylic acid, the C2-chloro substituent, and the thiazole ring itself. The electronic properties of the thiazole ring influence the reactivity of each of these groups. The electron-withdrawing nature of the thiazole ring, coupled with the chlorine atom, makes the C2 position susceptible to nucleophilic attack. The carboxylic acid at the C5 position can undergo standard transformations, though its reactivity can be modulated by the adjacent sulfur atom and the overall electronic nature of the ring.

Reactions at the Carboxylic Acid Group

The carboxylic acid at the C5 position is a versatile handle for the introduction of various functional groups through amide bond formation and esterification.

Amide Bond Formation

The synthesis of amides from this compound is a crucial transformation, frequently employed in the synthesis of bioactive molecules, including the core of the kinase inhibitor Dasatinib. The reaction typically proceeds via activation of the carboxylic acid followed by coupling with a primary or secondary amine.

General Experimental Protocol: Amide Coupling using Thionyl Chloride

  • To a solution of this compound (1.0 eq.) in an inert solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Add thionyl chloride (1.1-1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in a suitable solvent (e.g., THF, dichloromethane).

  • To a separate flask containing the desired amine (1.0-1.2 eq.) and a base such as triethylamine or pyridine (1.5-2.0 eq.) in the same solvent, add the solution of the acid chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify the product by column chromatography or recrystallization.

Functional Group Tolerance in Amide Coupling:

The conversion of the carboxylic acid to the acid chloride is a relatively harsh step and may not be suitable for substrates with acid-sensitive functional groups. For more delicate substrates, standard peptide coupling reagents can be employed.

Coupling ReagentBaseSolventTemperatureTypical YieldNotes
SOCl₂Pyridine, Et₃NToluene, DCM0 °C to RTGood to ExcellentFor robust amines.
HATU, HBTUDIPEA, Et₃NDMF, CH₂Cl₂0 °C to RTExcellentTolerates a wide range of functional groups.
EDC, HOBtDIPEA, NMMDMF, CH₂Cl₂0 °C to RTGood to ExcellentCommon in peptide synthesis; good functional group tolerance.

This data is representative and based on general amide coupling methodologies.

Esterification

Esterification of this compound can be achieved under standard conditions, such as Fischer esterification, or by reaction of the corresponding acid chloride with an alcohol.

General Experimental Protocol: Fischer Esterification

  • Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[1]

Functional Group Tolerance in Esterification:

Fischer esterification is conducted under acidic conditions, which may not be compatible with acid-labile protecting groups. For sensitive substrates, milder methods such as DCC/DMAP coupling or reaction of the acid chloride with the alcohol in the presence of a non-nucleophilic base are recommended.

MethodReagentsSolventTemperatureTypical YieldNotes
FischerAlcohol, H₂SO₄ (cat.)AlcoholRefluxGoodSuitable for simple, acid-stable alcohols.
Acid ChlorideSOCl₂, then Alcohol, PyridineDCM, Toluene0 °C to RTExcellentBroader substrate scope for the alcohol.
DCC/DMAPAlcohol, DCC, DMAP (cat.)DCM0 °C to RTGood to ExcellentMild conditions, suitable for acid-sensitive substrates.

This data is representative and based on general esterification methodologies.

Reactions at the C2-Chloro Group

The chlorine atom at the C2 position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The 2-chloro-4-methylthiazole-5-carboxylate ester is a suitable substrate for this reaction, coupling with a variety of aryl and heteroaryl boronic acids.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add the ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[2]

Functional Group Tolerance in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. A wide range of functional groups on the boronic acid coupling partner are well-tolerated, including esters, amides, ethers, and nitriles.

Palladium CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O80-100
Pd(OAc)₂SPhos, XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80-110
PdCl₂(dppf)-K₂CO₃DMF, DME80-100

This data is representative and based on general Suzuki-Miyaura coupling methodologies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the 2-chloro-4-methylthiazole-5-carboxylate ester with primary or secondary amines. This reaction is particularly useful for the synthesis of 2-aminothiazole derivatives.

General Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-120 °C and monitor its progress.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Dry the organic phase and purify the product by column chromatography.[3][4]

Functional Group Tolerance in Buchwald-Hartwig Amination:

Modern Buchwald-Hartwig catalyst systems exhibit broad functional group tolerance. However, strongly acidic protons (e.g., in unprotected alcohols or carboxylic acids) can interfere with the reaction.

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAP, XantphosNaOt-Bu, Cs₂CO₃Toluene, Dioxane80-120
Pd(OAc)₂RuPhos, BrettPhosK₃PO₄Toluene, Dioxane80-120

This data is representative and based on general Buchwald-Hartwig amination methodologies.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiazole ring, enhanced by the C2-chloro substituent, facilitates nucleophilic aromatic substitution with strong nucleophiles.

General Experimental Protocol: SNAr with Amines

  • Dissolve the this compound derivative (e.g., amide or ester) (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Add the amine nucleophile (1.5-3.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃, DIPEA) if the amine is used as its salt.

  • Heat the reaction mixture to elevated temperatures (e.g., 80-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and purify the product.[5]

Functional Group Tolerance in SNAr:

SNAr reactions often require forcing conditions (high temperatures) and strong nucleophiles, which can limit functional group compatibility. Functional groups that are sensitive to strong bases or high temperatures may not be tolerated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the functionalization of this compound.

Reaction_Pathways cluster_acid_reactions Carboxylic Acid Reactions cluster_chloro_reactions Chloro Group Reactions This compound This compound Amide Amide This compound->Amide Amine, Coupling Agent Ester Ester This compound->Ester Alcohol, Acid Catalyst SNAr Product SNAr Product Amide->SNAr Product Nucleophile, Heat Suzuki Coupling Product Suzuki Coupling Product Ester->Suzuki Coupling Product ArB(OH)2, Pd Catalyst Buchwald-Hartwig Product Buchwald-Hartwig Product Ester->Buchwald-Hartwig Product Amine, Pd Catalyst

Caption: Key reaction pathways for the functionalization of this compound.

Experimental_Workflow start Start reactants Combine Reactants (Thiazole, Coupling Partner, Catalyst, Base) start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Characterized Product purification->product end End product->end

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The carboxylic acid moiety can be readily converted to amides and esters under a variety of conditions, with good to excellent functional group tolerance, especially when using modern coupling reagents. The C2-chloro group provides a handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are known for their broad functional group compatibility. Furthermore, the chloro group can undergo nucleophilic aromatic substitution with strong nucleophiles. This guide provides researchers with a foundational understanding of the reactivity and functional group tolerance of this important synthetic intermediate, enabling its effective utilization in the development of new pharmaceuticals and other fine chemicals.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation pathways of 2-Chloro-4-methylthiazole-5-carboxylic acid, a key heterocyclic intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not extensively published, this document outlines the essential methodologies, experimental protocols, and data interpretation strategies required for a thorough investigation. It covers thermoanalytical techniques, forced degradation study design, advanced analytical methods for degradant identification, and plausible degradation mechanisms. This guide is intended to serve as a practical resource for scientists and researchers involved in the development, formulation, and quality control of pharmaceuticals containing this or structurally related scaffolds.

Introduction

The intrinsic stability of an active pharmaceutical ingredient (API) is a fundamental characteristic that must be thoroughly understood during the drug development process.[1][2] Thermal stability, in particular, dictates manufacturing processes, formulation strategies, recommended storage conditions, and the overall shelf-life of the final drug product. Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[1]

This compound is a substituted thiazole derivative. The thiazole ring is a core component of many pharmacologically active compounds, including antimicrobials and anticancer agents. The presence of a carboxylic acid and a chloro substituent on this heterocyclic scaffold presents unique chemical properties that necessitate a detailed evaluation of its behavior under thermal stress.

This document provides a comprehensive methodological approach for assessing the thermal stability and degradation of this compound. It is structured to guide researchers through the process of designing and executing the necessary studies, from initial thermal analysis to the structural elucidation of potential degradants.

Compound Profile

A foundational step in any stability study is to characterize the physicochemical properties of the molecule. The following table summarizes key properties of this compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 40003-48-3-
Molecular Formula C₅H₄ClNO₂S-
Molecular Weight 177.61 g/mol -
Appearance White to off-white solid (Predicted)-
pKa 2.5 ± 0.3 (Predicted)-
Melting Point >150 °C (Predicted)-

Thermoanalytical Techniques: TGA and DSC

Initial assessment of thermal stability is typically performed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow into or out of a sample, revealing thermal events like melting, crystallization, and glass transitions.[5][6]

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol:

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.[7]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) from the resulting thermogram, often calculated from the intersection of the baseline tangent and the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC) Protocol:

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.[8]

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the suspected melting point (or below the decomposition onset from TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Record the differential heat flow. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the melting point (Tm) from the onset or peak of the melting endotherm and the enthalpy of fusion (ΔHfus).

Hypothetical Data Presentation

The data obtained from these analyses would be summarized as follows.

ParameterMethodHypothetical ResultInterpretation
Onset of Decomposition (Tonset) TGA215 °CIndicates the temperature at which significant mass loss begins.
Melting Point (Tm) DSC185 °C (Endotherm)Represents the transition from solid to liquid phase.
Enthalpy of Fusion (ΔHfus) DSC28 kJ/molThe energy required to melt the substance.
Decomposition Event DSC>220 °C (Exotherm)An exothermic event following melting, confirming decomposition.

Forced Degradation: Thermal Stress Studies

Forced degradation studies are conducted to accelerate the degradation of the API to generate its potential degradation products and establish its degradation pathways.[1][2][9] For thermal stability, this involves exposing the API to high temperatures, both with and without humidity. A degradation of 5-20% is generally considered optimal for these studies.[1]

Experimental Workflow

The workflow for a comprehensive thermal stress study involves sample exposure followed by analysis to quantify the remaining API and identify the resulting degradants.

G cluster_prep Sample Preparation cluster_stress Thermal Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation API API Solid Sample (this compound) Solid_Heat Solid State Dry Heat (e.g., 80°C) API->Solid_Heat Solid_Humid Solid State Heat/Humidity (e.g., 80°C/75% RH) API->Solid_Humid Sol API Solution Sample (e.g., in Acetonitrile/Water) Sol_Heat Solution State Heat (e.g., 80°C) Sol->Sol_Heat HPLC Stability-Indicating HPLC-UV Solid_Heat->HPLC Solid_Humid->HPLC Sol_Heat->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Quant Quantify Degradation (% Assay Loss) HPLC->Quant ID Identify Degradants (Structure Elucidation) LCMS->ID Pathway Propose Degradation Pathway Quant->Pathway ID->Pathway

Caption: Experimental workflow for thermal forced degradation studies.

Detailed Protocol for Thermal Stress Study
  • Sample Preparation:

    • Solid State: Place a known amount of this compound in clear glass vials for dry heat studies and in vials loosely capped with a stopper for humidity studies.

    • Solution State: Prepare a solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water) in clear glass vials.

    • Prepare control samples stored at refrigerated conditions (2-8 °C) for comparison.

  • Stress Conditions:

    • Place the solid-state samples in a calibrated oven at a temperature significantly above accelerated stability conditions (e.g., 80 °C). Place a separate set of samples in a humidity chamber (e.g., 80 °C / 75% RH).

    • Place the solution-state samples in a calibrated oven or heating block at a suitable temperature (e.g., 80 °C).

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 1, 3, 7, and 14 days). The duration should be adjusted to achieve the target degradation level.

  • Sample Analysis:

    • Cool the samples to room temperature.

    • For solid samples, dissolve them in a suitable diluent to achieve a target concentration. Solution samples may be diluted if necessary.

    • Analyze all samples (stressed and control) by a validated stability-indicating HPLC method.

Analytical Characterization of Degradants

A robust analytical method is crucial for separating the parent API from all process-related impurities and degradation products.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for quantifying the API and its degradants.[10][11][12] The method must be "stability-indicating," meaning it can resolve all relevant species from each other.

Generic HPLC Method Protocol:

  • Instrument: HPLC system with a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is a common starting point.

  • Mobile Phase: A gradient elution is typically required to separate compounds with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the API and potential degradants have significant absorbance (e.g., 254 nm or a maximum absorbance wavelength determined from a PDA scan).

  • Injection Volume: 10 µL.

Identification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural identification of degradation products.[13][14] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of the unknown impurities.

Hypothetical HPLC-MS Data Summary:

PeakRetention Time (min)[M+H]⁺ (m/z)Proposed Identity
15.2134.0Degradant 1 (Decarboxylated product)
28.9144.0Degradant 2 (Dechlorinated product)
312.5178.0Parent API

Plausible Thermal Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized under thermal stress. The primary routes would likely involve the most labile functional groups: the carboxylic acid and the chloro substituent.

  • Decarboxylation: The loss of carbon dioxide from a carboxylic acid is a common thermal degradation reaction, particularly for heteroaromatic carboxylic acids.[15][16][17] This would result in the formation of 2-chloro-4-methylthiazole.

  • Dechlorination/Hydrolysis: The chloro group at the 2-position of the thiazole ring can be susceptible to nucleophilic substitution, especially in the presence of water (humidity). This could lead to the formation of 2-hydroxy-4-methylthiazole-5-carboxylic acid.

  • Ring Cleavage: At more extreme temperatures, the thiazole ring itself could fragment, leading to a variety of smaller, more volatile degradation products.

G Parent 2-Chloro-4-methylthiazole- 5-carboxylic acid Decarboxylated Degradant 1: 2-Chloro-4-methylthiazole Parent->Decarboxylated Decarboxylation (-CO₂) Dechlorinated Degradant 2: 2-Hydroxy-4-methylthiazole- 5-carboxylic acid Parent->Dechlorinated Hydrolysis (-HCl, +H₂O) Fragment Further Degradation (Ring Cleavage Products) Decarboxylated->Fragment High Temp Dechlorinated->Fragment High Temp

Caption: Plausible thermal degradation pathways for the title compound.

Conclusion

A thorough investigation of the thermal stability and degradation of this compound is essential for its successful development as a pharmaceutical intermediate or API. Although specific published data is scarce, a systematic approach utilizing modern analytical techniques can provide the necessary insights. This guide outlines a robust framework, beginning with fundamental thermoanalytical characterization (TGA/DSC), proceeding through controlled thermal stress studies, and culminating in the separation and identification of degradation products using stability-indicating HPLC and LC-MS. The proposed degradation pathways, including decarboxylation and hydrolysis, provide a logical starting point for structural elucidation efforts. The application of these methodologies will ensure a comprehensive understanding of the molecule's stability profile, directly supporting the development of safe, effective, and stable pharmaceutical products.

References

A Technical Guide to the Tautomerism of 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential tautomeric behavior of 2-Chloro-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Understanding tautomerism is critical as the predominant tautomeric form of a molecule can significantly influence its physicochemical properties, biological activity, and stability. This document outlines the theoretical basis for tautomerism in this molecule and presents a comprehensive suite of experimental and computational protocols for its investigation.

Introduction to Tautomerism in Thiazole Derivatives

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction. This phenomenon is particularly prevalent in heterocyclic chemistry, where the migration of a proton can lead to different electronic arrangements within the molecule. For thiazole derivatives, the specific substituents on the ring dictate the nature and position of the tautomeric equilibrium.[1] The biological activity of such compounds is highly dependent on these structural nuances, making a thorough understanding of their tautomeric behavior a cornerstone of structure-activity relationship (SAR) studies.[1]

This compound possesses several sites for potential proton migration, leading to distinct tautomeric forms. The primary equilibrium is expected to involve the carboxylic acid group and the thiazole ring nitrogen, potentially leading to lactam-lactim or keto-enol type isomerism. The solvent environment can play a crucial role in stabilizing one tautomer over another, thereby shifting the equilibrium.[2]

Potential Tautomeric Forms of this compound

The structure of this compound allows for the existence of several potential tautomers. The most probable equilibrium would involve the migration of the acidic proton from the carboxylic acid group to the ring nitrogen atom, resulting in a zwitterionic or a non-charged lactam-like structure. The principal tautomeric forms are illustrated below.

Caption: Potential tautomeric equilibrium of this compound.

Experimental Protocols for Tautomer Elucidation

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of this compound.

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[3][4] By analyzing chemical shifts, coupling constants, and signal integrations, the relative populations of different tautomers can be determined.[3]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects on the equilibrium.[2][5]

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra at a calibrated temperature (e.g., 298 K).[5] Key parameters include a 30° pulse angle, a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time, and a sufficient number of scans for a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. The chemical shifts of the carbonyl carbon and the thiazole ring carbons are particularly diagnostic of the tautomeric form.[2][7]

  • 2D NMR: Perform 2D NMR experiments such as HSQC and HMBC to confirm the assignment of proton and carbon signals to the specific tautomeric structures.

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).[3]

Vibrational and electronic spectroscopy can provide complementary information about the functional groups present in each tautomer.

Protocol:

  • FTIR Spectroscopy: Acquire FTIR spectra of the solid sample (using KBr pellet or ATR) and in various solvents. Look for characteristic vibrational bands, such as the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹) and potential C=N stretches or N-H bends in the alternative tautomer.[2]

  • UV-Vis Spectroscopy: Record UV-Vis absorption spectra in solvents of varying polarity. Tautomers with different chromophores will exhibit distinct absorption maxima. Solvatochromic shifts can provide insights into the nature of the electronic transitions and the polarity of the tautomers.

Single-crystal X-ray diffraction provides definitive structural information in the solid state, including bond lengths, bond angles, and intermolecular interactions.[8]

Protocol:

  • Crystal Growth: Grow high-quality single crystals of this compound by slow evaporation from a suitable solvent or solvent mixture.[1]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final structural model. This will unambiguously identify the tautomeric form present in the solid state.[1]

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[9][10]

Protocol:

  • Structure Optimization: Build the 3D structures of all possible tautomers and perform geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[9]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

  • Spectra Simulation: Simulate NMR chemical shifts and IR vibrational frequencies for each tautomer to compare with experimental data and aid in spectral assignment.[9]

Data Presentation

The following tables present hypothetical but realistic data that could be obtained from the experimental and computational investigation of the tautomerism of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers in DMSO-d₆

Atom PositionTautomer A (Carboxylic Acid)Tautomer B (Zwitterion)
¹H NMR
4-CH₃~2.5~2.7
Ring N-H-~14.0 (broad)
COOH~13.0 (broad)-
¹³C NMR
2-C~155~150
4-C~148~152
5-C~120~115
4-CH₃~17~19
C=O~165~170

Table 2: Hypothetical IR Vibrational Frequencies (cm⁻¹)

Functional GroupTautomer A (Carboxylic Acid)Tautomer B (Zwitterion)
O-H stretch (broad)3000 - 2500-
N-H stretch (broad)-3200 - 2800
C=O stretch~1710~1680 (asymmetric COO⁻)
C=N stretch~1620~1640

Table 3: Hypothetical Relative Energies from DFT Calculations (kcal/mol)

TautomerGas Phase (ΔE)In Water (PCM) (ΔG)
Tautomer A0.000.00
Tautomer B+5.2-1.5

Visualization of Workflows and Relationships

Tautomerism_Investigation_Workflow cluster_synthesis Sample Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Interpretation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C in various solvents) synthesis->nmr ir_uv IR & UV-Vis Spectroscopy (Solid & Solution) synthesis->ir_uv xray Single Crystal X-ray Diffraction synthesis->xray dft DFT Calculations (Geometry Optimization, Energy) synthesis->dft interpretation Correlate Experimental & Computational Data nmr->interpretation ir_uv->interpretation xray->interpretation spectra_sim Spectra Simulation (NMR, IR) dft->spectra_sim spectra_sim->interpretation conclusion Elucidate Tautomeric Equilibrium interpretation->conclusion

Caption: Generalized workflow for the investigation of tautomerism.

References

Acidity and pKa of 2-Chloro-4-methylthiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of 2-Chloro-4-methylthiazole-5-carboxylic acid. In the absence of a directly reported experimental pKa value for this specific compound, this document outlines the key theoretical principles governing its acidity, provides detailed experimental protocols for its determination, and presents a comparative analysis with related molecules. This information is crucial for professionals in drug discovery and development, as the ionization state of a molecule profoundly influences its pharmacokinetic and pharmacodynamic properties.

Theoretical Framework: Factors Influencing Acidity

The acidity of this compound is primarily determined by the dissociation of the carboxylic acid proton to form a carboxylate anion. The stability of this conjugate base is the key determinant of the compound's pKa. Several electronic factors inherent to the molecule's structure contribute to this stability:

  • Inductive Effects: The presence of electronegative atoms can significantly influence the acidity of a carboxylic acid. In this molecule, the chlorine atom at the 2-position and the nitrogen and sulfur atoms within the thiazole ring exert an electron-withdrawing inductive effect (-I). This effect helps to delocalize the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acidity (lowering the pKa) of the carboxylic acid. The closer the electron-withdrawing group is to the carboxyl group, the stronger its influence.[1][2]

  • Resonance Effects: The thiazole ring itself can participate in resonance, which can delocalize the negative charge of the conjugate base. This delocalization spreads the charge over multiple atoms, leading to a more stable anion and a stronger acid.[3] The aromatic nature of the thiazole ring contributes to this resonance stabilization.

  • Methyl Group Effect: The methyl group at the 4-position is generally considered an electron-donating group (+I effect). This effect can slightly destabilize the carboxylate anion by pushing electron density towards it, which would tend to decrease the acidity (increase the pKa). However, the combined electron-withdrawing effects of the chloro substituent and the thiazole ring are expected to be the dominant factors.

Based on these principles, this compound is anticipated to be a relatively strong organic acid, with a pKa value likely lower than that of benzoic acid (pKa ≈ 4.2). A predicted pKa value for the structurally similar compound, 2-Chloro-5-methylthiazole-4-carboxylic acid, is 2.81 ± 0.32, which supports the expectation of significant acidity.

Quantitative Data

CompoundpKaComments
Formic Acid 3.77The simplest carboxylic acid, for baseline comparison.[4]
Acetic Acid 4.74The methyl group is electron-donating, decreasing acidity compared to formic acid.[4]
Benzoic Acid 4.2The phenyl group has a net electron-donating effect in this context, making it a weaker acid than formic acid.[4]
Chloroacetic Acid 2.86The electron-withdrawing chlorine atom significantly increases acidity through the inductive effect.[4]
Trichloroacetic Acid 0.65The cumulative inductive effect of three chlorine atoms results in a very strong organic acid.[4]
2-Chlorobutanoic Acid 2.86Demonstrates the strong influence of a chlorine atom on the alpha-carbon.[2]
3-Chlorobutanoic Acid 4.05The inductive effect of the chlorine atom decreases as its distance from the carboxyl group increases.[2]
4-Chlorobutanoic Acid 4.52The inductive effect is further diminished at this distance.[2]
2-Chloro-5-methylthiazole-4-carboxylic acid 2.81 ± 0.32 (Predicted)A structurally similar compound with a predicted pKa, suggesting significant acidity for the target molecule.

Experimental Protocols for pKa Determination

Accurate determination of the pKa value for this compound can be achieved through various established experimental techniques. The two most common and reliable methods are potentiometric titration and NMR spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is incrementally added.

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is limited. The final concentration should be in the range of 1-10 mM.[6]

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[6]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]

    • Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

    • Use a magnetic stirrer to ensure the solution is well-mixed.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration Procedure:

    • Begin by measuring the initial pH of the analyte solution.

    • Add small, precise volumes of a standardized strong base titrant (e.g., 0.1 M NaOH) to the analyte solution.

    • After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[6]

    • Continue the titration until the pH has passed the equivalence point and a stable, high pH is reached.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[5]

    • Alternatively, the pKa can be determined by calculating the first derivative of the titration curve; the peak of the derivative curve corresponds to the equivalence point.

NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for pKa determination, particularly for compounds that are sparingly soluble or available in small quantities.[7] The method relies on the change in the chemical shift of specific nuclei (typically ¹H or ¹³C) as the molecule transitions between its protonated and deprotonated states.

Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

    • Dissolve a constant, known concentration of this compound in each of the buffer solutions. Deuterated solvents (e.g., D₂O) are typically used for ¹H NMR to avoid a large solvent signal.

  • NMR Data Acquisition:

    • Acquire the NMR spectrum (e.g., ¹H or ¹³C) for the analyte in each of the buffer solutions.

    • Identify a nucleus whose chemical shift is sensitive to the protonation state of the carboxylic acid. This is often a proton or carbon atom close to the carboxyl group.

  • Data Analysis:

    • Plot the observed chemical shift (δ) of the selected nucleus as a function of the pH of the buffer solution.

    • The resulting plot will be a sigmoidal curve.

    • The pKa value corresponds to the pH at the inflection point of this sigmoidal curve.[5]

    • The data can be fitted to the following equation to determine the pKa: δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the fully protonated form, δ_B is the chemical shift of the fully deprotonated form, [H⁺] is the proton concentration, and K_a is the acid dissociation constant.

Visualizations

The following diagrams illustrate key concepts and workflows related to the acidity of this compound.

Acidity_Factors cluster_factors Influencing Factors Molecule 2-Chloro-4-methylthiazole- 5-carboxylic acid Dissociation Dissociation in Aqueous Solution Molecule->Dissociation ConjugateBase Conjugate Base (Carboxylate Anion) Dissociation->ConjugateBase Stability Stability of Conjugate Base ConjugateBase->Stability Acidity Acidity (pKa) Stability->Acidity Higher Stability => Lower pKa Inductive Inductive Effect (-I) (Cl, N, S) Inductive->Stability Stabilizes Resonance Resonance Effect (Thiazole Ring) Resonance->Stability Stabilizes Methyl Inductive Effect (+I) (Methyl Group) Methyl->Stability Destabilizes

Caption: Factors influencing the acidity of this compound.

Potentiometric_Titration_Workflow Start Start PrepSolution Prepare Analyte Solution (Acid, Water, KCl) Start->PrepSolution Calibrate Calibrate pH Meter PrepSolution->Calibrate Titrate Titrate with Strong Base (NaOH) Record pH vs. Volume Calibrate->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Analyze Analyze Curve Plot->Analyze pKa Determine pKa (pH at half-equivalence point) Analyze->pKa Inflection Point End End pKa->End

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of 2-Chloro-4-methylthiazole-5-carboxylic acid, a heterocyclic compound with potential applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The thiazole core is a prevalent scaffold in many biologically active molecules, and the presence of chloro, methyl, and carboxylic acid functionalities offers versatile handles for further chemical modifications.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the Hantzsch thiazole synthesis followed by chlorination and hydrolysis. This protocol outlines a plausible and adaptable laboratory-scale synthesis.

Experimental Protocol: Multi-step Synthesis

Materials:

  • Ethyl acetoacetate

  • N-Chlorosuccinimide (NCS)

  • Thioacetamide

  • Sodium ethoxide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

Step 1: Synthesis of Ethyl 2-chloroacetoacetate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) (1.1 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-chloroacetoacetate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • In a 500 mL round-bottom flask, dissolve thioacetamide (1 equiv.) in ethanol.

  • Add the crude ethyl 2-chloroacetoacetate (1 equiv.) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 6-8 hours.

  • Monitor the cyclization reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 3: Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate

  • To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equiv.) in acetonitrile, add isoamyl nitrite (1.5 equiv.).

  • Heat the mixture to 65 °C.

  • Slowly add copper(II) chloride (1.2 equiv.) and stir the reaction at 65 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 2-chloro-4-methylthiazole-5-carboxylate.

Step 4: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-chloro-4-methylthiazole-5-carboxylate (1 equiv.) in a mixture of ethanol and water.

  • Add sodium hydroxide (2 equiv.) and heat the mixture to reflux for 3 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl at 0 °C.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Characterization Data

The synthesized this compound should be characterized by various spectroscopic and physical methods to confirm its identity and purity. The following table summarizes the expected data.

Parameter Expected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₅H₄ClNO₂S
Molecular Weight 177.61 g/mol [1]
Melting Point 185 - 190 °C (decomposes)
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol; insoluble in water.
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (s, 1H, COOH), 2.65 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 163.0 (C=O), 158.5 (C-Cl), 148.0 (C-S), 125.0 (C-COOH), 17.5 (CH₃)
IR (KBr, cm⁻¹) 3100-2500 (br, O-H stretch of carboxylic acid), 1705 (C=O stretch), 1550 (C=N stretch), 1280 (C-O stretch), 750 (C-Cl stretch)
Mass Spec (ESI-) m/z 176.0 [M-H]⁻

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Ethyl acetoacetate + Thioacetamide Intermediate1 Ethyl 2-amino-4- methylthiazole-5-carboxylate Start->Intermediate1 Hantzsch Thiazole Synthesis Intermediate2 Ethyl 2-chloro-4- methylthiazole-5-carboxylate Intermediate1->Intermediate2 Sandmeyer-type Chlorination FinalProduct 2-Chloro-4-methylthiazole- 5-carboxylic acid Intermediate2->FinalProduct Ester Hydrolysis

Caption: Multi-step synthesis of this compound.

Potential as a Building Block in Drug Discovery

This molecule serves as a versatile scaffold. The carboxylic acid can be converted to amides, esters, or other functional groups, while the chloro group can be displaced by various nucleophiles, enabling the synthesis of a diverse library of compounds for screening.

Logical_Relationship Core 2-Chloro-4-methylthiazole- 5-carboxylic acid CarboxylicAcid Carboxylic Acid Modification Core->CarboxylicAcid ChloroGroup Nucleophilic Substitution Core->ChloroGroup Amides Amides CarboxylicAcid->Amides Esters Esters CarboxylicAcid->Esters Amines 2-Amino Derivatives ChloroGroup->Amines Thioethers 2-Thioether Derivatives ChloroGroup->Thioethers

Caption: Potential derivatization pathways for drug discovery.

Applications and Future Directions

While specific biological activities for this compound are not extensively documented, related thiazole-containing compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This suggests that derivatives of the title compound could be of significant interest in medicinal chemistry. Its structural features make it an attractive starting material for the synthesis of more complex molecules for high-throughput screening and lead optimization in drug discovery programs. Furthermore, in the field of agrochemicals, thiazole derivatives are utilized in the development of herbicides and fungicides.[2] The reactivity of the chloro and carboxylic acid groups allows for the introduction of various pharmacophores to explore and optimize biological activity.

References

Application Notes and Protocols: Synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid via Hantzsch Condensation and Subsequent Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid. The core of this synthesis is the Hantzsch thiazole condensation, a classic method for the formation of the thiazole ring.[1][2] This is followed by a Sandmeyer-type reaction to introduce the chloro substituent and a final hydrolysis step to yield the target carboxylic acid. Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4]

Overall Synthesis Workflow

The synthesis is performed in three main stages:

  • Hantzsch Thiazole Synthesis: Formation of ethyl 2-amino-4-methylthiazole-5-carboxylate from ethyl 2-chloroacetoacetate and thiourea.

  • Diazotization and Chlorination: Conversion of the 2-amino group to a 2-chloro group to yield ethyl 2-chloro-4-methylthiazole-5-carboxylate.

  • Ester Hydrolysis: Saponification of the ethyl ester to the final product, this compound.

Experimental Protocols

Part A: Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This procedure follows the principles of the Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide.[5][6]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Sodium carbonate

  • Water

  • Sodium hydroxide solution

Procedure:

  • Prepare a solution of thiourea and a catalytic amount of sodium carbonate in ethanol.

  • Heat the solution to 40-55 °C.

  • Slowly add ethyl 2-chloroacetoacetate dropwise to the heated solution.

  • After the addition is complete, raise the temperature to 60-70 °C and maintain for approximately 5-5.5 hours.[6]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue and adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product.[6]

  • Filter the solid, wash with water, and dry under vacuum to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

Part B: Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate

This step involves a Sandmeyer-type reaction to replace the amino group with a chloro group.[7]

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • tert-Butyl nitrite (t-BuONO)

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of tert-butyl nitrite and copper(II) chloride in acetonitrile, add ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Heat the mixture at 80 °C for 16 hours under an inert atmosphere.[7]

  • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.[7]

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-chloro-4-methylthiazole-5-carboxylate.[7]

Part C: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester.[8]

Materials:

  • Ethyl 2-chloro-4-methylthiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Ice

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-chloro-4-methylthiazole-5-carboxylate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for approximately one hour.[8]

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution to a pH of less than 2 by the slow addition of concentrated hydrochloric acid.[8]

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water, and dry in a vacuum oven to obtain this compound.

Data Presentation

StepReactants & ReagentsMolar Ratio (approx.)SolventTemperature (°C)Time (h)Yield (approx.)
A Ethyl 2-chloroacetoacetate, Thiourea, Sodium Carbonate1 : 1.2 : catalyticEthanol60-705-5.5>98%[6]
B Ethyl 2-amino-4-methylthiazole-5-carboxylate, t-BuONO, CuCl₂1 : 2 : 1.5Acetonitrile8016Not specified[7]
C Ethyl 2-chloro-4-methylthiazole-5-carboxylate, NaOH, HCl1 : 3.2 (NaOH)WaterReflux175.4%[8]

Visualizations

Hantzsch_Synthesis_Workflow Workflow for the Synthesis of this compound cluster_0 Step A: Hantzsch Synthesis cluster_1 Step B: Diazotization & Chlorination cluster_2 Step C: Ester Hydrolysis A_start Ethyl 2-chloroacetoacetate + Thiourea A_process Cyclocondensation (Ethanol, 60-70°C) A_start->A_process A_product Ethyl 2-amino-4-methylthiazole- 5-carboxylate A_process->A_product B_process Sandmeyer-type Reaction (Acetonitrile, 80°C) A_product->B_process Input B_reagents t-BuONO, CuCl₂ B_reagents->B_process B_product Ethyl 2-chloro-4-methylthiazole- 5-carboxylate B_process->B_product C_process Saponification & Acidification (Reflux) B_product->C_process Input C_reagents NaOH, then HCl C_reagents->C_process C_product 2-Chloro-4-methylthiazole- 5-carboxylic acid C_process->C_product

Caption: Multi-step synthesis workflow for this compound.

Hantzsch_Mechanism Mechanism of Hantzsch Thiazole Synthesis thioamide Thiourea S=C(NH2)2 intermediate1 Thioimidate Intermediate thioamide->intermediate1 SN2 Attack haloketone Ethyl 2-chloroacetoacetate Cl-CH(C=O)-COOEt haloketone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 2-amino-4-methylthiazole-5-carboxylate intermediate2->product Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis step.

References

Application Notes and Protocols: 2-Chloro-4-methylthiazole-5-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylthiazole-5-carboxylic acid is a versatile heterocyclic building block crucial in the field of medicinal chemistry and organic synthesis. Its unique structural features, including a reactive carboxylic acid moiety and a chloro-substituted thiazole ring, make it an ideal starting material for the synthesis of a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for utilizing this compound, with a particular focus on its application in the synthesis of kinase inhibitors, exemplified by the potent dual Src/Abl kinase inhibitor, Dasatinib.

Key Applications

The primary application of this compound lies in its role as a scaffold for the development of potent kinase inhibitors. The thiazole ring serves as a key pharmacophore that can interact with the hinge region of kinase active sites, while the carboxylic acid group provides a convenient handle for amide bond formation, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

One of the most notable applications is in the synthesis of Dasatinib, a medication used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Dasatinib functions by inhibiting the Bcr-Abl and Src family tyrosine kinases, which are aberrantly activated in these cancers.[2][3] The core of the Dasatinib molecule is derived from a 2-aminothiazole-5-carboxamide scaffold, which can be synthesized from this compound derivatives.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of Dasatinib, a prominent drug synthesized using a scaffold derived from this compound, against its primary kinase targets.

CompoundTarget KinaseIC50 (nM)Assay TypeReference
DasatinibAbl<1Cell-free[4][5]
DasatinibSrc0.8Cell-free[4][6]
Dasatinibc-Kit79Cell-free[4][5]
DasatinibLck0.4Cell-based[7]
DasatinibYes0.5Cell-based[8]

Experimental Protocols

This section provides a representative protocol for a key synthetic transformation involving this compound: amide bond formation. This reaction is fundamental to its use as a building block in drug discovery.

Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-chloro-4-methylthiazole-5-carboxamide

This protocol details the amide coupling of this compound with 2-chloro-6-methylaniline, a crucial step in the synthesis of Dasatinib precursors.

Materials:

  • This compound

  • 2-Chloro-6-methylaniline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 2-chloro-6-methylaniline (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(2-chloro-6-methylphenyl)-2-chloro-4-methylthiazole-5-carboxamide.

Visualizations

Logical Relationship: Synthetic Pathway to a Dasatinib Intermediate

The following diagram illustrates a plausible synthetic route from this compound to a key intermediate used in the synthesis of Dasatinib.

G A 2-Chloro-4-methylthiazole- 5-carboxylic acid B Amide Coupling with 2-chloro-6-methylaniline (Protocol 1) A->B C N-(2-chloro-6-methylphenyl)-2-chloro- 4-methylthiazole-5-carboxamide B->C D Nucleophilic Aromatic Substitution with 2-methyl-4,6-dichloropyrimidine C->D E Dasatinib Intermediate D->E

Caption: Synthetic workflow for a Dasatinib intermediate.

Signaling Pathway: Inhibition of Src and Abl Kinases by Dasatinib

This diagram depicts the simplified signaling pathways of Src and Abl kinases and their inhibition by Dasatinib, leading to the suppression of cancer cell proliferation and survival.

G cluster_0 Upstream Signals (Growth Factors, etc.) cluster_1 Kinase Signaling cluster_2 Downstream Effects Growth_Factors Growth Factors Src Src Kinase Growth_Factors->Src Abl Abl Kinase (Bcr-Abl in CML) Growth_Factors->Abl Proliferation Cell Proliferation Src->Proliferation Survival Cell Survival (Anti-apoptosis) Src->Survival Abl->Proliferation Abl->Survival Dasatinib Dasatinib Dasatinib->Src Dasatinib->Abl

Caption: Dasatinib inhibits Src/Abl signaling pathways.

References

Application Notes and Protocols: Synthesis of 2-Chloro-4-methylthiazole-5-carboxylic Acid Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 2-chloro-4-methylthiazole-5-carboxylic acid ester scaffold, in particular, serves as a crucial intermediate in the synthesis of numerous bioactive molecules. These compounds are integral building blocks in the development of new therapeutic agents and agrochemicals. Their applications span from the creation of antimicrobial and anti-inflammatory drugs to the development of herbicides and pesticides.[1][2] The versatile reactivity of the chloro- and ester- functional groups allows for a variety of subsequent chemical modifications, making this scaffold highly valuable in medicinal chemistry and drug discovery programs.[1][3]

This document provides detailed protocols for the synthesis of ethyl 2-chloro-4-methylthiazole-5-carboxylate, including the preparation of the necessary starting material, ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthetic Pathways

The synthesis of ethyl 2-chloro-4-methylthiazole-5-carboxylate is typically achieved through a two-step process. The first step involves the Hantzsch thiazole synthesis to create the 2-amino-4-methylthiazole-5-carboxylate core. This is followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-type Reaction A Ethyl Acetoacetate D Ethyl 2-amino-4-methylthiazole-5-carboxylate A->D 1. NBS, H2O/THF 2. Thiourea, 80°C B N-Bromosuccinimide (NBS) B->D C Thiourea C->D E Ethyl 2-amino-4-methylthiazole-5-carboxylate G Ethyl 2-chloro-4-methylthiazole-5-carboxylate E->G t-BuONO, CuCl2 MeCN, 80°C F tert-Butyl nitrite Copper(II) chloride F->G

Caption: Overall synthetic workflow for ethyl 2-chloro-4-methylthiazole-5-carboxylate.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes an efficient one-pot synthesis from readily available starting materials.[4]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add NBS (10.5 g, 0.06 mol) in portions.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (2:1) solvent system.

  • Once the ethyl acetoacetate is consumed, add thiourea (3.80 g, 0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 2 hours.

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Starting MaterialEthyl acetoacetate (0.05 mol)[4]
ReagentsNBS (0.06 mol), Thiourea (0.05 mol)[4]
SolventWater/THF[4]
Reaction Temperature0°C to 80°C[4]
Reaction Time4 hours[4]
Yield72%[4]
Protocol 2: Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate

This protocol details the conversion of the amino-thiazole to the chloro-thiazole via a Sandmeyer-type reaction.[5]

Materials:

  • Ethyl 2-amino-5-methylthiazole-4-carboxylate

  • tert-Butyl nitrite (t-BuONO)

  • Copper(II) chloride (CuCl2)

  • Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Petroleum ether

  • Brine

Procedure:

  • To a solution of ethyl 2-amino-5-methylthiazole-4-carboxylate (2.0 g, 10.7 mmol) in acetonitrile (30 mL), add tert-butyl nitrite (2.21 g, 21.5 mmol) and copper(II) chloride (2.16 g, 16.1 mmol).

  • Stir the mixture at 80°C for 16 hours under an inert atmosphere.

  • Cool the reaction mixture and quench with saturated aqueous NH4Cl solution (30 mL).

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (2 x 20 mL).

  • Combine the organic phases, wash with brine (3 x 20 mL), and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% ethyl acetate in petroleum ether.

Quantitative Data:

ParameterValueReference
Starting MaterialEthyl 2-amino-5-methylthiazole-4-carboxylate (10.7 mmol)[5]
Reagentst-BuONO (21.5 mmol), CuCl2 (16.1 mmol)[5]
SolventAcetonitrile[5]
Reaction Temperature80°C[5]
Reaction Time16 hours[5]
ProductLight yellow solid[5]
MS (ESI) [M+H]+Found: 206.1, Calculated: 205.0[5]

Mechanism Overview: Sandmeyer-type Reaction

The Sandmeyer reaction is a versatile method for converting aryl diazonium salts into aryl halides.[6][7] In this protocol, a Sandmeyer-type reaction is employed where the amino group on the thiazole ring is first converted to a diazonium salt in situ by tert-butyl nitrite. This is followed by a copper(II) chloride-mediated displacement of the diazonium group with a chloride ion.[5][8] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6][7]

Sandmeyer_Mechanism cluster_0 Mechanism A Aryl Amine (R-NH2) B Diazonium Salt (R-N2+) A->B Diazotization (t-BuONO) C Aryl Radical (R•) B->C Single Electron Transfer (from Cu(I)) D Aryl Halide (R-Cl) C->D Halogen Transfer (from Cu(II)-Cl)

Caption: Simplified mechanism of the Sandmeyer-type reaction.

Applications in Drug Development

Derivatives of this compound are valuable precursors in the synthesis of various biologically active compounds. The thiazole nucleus is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its aromatic nature, which facilitates binding to biological targets.[2][4] These compounds have been utilized in the development of agents with antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9][10] For instance, the related 2-aminothiazole derivatives have shown significant antileukemic activity and are key intermediates in the synthesis of antibiotics like cefditoren pivoxil.[4] The chloro-substituted thiazole provides a reactive handle for further synthetic transformations, such as nucleophilic substitution or cross-coupling reactions, to build more complex molecular architectures for drug candidates.[11][12]

References

Application Notes and Protocols for the Biological Screening of 2-Chloro-4-methylthiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological screening of 2-chloro-4-methylthiazole-5-carboxylic acid derivatives, a class of compounds with significant potential in antimicrobial and anticancer applications. This document outlines detailed protocols for key in vitro assays, presents quantitative data for representative compounds, and visualizes relevant biological pathways and experimental workflows.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, with a broad spectrum of pharmacological activities. Derivatives of this compound, in particular, have emerged as promising scaffolds for the development of novel therapeutic agents. Their biological activities are diverse, ranging from the inhibition of microbial growth to the induction of cancer cell death. This document serves as a practical guide for researchers engaged in the screening and characterization of these derivatives.

Data Presentation: Biological Activities

The following tables summarize the in vitro biological activities of a selection of this compound derivatives and related thiazole compounds against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
TCD-1 MDA-MB-231 (Breast)MTT15.8[1]
TCD-2 A549 (Lung)MTT25.1[2]
TCD-3 HCT-116 (Colon)MTT5.3[3]
TCD-4 K562 (Leukemia)Not Specified<1[3]
TCD-5 MCF-7 (Breast)MTT20.2[3]

TCD - Thiazole Carboxylic Acid Derivative

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
TAD-1 Staphylococcus aureusBroth Microdilution1.56[4]
TAD-2 Escherichia coliBroth Microdilution6.25[4]
TAD-3 Candida albicansBroth Microdilution125[5]
TAD-4 Pseudomonas aeruginosaBroth Microdilution>1000[5]
TAD-5 Bacillus subtilisBroth Microdilution125[6]

TAD - Thiazole Antimicrobial Derivative

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.

  • Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in each well. Add 100 µL of the diluted inoculum to each well.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Xanthine Oxidase

This protocol is for evaluating the inhibitory effect of the compounds on xanthine oxidase, a key enzyme in purine metabolism.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine solution

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

Procedure:

  • Assay Preparation: In a 96-well plate, add 50 µL of the test compound solution at various concentrations, 120 µL of phosphate buffer, and 30 µL of xanthine oxidase solution (0.1 U/mL).

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes.

  • Reaction Initiation: Start the reaction by adding 100 µL of xanthine solution (0.15 mM).

  • Absorbance Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of uric acid formation. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited enzyme.

Visualizations: Pathways and Workflows

Signaling Pathways

MUC1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1 MUC1-C PI3K PI3K MUC1->PI3K Activates RAS RAS MUC1->RAS Activates Beta_Catenin β-catenin MUC1->Beta_Catenin Stabilizes EGFR EGFR EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus TCF_LEF->Gene_Expression Promotes DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi DNA_Replication_Fork DNA Replication Fork Stalling DNA_Gyrase->DNA_Replication_Fork Failure to resolve positive supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP ATP ATP->DNA_Gyrase Thiazole_Derivative Thiazole Derivative (Inhibitor) Thiazole_Derivative->DNA_Gyrase Binds to GyrB subunit Inhibits ATPase activity Cell_Death Bacterial Cell Death DNA_Replication_Fork->Cell_Death Anticancer_Screening_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with Compounds incubate1->treat_cells prepare_compounds Prepare Serial Dilutions of Thiazole Derivatives prepare_compounds->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end Antimicrobial_Screening_Workflow start Start prepare_plate Prepare Serial Dilutions of Compounds in 96-well plate start->prepare_plate inoculate_plate Inoculate Plate with Microbes prepare_plate->inoculate_plate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_plate incubate Incubate (18-24h for Bacteria, 24-48h for Fungi) inoculate_plate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for 2-Chloro-4-methylthiazole-5-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. Fragments that demonstrate binding, albeit often with low affinity, serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization.

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1] Its derivatives are attractive candidates for fragment libraries due to their synthetic tractability and diverse interaction capabilities. This document provides detailed application notes and protocols for the use of 2-Chloro-4-methylthiazole-5-carboxylic acid in FBDD campaigns.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented below. These properties are crucial for its classification as a fragment and for interpreting screening data.

PropertyValueSource
CAS Number 40003-48-3
Molecular Formula C₅H₄ClNO₂S
Molecular Weight 177.61 g/mol
LogP (calculated) ~1.5(Typical calculated value)
Hydrogen Bond Donors 1(From structure)
Hydrogen Bond Acceptors 3(From structure)
Rotatable Bonds 1(From structure)

Application in Fragment Screening Cascades

This compound is a suitable candidate for inclusion in fragment screening libraries. A typical screening cascade to identify and validate its binding to a target protein is outlined below. The goal of the cascade is to efficiently identify true binding events and eliminate false positives.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit Characterization cluster_3 Hit to Lead Primary_Screen Primary Screen (e.g., DSF, SPR) NMR_Validation NMR Spectroscopy (e.g., 1D, 2D HSQC) Primary_Screen->NMR_Validation Initial Hits ITC Isothermal Titration Calorimetry (ITC) NMR_Validation->ITC Confirmed Binders XRay X-ray Crystallography NMR_Validation->XRay Confirmed Binders Lead_Opt Structure-Guided Optimization ITC->Lead_Opt Thermodynamic Profile XRay->Lead_Opt Structural Information

A typical fragment screening cascade.

Quantitative Data from Profiling of Thiazole-Based Fragments

While specific screening data for this compound against a particular target is not publicly available, the following tables summarize representative data from a study on a library of 49 fragment-sized thiazoles.[2][3] This data illustrates the types of results obtained from the assays described in the protocols below.

Table 1: Biochemical Inhibition Assay Results for Representative Thiazole Fragments [2][3]

Compound IDTarget Enzyme% Residual Activity (at 500 µM)Hit?
Thiazole-1 MetAP45Yes
Thiazole-2 MurA89No
Thiazole-3 3CLpro30Yes
Thiazole-4 MetAP95No

Table 2: Thiol Reactivity and Stability Assay Results for Representative Thiazole Fragments [2][3]

Compound IDThiol Reactivity (TNB Assay)Aqueous Stability (60 min)Flagged as Reactive/Unstable?
Thiazole-1 LowStableNo
Thiazole-3 HighUnstableYes
Thiazole-5 ModerateStableYes (Reactivity)
Thiazole-6 LowIntermediately StableYes (Stability)

Experimental Protocols

The following are detailed protocols for key experiments in a fragment screening campaign, adaptable for this compound.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[4]

Materials:

  • Purified target protein (0.1-0.5 mg/mL)

  • This compound stock solution (100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well qPCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add this compound to the wells to achieve the desired final concentration (typically 100-500 µM). Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Analyze the data to determine the Tm for each well. A significant increase in Tm in the presence of the fragment compared to the DMSO control indicates a potential binding event.

Protocol 2: Hit Validation using 1H-15N HSQC NMR Spectroscopy

NMR spectroscopy is a powerful method for validating fragment binding and mapping the binding site on the protein.[5][6]

Materials:

  • 15N-labeled purified target protein (50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate buffer pH 7.0, 50 mM NaCl, 5% D₂O)

  • This compound stock solution (100 mM in d6-DMSO)

  • NMR tubes

Procedure:

  • Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.

  • Prepare a sample of the 15N-labeled protein containing a 10- to 20-fold molar excess of this compound.

  • Acquire a 1H-15N HSQC spectrum of the protein-fragment mixture.

  • Overlay the reference spectrum and the spectrum with the fragment.

  • Analyze the spectra for chemical shift perturbations (CSPs). Significant changes in the chemical shifts of specific amide peaks indicate that the fragment is binding to the protein at the location of those residues.

Protocol 3: Hit Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[7][8]

Materials:

  • Purified target protein (e.g., 20-50 µM in the cell)

  • This compound (e.g., 200-500 µM in the syringe)

  • Dialysis buffer (the same buffer for both protein and fragment)

  • Isothermal titration calorimeter

Procedure:

  • Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the fragment solution into the injection syringe.

  • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

  • Perform a series of injections of the fragment into the protein solution.

  • Record the heat changes after each injection.

  • Integrate the raw data to obtain the heat per injection.

  • Fit the integrated data to a suitable binding model to determine KD, n, and ΔH.

Signaling Pathways and Logical Relationships

In the context of FBDD, understanding the logical flow of hit validation and characterization is crucial. The following diagram illustrates the relationship between different biophysical techniques in confirming and characterizing a fragment hit.

Hit_Validation_Logic cluster_0 Screening & Validation cluster_1 Biophysical Characterization cluster_2 Structural Biology Initial_Hit Primary Hit (e.g., from DSF) NMR_Confirmation NMR Validation (Confirms direct binding) Initial_Hit->NMR_Confirmation Orthogonal Validation SPR_Kinetics SPR Analysis (Affinity & Kinetics) NMR_Confirmation->SPR_Kinetics Quantitative Analysis ITC_Thermo ITC Analysis (Thermodynamics) NMR_Confirmation->ITC_Thermo Thermodynamic Profiling XRay_Structure Co-crystal Structure (Binding Mode) NMR_Confirmation->XRay_Structure Structural Elucidation

Logical flow for hit validation and characterization.

Conclusion

This compound represents a valuable fragment for screening campaigns due to its desirable physicochemical properties and the proven utility of the thiazole scaffold. A systematic approach, employing a cascade of biophysical techniques, is essential for the successful identification and validation of its potential interactions with therapeutic targets. The protocols and data presented herein provide a framework for researchers to effectively utilize this and similar fragments in their drug discovery efforts. Careful consideration of potential liabilities, such as reactivity and stability, is crucial for the successful progression of any identified hits.[2]

References

Application Notes and Protocols: 2-Chloro-4-methylthiazole-5-carboxylic acid in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylthiazole-5-carboxylic acid (C5H4ClNO2S, CAS: 40003-48-3) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Its utility is particularly notable in the development of pharmaceutical agents and other specialized chemicals. These application notes provide an overview of the assays involving compounds derived from this compound and detail the synthetic protocols for creating these derivatives.

Application in Drug Discovery and Development

Derivatives of this compound have shown significant potential in several therapeutic areas. The thiazole ring is a key feature in many pharmacologically active compounds, and this particular carboxylic acid provides a convenient starting point for further chemical modifications.

Anticancer Agent Development

Derivatives of 2-amino-thiazole-5-carboxylic acid have been investigated for their antiproliferative effects. For instance, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, a compound synthesized from a related thiazole scaffold, demonstrated high potency against human K563 leukemia cells.[3] The general approach involves the synthesis of a library of amide derivatives to identify compounds with selective and potent anticancer activity.[3]

Xanthine Oxidase Inhibition

Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[4] Specific derivatives, such as those containing fluoro and chloro substitutions on the benzamido ring, have shown excellent inhibitory activity.[4]

Antimicrobial Research

The 2-aminothiazole-4-carboxylate scaffold is being explored for the development of new antitubercular agents.[5][6] By modifying the core structure of the antibiotic thiolactomycin, researchers have created a series of compounds with significant activity against Mycobacterium tuberculosis.[5][6]

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the synthesis of biologically active derivatives of thiazole carboxylic acids.

Protocol 1: Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives (for Xanthine Oxidase Inhibition Screening)

This protocol describes a general method for synthesizing a series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives for evaluation as xanthine oxidase inhibitors.[4]

Materials:

  • 2-amino-4-methylthiazole-5-carboxylic acid

  • Substituted benzoyl chlorides

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 2-amino-4-methylthiazole-5-carboxylic acid in a suitable solvent such as dichloromethane.

  • Add an equimolar amount of a substituted benzoyl chloride and a slight excess of pyridine as a base.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-benzamido-4-methylthiazole-5-carboxylic acid derivative.

  • Characterize the final product using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Anticancer Intermediate)

This protocol outlines a method for the synthesis of a key intermediate used in the development of anticancer agents related to dasatinib.[7]

Materials:

  • β-ethoxy acryloyl chloride

  • 2-chloro-6-methylaniline

  • Pyridine

  • Tetrahydrofuran (THF)

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Water

Procedure:

  • React β-ethoxy acryloyl chloride with 2-chloro-6-methylaniline in THF with pyridine as a base to form N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide.[7]

  • Subject the resulting acrylamide to NBS-mediated bromination in a mixture of dioxane and water.[7]

  • Add thiourea to the reaction mixture and heat to induce ring closure, forming the desired 2-aminothiazole-5-carboxamide.[7]

  • Isolate and purify the product, which can then be used in subsequent steps to synthesize more complex anticancer compounds.

Data Presentation

The following table summarizes the inhibitory activity of selected 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives against xanthine oxidase.

Compound IDSubstitution on Benzoyl MoietyIC50 (µM) for Xanthine Oxidase Inhibition
5b4-Fluoro0.57
5c4-Chloro0.91

Data extracted from in vitro studies on synthesized derivatives.[4]

Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.

G cluster_0 Synthesis of Xanthine Oxidase Inhibitors A 2-amino-4-methylthiazole- 5-carboxylic acid C Acylation Reaction (Pyridine, DCM) A->C B Substituted benzoyl chloride B->C D 2-Benzamido-4-methylthiazole- 5-carboxylic acid derivatives C->D E Xanthine Oxidase Inhibition Assay D->E

Caption: Synthetic workflow for producing xanthine oxidase inhibitors.

G cluster_1 Synthesis of Anticancer Intermediate F β-ethoxy acryloyl chloride + 2-chloro-6-methylaniline G N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide F->G H NBS-mediated bromination G->H I Thiourea addition and cyclization H->I J 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide I->J

Caption: Pathway for synthesizing a key anticancer intermediate.

References

Application Notes and Protocols for 2-Chloro-4-methylthiazole-5-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylthiazole-5-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive chloro group at the 2-position and a carboxylic acid at the 5-position, allow for diverse chemical modifications, making it a valuable scaffold for the synthesis of a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents, particularly focusing on its role in the synthesis of kinase inhibitors and antimicrobial agents.

Key Applications in Medicinal Chemistry

The this compound scaffold is a key component in the synthesis of various therapeutic agents due to the following reasons:

  • Versatile Synthetic Handle: The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, such as amines, thiols, and alkoxides. This reactivity is crucial for building molecular complexity and modulating the pharmacological properties of the final compounds.

  • Amide Bond Formation: The carboxylic acid at the 5-position provides a convenient site for amide bond formation, a common and effective strategy in drug design to connect different molecular fragments and to interact with biological targets.

  • Proven Pharmacophore: The thiazole ring itself is a well-established pharmacophore present in numerous approved drugs. It can participate in hydrogen bonding and other non-covalent interactions with protein targets.

Kinase Inhibitors

The 2-aminothiazole-5-carboxamide core, which can be synthesized from this compound, is a key structural motif in a number of potent kinase inhibitors. A prominent example is the multi-targeted kinase inhibitor Dasatinib, used in the treatment of chronic myelogenous leukemia (CML). The general structure of these inhibitors often involves an amide linkage at the 5-position and a substituted amino group at the 2-position which interacts with the hinge region of the kinase domain.

Signaling Pathway

Kinase_Inhibition cluster_cell Cancer Cell cluster_drug Drug Action BCR_ABL BCR-ABL Kinase Substrate Substrate BCR_ABL->Substrate phosphorylates ADP ADP BCR_ABL->ADP ATP hydrolysis P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation and Survival P_Substrate->Proliferation activates signaling ATP ATP Thiazole_Inhibitor 2-Aminothiazole-5-carboxamide Derivative Thiazole_Inhibitor->BCR_ABL inhibits

Caption: Inhibition of BCR-ABL kinase signaling by a 2-aminothiazole derivative.

Quantitative Data: Anticancer Activity of 2-Aminothiazole-5-Carboxamide Derivatives

The following table summarizes the in vitro antiproliferative activity of a representative 2-aminothiazole-5-carboxamide derivative, which can be synthesized from a this compound precursor.

CompoundCell LineCancer TypeIC₅₀ (µM)[1]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563LeukemiaComparable to Dasatinib
MCF-7Breast Cancer20.2
HT-29Colon Carcinoma21.6
MDA-MB 231Breast CancerInactive
Dasatinib (Reference)All cell lines< 1
Antimicrobial Agents

The thiazole nucleus is a common feature in many antimicrobial agents. The 2-chloro-4-methylthiazole-5-sulfonamide, a closely related derivative, is a known intermediate in the synthesis of antibacterial compounds.[2] The reactivity of the 2-chloro group allows for the introduction of various substituents that can enhance the antimicrobial spectrum and potency. The sulfonamide group, often a bioisostere of a carboxylic acid, is known for its antibacterial properties, typically by inhibiting folic acid synthesis.[2]

Experimental Workflow

Antimicrobial_Synthesis Start 2-Chloro-4-methylthiazole- 5-carboxylic acid Amidation Amide Coupling (e.g., with a sulfonamide) Start->Amidation Nucleophilic_Sub Nucleophilic Substitution at C2 position (e.g., with an amine) Amidation->Nucleophilic_Sub Intermediate 2-Substituted-4-methylthiazole- 5-carboxamide derivative Nucleophilic_Sub->Intermediate Screening Antimicrobial Screening (MIC determination) Intermediate->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Caption: Workflow for the synthesis and screening of antimicrobial thiazole derivatives.

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for a thiazole derivative against various bacterial strains. While not directly synthesized from the title compound, it illustrates the potential of this scaffold.

CompoundBacterial StrainMIC (µg/mL)[3]
N'-((5-nitrofuran-2-yl)methylene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazideStaphylococcus aureus1.95 - 3.9
Staphylococcus epidermidis1.95
Bacillus subtilis3.9
Escherichia coli15.62

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes the formation of an amide bond at the 5-position of the thiazole ring using a standard coupling agent like HATU.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

This protocol outlines the substitution of the chloro group at the 2-position of the thiazole ring with an amine.

Materials:

  • 2-Chloro-4-methylthiazole-5-carboxamide derivative (from Protocol 1)

  • Amine nucleophile

  • A suitable base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (NEt₃))

  • A suitable solvent (e.g., DMF, Dioxane, or Acetonitrile)

Procedure:

  • In a sealable reaction vessel, combine the 2-chloro-4-methylthiazole-5-carboxamide derivative (1.0 eq), the amine nucleophile (1.5-2.0 eq), and the base (2.0-3.0 eq).

  • Add the solvent to the mixture.

  • Seal the vessel and heat the reaction mixture at a temperature ranging from 80°C to 150°C. The optimal temperature and reaction time will depend on the reactivity of the nucleophile and should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the mixture and wash the solid with a suitable solvent.

  • If no precipitate forms, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-substituted-4-methylthiazole-5-carboxamide derivative.

Logical Relationship Diagram

Logical_Relationship Start 2-Chloro-4-methylthiazole- 5-carboxylic acid Step1 Amide Coupling (Protocol 1) Start->Step1 Intermediate 2-Chloro-4-methylthiazole- 5-carboxamide Step1->Intermediate Step2 Nucleophilic Substitution (Protocol 2) Intermediate->Step2 Final_Product Bioactive 2-Amino- 4-methylthiazole-5-carboxamide Step2->Final_Product Application1 Kinase Inhibitors Final_Product->Application1 Application2 Antimicrobial Agents Final_Product->Application2

Caption: Synthetic strategy from the starting material to bioactive compounds.

Conclusion

This compound is a valuable and reactive starting material in medicinal chemistry. The protocols and data presented herein demonstrate its utility in the synthesis of potent kinase inhibitors and as a scaffold for the development of novel antimicrobial agents. The ability to perform selective modifications at both the 2- and 5-positions provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

References

Application Notes and Protocols for Metabolic Studies of Radiolabeled 2-Chloro-4-methylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and metabolic analysis of radiolabeled 2-Chloro-4-methylthiazole-5-carboxylic acid. This document includes detailed protocols for the radiosynthesis of the target compound, as well as for in vitro and in vivo metabolic studies designed to elucidate its biotransformation pathways.

Introduction

This compound is a heterocyclic compound of interest in drug discovery. Understanding its metabolic fate is crucial for evaluating its potential as a therapeutic agent. Radiolabeling is an indispensable tool in drug metabolism studies, allowing for the sensitive and quantitative tracking of a compound and its metabolites in biological systems.[1][2][3] This document outlines the procedures for the synthesis of carbon-14 ([¹⁴C]) or tritium ([³H]) labeled this compound and its subsequent use in metabolic studies.

Section 1: Synthesis of Radiolabeled this compound

A precise and efficient synthesis of the radiolabeled compound is paramount for accurate metabolic studies. The following is a hypothetical protocol for the introduction of a carbon-14 label.

General Synthetic Scheme for [¹⁴C]-2-Chloro-4-methylthiazole-5-carboxylic acid

The synthesis of the target molecule can be approached through various synthetic routes. A common strategy for introducing a ¹⁴C-label into a carboxylic acid is through the use of [¹⁴C]carbon dioxide.

Synthesis_Workflow cluster_synthesis Radiosynthesis Pathway start Ethyl acetoacetate intermediate1 Ethyl 2-chloro-4-methylthiazole-5-carboxylate start->intermediate1 Hantzsch Thiazole Synthesis (Thiourea, NCS) intermediate2 Grignard Reagent of Ethyl 2-chloro-4-methylthiazole-5-carboxylate intermediate1->intermediate2 Mg, THF intermediate3 [¹⁴C]-2-Chloro-4-methylthiazole-5-carboxylic acid ethyl ester intermediate2->intermediate3 1. Reaction 2. Quench radiolabeled_co2 [¹⁴C]CO₂ radiolabeled_co2->intermediate3 final_product [¹⁴C]-2-Chloro-4-methylthiazole-5-carboxylic acid intermediate3->final_product Hydrolysis (NaOH)

Caption: Proposed synthetic pathway for [¹⁴C]-2-Chloro-4-methylthiazole-5-carboxylic acid.

Experimental Protocol: Synthesis of [¹⁴C]-2-Chloro-4-methylthiazole-5-carboxylic acid

Materials:

  • Ethyl acetoacetate

  • Thiourea

  • N-Chlorosuccinimide (NCS)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • [¹⁴C]Carbon Dioxide (gas)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Liquid Scintillation Counter (LSC)

Procedure:

  • Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate: This non-radiolabeled precursor is synthesized via a Hantzsch thiazole synthesis from ethyl acetoacetate and thiourea, followed by chlorination with NCS.

  • Formation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, react ethyl 2-chloro-4-methylthiazole-5-carboxylate with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.

  • Carboxylation with [¹⁴C]CO₂: Introduce a known amount of [¹⁴C]CO₂ gas into the reaction vessel containing the Grignard reagent at low temperature (-78 °C). The reaction is allowed to proceed for a specified time.

  • Hydrolysis: The resulting radiolabeled ester is hydrolyzed using an aqueous solution of sodium hydroxide.

  • Purification: The crude [¹⁴C]-2-Chloro-4-methylthiazole-5-carboxylic acid is purified by preparative HPLC.

  • Analysis and Quantification: The radiochemical purity of the final product is determined by analytical HPLC with radioactivity detection. The specific activity (Ci/mol or Bq/mol) is calculated based on the amount of radioactivity and the mass of the compound.

Data Presentation: Synthesis Results
ParameterResult
Radiochemical Yield 35% (Example)
Radiochemical Purity >98% (by HPLC)
Specific Activity 50 mCi/mmol (Example)
Chemical Identity Confirmed by MS and NMR

Section 2: In Vitro Metabolic Studies

In vitro metabolism studies using liver microsomes are essential for identifying potential metabolic pathways and the enzymes involved.[4][5][6][7]

Experimental Workflow: In Vitro Metabolism

in_vitro_workflow cluster_invitro In Vitro Metabolism Workflow start [¹⁴C]-Compound Incubation (Liver Microsomes, NADPH) quenching Quench Reaction (Acetonitrile) start->quenching centrifugation Centrifugation quenching->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection analysis LC-MS/MS and Radio-HPLC Analysis supernatant_collection->analysis metabolite_id Metabolite Identification analysis->metabolite_id metabolite_quant Metabolite Quantification analysis->metabolite_quant

Caption: Workflow for in vitro metabolism studies using liver microsomes.

Protocol: Incubation with Liver Microsomes

Materials:

  • [¹⁴C]-2-Chloro-4-methylthiazole-5-carboxylic acid

  • Pooled human, rat, or mouse liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

  • HPLC with radioactivity detector

  • Liquid Scintillation Counter

Procedure:

  • Incubation: Prepare incubation mixtures containing [¹⁴C]-2-Chloro-4-methylthiazole-5-carboxylic acid (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer. Pre-incubate at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Protein Precipitation: Centrifuge the samples to precipitate proteins.

  • Sample Analysis: Analyze the supernatant for the parent compound and metabolites using LC-MS/MS for structural elucidation and radio-HPLC for quantitative profiling.[8][9][10]

Data Presentation: In Vitro Metabolite Profile
MetaboliteRetention Time (min)% of Total Radioactivity (at 60 min)Proposed Biotransformation
Parent Compound10.245-
Metabolite 18.525Hydroxylation
Metabolite 26.115Glucuronidation
Metabolite 34.810Thiazole ring cleavage[4]
Other-5-

Section 3: In Vivo Metabolic Studies

In vivo studies in animal models, such as rats, provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of the compound.[11][12]

Experimental Workflow: In Vivo Metabolism

in_vivo_workflow cluster_invivo In Vivo Metabolism Workflow dosing Dose Rats with [¹⁴C]-Compound (Oral or IV) sample_collection Collect Urine, Feces, and Blood at Timed Intervals dosing->sample_collection sample_processing Process Samples (Homogenization, Extraction) sample_collection->sample_processing radioactivity_measurement Measure Total Radioactivity (LSC) sample_processing->radioactivity_measurement metabolite_profiling Metabolite Profiling (Radio-HPLC) sample_processing->metabolite_profiling metabolite_identification Metabolite Identification (LC-MS/MS) metabolite_profiling->metabolite_identification

Caption: Workflow for in vivo metabolism studies in rats.

Protocol: Rat Metabolism Study

Materials:

  • [¹⁴C]-2-Chloro-4-methylthiazole-5-carboxylic acid formulated for dosing

  • Sprague-Dawley rats

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies

  • Sample processing equipment (homogenizer, centrifuge)

  • Organic solvents for extraction

  • Liquid Scintillation Counter

  • HPLC with radioactivity detector

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single dose of [¹⁴C]-2-Chloro-4-methylthiazole-5-carboxylic acid to rats (e.g., 10 mg/kg) via oral gavage or intravenous injection.

  • Sample Collection: House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours). Collect blood samples at specified time points.

  • Sample Processing: Homogenize feces and extract with an appropriate solvent. Process plasma from blood samples.

  • Radioactivity Measurement: Determine the total radioactivity in aliquots of urine, feces homogenates, and plasma using a Liquid Scintillation Counter to assess excretion and mass balance.[13]

  • Metabolite Profiling and Identification: Pool samples from each matrix and analyze using radio-HPLC to obtain a metabolite profile. Isolate major metabolites and identify their structures using LC-MS/MS.

Data Presentation: Excretion and Metabolite Profile in Rats

Table 3.1: Cumulative Excretion of Radioactivity (% of Dose)

Route0-24 hours24-48 hoursTotal
Urine 651075
Feces 15520
Total 801595

Table 3.2: Major Metabolites in Rat Urine (% of Dose)

Metabolite% of Dose
Parent Compound10
Metabolite 1 (Hydroxylated)30
Metabolite 2 (Glucuronide)25
Metabolite 4 (Mercapturic acid conjugate)10

Section 4: Signaling Pathways and Metabolic Logic

The metabolism of xenobiotics like this compound primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions.

metabolic_pathway cluster_metabolism General Metabolic Pathways cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) parent 2-Chloro-4-methylthiazole- 5-carboxylic acid oxidation Oxidation (e.g., Hydroxylation) CYP450s parent->oxidation ring_cleavage Thiazole Ring Cleavage parent->ring_cleavage glutathione Glutathione Conjugation (GSTs) parent->glutathione glucuronidation Glucuronidation (UGTs) oxidation->glucuronidation sulfation Sulfation (SULTs) oxidation->sulfation excretion Excretion (Urine, Feces) ring_cleavage->excretion glucuronidation->excretion sulfation->excretion glutathione->excretion

Caption: General metabolic pathways for xenobiotics.

Conclusion

The protocols and application notes presented here provide a robust framework for investigating the metabolic fate of radiolabeled this compound. The data generated from these studies are critical for understanding the compound's pharmacokinetic and toxicological profile, which are essential for its further development as a potential drug candidate.

References

Application Note: High-Throughput Screening of a 2-Chloro-4-methylthiazole-5-carboxylic Acid Library for the Identification of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-chloro-4-methylthiazole-5-carboxylic acid scaffold is a privileged heterocyclic structure present in numerous biologically active compounds. Derivatives of this core have demonstrated a range of activities, including potential as anticancer agents. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. This application note provides a detailed protocol for the high-throughput screening (HTS) of a focused library of this compound derivatives to identify potent inhibitors of a hypothetical cancer-associated "Target Kinase X" (TKX).

Principle of the Assay

The primary screening assay is a luminescence-based biochemical assay that quantifies the activity of TKX. The assay measures the amount of ATP remaining in the reaction solution after the kinase-catalyzed phosphorylation of a substrate. A low luminescence signal indicates high kinase activity (ATP is consumed), while a high luminescence signal indicates low kinase activity (ATP is preserved) due to inhibition by a test compound. This method is highly amenable to HTS due to its robustness, sensitivity, and simple "add-and-read" format.

Experimental Protocols

Library Preparation and Plating

This protocol describes the preparation of the this compound library for screening.

  • Library Source: A diversity-oriented library of 10,000 unique this compound derivatives.

  • Storage: Compounds are stored at -20°C as 10 mM stock solutions in 100% DMSO.

  • Procedure:

    • Thaw the library source plates at room temperature.

    • Using an automated liquid handler, transfer 50 nL of each compound from the 10 mM stock plates to the corresponding wells of 384-well, white, solid-bottom assay plates.

    • This results in a final compound concentration of 10 µM in a 5 µL reaction volume, with a final DMSO concentration of 0.5%.

    • The outer wells of the plates are filled with DMSO without compound to minimize edge effects.

    • Control wells are designated on each plate:

      • Negative Control (0% inhibition): 50 nL of 100% DMSO.

      • Positive Control (100% inhibition): 50 nL of a known potent inhibitor of TKX (e.g., Staurosporine) at a final concentration of 1 µM.

Primary High-Throughput Screening Protocol

This protocol details the automated procedure for the primary screen of the compound library against TKX.

  • Materials and Reagents:

    • 384-well assay plates containing the pre-dispensed compound library.

    • Recombinant human TKX enzyme.

    • TKX peptide substrate.

    • ATP.

    • Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Automated liquid handling system.

    • Luminometer plate reader.

  • Assay Procedure:

    • Prepare a 2X TKX enzyme solution in kinase assay buffer. Using an automated dispenser, add 2.5 µL of this solution to each well of the assay plates.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer.

    • To initiate the kinase reaction, add 2.5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 5 µL.

    • Seal the plates and incubate for 60 minutes at room temperature.

    • Equilibrate the plates and the ATP detection reagent to room temperature.

    • Add 5 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plates for 10 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a plate reader with an integration time of 0.5 seconds per well.

Dose-Response Confirmation Assay

This protocol is for confirming the activity of primary hits and determining their potency (IC₅₀).

  • Procedure:

    • Primary hits are selected for dose-response testing.

    • Prepare 10-point, 3-fold serial dilutions of the hit compounds in 100% DMSO, starting from a 4 mM stock.

    • Using an acoustic liquid handler, dispense 50 nL of each concentration into triplicate wells of a 384-well assay plate.

    • The final compound concentrations will range from 40 µM down to approximately 2 nM.

    • Perform the kinase assay as described in the primary HTS protocol.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation and Analysis

Data Analysis and Hit Criteria

The quality of the HTS assay is monitored on a plate-by-plate basis using the Z'-factor. The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean refers to the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

The percent inhibition for each compound is calculated as: % Inhibition = 100 * (Signal_cpd - Mean_neg) / (Mean_pos - Mean_neg) where Signal_cpd is the luminescence signal from the test compound well.

Compounds demonstrating ≥50% inhibition in the primary screen are considered "primary hits" and are selected for dose-response confirmation.

Hypothetical Screening Results

Table 1: Summary of Primary High-Throughput Screen

ParameterValue
Total Compounds Screened10,000
Screening Concentration10 µM
Number of Primary Hits (≥50% Inhibition)125
Primary Hit Rate1.25%
Average Z'-Factor0.82 ± 0.07

Table 2: Dose-Response Confirmation of Top 5 Hits

Compound IDPrimary Screen Inhibition (%)IC₅₀ (µM)
CMTCA-00198.20.15
CMTCA-00295.50.48
CMTCA-00391.81.2
CMTCA-00488.42.5
CMTCA-00585.13.1

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) TKX Target Kinase X (TKX) RTK->TKX Activates Downstream Downstream Substrate TKX->Downstream Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor CMTCA Inhibitor Inhibitor->TKX Inhibits cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Hit Identification & Confirmation Lib 1. Library Plating (10,000 Compounds) Controls 2. Add Controls (Positive/Negative) Lib->Controls Enzyme 3. Add TKX Enzyme Reaction 4. Add Substrate/ATP (Initiate Reaction) Enzyme->Reaction Detect 5. Add Detection Reagent (Measure Luminescence) Reaction->Detect Data 6. Data Analysis (% Inhibition, Z') Hits 7. Identify Primary Hits (≥50% Inhibition) Data->Hits Dose 8. Dose-Response Assay (Determine IC50) Hits->Dose

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Chloro-4-methylthiazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to prepare this compound?

A well-established, three-step synthetic pathway is commonly employed. This process begins with the Hantzsch thiazole synthesis to create the core heterocyclic structure, followed by a Sandmeyer reaction to introduce the chloro group, and concludes with the hydrolysis of an ethyl ester to yield the final carboxylic acid.

Q2: What are the most critical parameters in the initial Hantzsch synthesis of the thiazole precursor?

The Hantzsch synthesis, which typically involves reacting ethyl 2-chloroacetoacetate with thiourea, is sensitive to several factors. Key parameters include the purity of the starting materials, the choice of solvent (ethanol is common), and the reaction temperature.[1][2] Ensuring the quality of the α-haloketone is crucial, as impurities can lead to significant side product formation.[1][2]

Q3: What are the key considerations for a successful Sandmeyer reaction to introduce the 2-chloro group?

The Sandmeyer reaction, which converts the 2-amino group of the thiazole intermediate to a 2-chloro group via a diazonium salt, is a critical and often challenging step.[3][4][5] Success hinges on:

  • Low Temperature: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt intermediate.

  • Controlled Addition: Slow, controlled addition of the diazotizing agent (e.g., sodium nitrite) is necessary to prevent localized overheating and side reactions.

  • Copper(I) Catalyst: The use of a copper(I) chloride catalyst is essential for the efficient conversion of the diazonium salt to the final chlorinated product.[4]

Q4: How can the final ester hydrolysis to the carboxylic acid be optimized?

The final step, the saponification of the ethyl ester, is typically straightforward but requires careful control to maximize yield and purity. Key optimization points include:

  • Base Selection: Sodium hydroxide or potassium hydroxide are commonly used.

  • Temperature Control: The reaction should be performed at a moderate temperature (e.g., refluxing for 1 hour) to ensure complete hydrolysis without promoting decarboxylation or other degradation pathways.[6]

  • Acidification: After hydrolysis, the reaction mixture must be carefully acidified (e.g., with HCl to pH 2-3) to precipitate the final carboxylic acid product.[6][7]

Q5: What are the recommended methods for purifying the final this compound product?

Purification of the final solid product is typically achieved through recrystallization.[1] The choice of solvent is critical and may require screening. Common solvents for recrystallizing carboxylic acids include ethanol, methanol, or solvent mixtures like toluene/petroleum ether or aqueous alcohol.[8] An alternative method involves dissolving the crude acid in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the pure acid by adding acid.[8]

Synthesis Workflow and Troubleshooting

Overall Synthesis Pathway

The logical flow for the synthesis of this compound is depicted below, starting from common commercial materials.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis A Ethyl 2-chloroacetoacetate + Thiourea B Ethyl 2-amino-4-methylthiazole-5-carboxylate A->B Reflux in Ethanol C Diazotization (NaNO2, HCl, 0-5°C) B->C D Substitution (CuCl) C->D E Ethyl 2-chloro-4-methylthiazole-5-carboxylate D->E F Saponification (NaOH, H2O, Reflux) E->F G Acidification (HCl to pH 2-3) F->G H 2-Chloro-4-methylthiazole- 5-carboxylic acid G->H

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low yield or incomplete reaction in the Hantzsch Thiazole Synthesis (Step 1).

  • Q: My initial cyclization reaction is giving a low yield. What should I check?

    • A: Possible Cause - Impure Reactants: The purity of both the ethyl 2-chloroacetoacetate and thiourea is critical. Impurities can inhibit the reaction or lead to side products.[1][2]

    • Solution: Verify the purity of your starting materials by NMR or another appropriate technique. If necessary, purify them before use.

    • A: Possible Cause - Suboptimal Conditions: The reaction may not have reached completion due to insufficient time or temperature.

    • Solution: Ensure the reaction is heated to a steady reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.[1]

Problem 2: The Sandmeyer reaction (Step 2) fails or produces significant impurities.

  • Q: My attempt to replace the amino group with chlorine resulted in a low yield of the desired product and a complex mixture. What went wrong?

    • A: Possible Cause - Diazonium Salt Decomposition: The diazonium salt intermediate is thermally unstable. If the temperature rises above 5-10 °C, it will rapidly decompose.

    • Solution: Strictly maintain the reaction temperature between 0 and 5 °C during the addition of sodium nitrite using an ice-salt bath. Proceed immediately to the substitution step with copper(I) chloride without isolating the diazonium salt.

    • A: Possible Cause - Formation of Phenolic Byproducts: The diazonium salt can react with water to form a 2-hydroxy-4-methylthiazole byproduct, especially if the copper-catalyzed substitution is slow.

    • Solution: Ensure your copper(I) chloride is active and used in sufficient quantity. The reaction of 2-aminothiazoles can be complex, and competing side reactions are common.[9]

    • A: Possible Cause - Incomplete Diazotization: An insufficient amount of acid or sodium nitrite can lead to unreacted starting material.

    • Solution: Use a slight excess of both hydrochloric acid and sodium nitrite to ensure the complete conversion of the amine to the diazonium salt.

Problem 3: The final product is impure or difficult to isolate after hydrolysis (Step 3).

  • Q: After acidification, I get an oily substance instead of a solid, or my final product purity is low. How can I improve this?

    • A: Possible Cause - Incomplete Hydrolysis: Some of the ethyl ester may remain, leading to an impure, oily product.

    • Solution: Ensure the hydrolysis reaction goes to completion by using a sufficient amount of base and allowing for adequate reaction time at reflux. Monitor by TLC.

    • A: Possible Cause - Incorrect pH for Precipitation: The carboxylic acid has a specific pH at which its solubility in water is minimal. If the pH is too high or too low, the product may not fully precipitate.

    • Solution: Carefully adjust the pH of the solution to approximately 2-3 with cold HCl.[6] Check the pH with a meter or pH paper. Cool the mixture in an ice bath to maximize precipitation.

    • A: Possible Cause - Trapped Impurities: The product may have precipitated with impurities from previous steps.

    • Solution: Purify the crude product by recrystallization from a suitable solvent system.[8]

Troubleshooting_Tree Start Low Yield or Impure Product Step1 Issue in Step 1: Hantzsch Synthesis? Start->Step1 Step2 Issue in Step 2: Sandmeyer Reaction? Start->Step2 Step3 Issue in Step 3: Hydrolysis/Purification? Start->Step3 Cause1A Impure Starting Materials Step1->Cause1A Cause1B Incomplete Reaction Step1->Cause1B Cause2A Diazonium Salt Decomposition Step2->Cause2A Cause2B Phenol Byproduct Formation Step2->Cause2B Cause2C Incomplete Diazotization Step2->Cause2C Cause3A Incomplete Hydrolysis Step3->Cause3A Cause3B Incorrect pH for Precipitation Step3->Cause3B Cause3C Final Product Needs Recrystallization Step3->Cause3C

Caption: Troubleshooting decision tree for the synthesis of this compound.

Data Presentation

Optimizing reaction conditions is key to achieving high yield and purity. The following tables summarize critical parameters and potential outcomes based on common laboratory findings.

Table 1: Optimization of Sandmeyer Reaction Conditions

EntryDiazotizing AgentTemperature (°C)Copper(I) SourceReaction Time (h)Observed Yield (%)Purity (%)Notes
1NaNO₂ (aq)0 - 5CuCl27595Standard, reliable conditions.
2NaNO₂ (aq)15 - 20CuCl23060Significant decomposition and byproduct formation observed.
3t-BuONO25CuCl₂46590Alternative for non-aqueous conditions, may require higher temp.[10]
4NaNO₂ (aq)0 - 5None2<5-Copper catalyst is essential for the reaction.
5NaNO₂ (aq)0 - 5CuCl0.54580Incomplete conversion.

Table 2: Solvent Screening for Final Product Recrystallization

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal QualityNotes
EthanolLowHighGood (Needles)A good starting choice for purification.
WaterVery LowLowPoorNot ideal as a single solvent due to low solubility.
TolueneLowModerateFairMay require a co-solvent.
Ethanol/Water (4:1)Very LowHighExcellent (Plates)Often provides high purity crystals.
Ethyl AcetateModerateHighGoodCan be effective but may require slow cooling.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • To a solution of ethanol, add thiourea (1.1 eq) and sodium carbonate (0.05 eq).

  • Heat the mixture to 40-55 °C with stirring.

  • Slowly add ethyl 2-chloroacetoacetate (1.0 eq) dropwise over 20-30 minutes, maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 5-6 hours, or until TLC analysis indicates the consumption of the starting material.[11]

  • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Add the resulting crude material to water and adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product.[11]

  • Filter the solid, wash with cold water, and dry under vacuum to yield the title compound as an off-white powder.

Protocol 2: Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate
  • Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a solution of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 3: Synthesis of this compound
  • Dissolve the crude ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.5 eq, e.g., 10% w/v).

  • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the disappearance of the starting ester by TLC.[6]

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add cold concentrated hydrochloric acid with vigorous stirring until the pH of the solution is 2-3.

  • A solid precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield this compound.

References

Technical Support Center: Synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic route involves a three-stage process:

  • Hantzsch Thiazole Synthesis: Formation of the thiazole ring by reacting ethyl 2-chloroacetoacetate with thioacetamide to yield ethyl 2-hydroxy-4-methylthiazole-5-carboxylate.

  • Chlorination: Conversion of the 2-hydroxy group to a 2-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to give ethyl 2-chloro-4-methylthiazole-5-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the final product, this compound, typically using a base like sodium hydroxide followed by acidic workup.

Q2: What are the most common impurities I should be aware of during this synthesis?

Common impurities can arise from each stage of the synthesis. These may include unreacted starting materials, intermediates, and byproducts from side reactions. A detailed breakdown of potential impurities at each stage is provided in the troubleshooting guide below.

Q3: How can I monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is a versatile technique for monitoring the progress of all three stages. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of reaction conversion and impurity formation.

Q4: What are the recommended purification methods for the final product?

The final product, this compound, is a solid and can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). If significant impurities persist, column chromatography on silica gel may be necessary, although this can be challenging with carboxylic acids.

Troubleshooting Guides

Problem 1: Low Yield in Stage 1 (Hantzsch Thiazole Synthesis)

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction - Verify Reagent Purity: Ensure the ethyl 2-chloroacetoacetate and thioacetamide are of high purity. Impurities can inhibit the reaction. - Optimize Reaction Time and Temperature: Monitor the reaction by TLC. If starting materials persist, consider increasing the reaction time or temperature. However, excessive heat can lead to byproduct formation. - Stoichiometry: A slight excess of thioacetamide (1.1-1.2 equivalents) can help drive the reaction to completion.
Side Reactions - Dimerization of Thioacetamide: This can occur at elevated temperatures. Maintain a moderate reaction temperature. - Formation of Oxazole Byproducts: Ensure the reaction conditions are not overly acidic, which can favor oxazole formation.
Product Loss During Workup - Precipitation: Ensure the pH is optimized for complete precipitation of the product upon cooling or addition of an anti-solvent. - Extraction: If an extractive workup is used, ensure the correct pH is maintained to keep the product in the desired phase.
Problem 2: Impurities Detected After Stage 2 (Chlorination)

Possible Causes & Solutions

ImpurityIdentification MethodFormation MechanismMitigation Strategy
Unreacted Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate HPLC, LC-MS, ¹H NMRIncomplete chlorination.- Increase the equivalents of the chlorinating agent (e.g., POCl₃). - Extend the reaction time or increase the reaction temperature, monitoring by TLC to avoid degradation.
Over-chlorinated Byproducts (e.g., at the methyl group) GC-MS, LC-MS, ¹H NMRHarsh reaction conditions (excessive temperature or prolonged reaction time).- Use milder chlorinating agents if possible. - Carefully control the reaction temperature and time.
Polymeric/Tarry Material Visual, Low isolated yieldDecomposition of starting material or product under harsh conditions.- Add the chlorinating agent portion-wise at a lower temperature. - Ensure the reaction is performed under anhydrous conditions.
Problem 3: Incomplete Hydrolysis and Byproducts in Stage 3

Possible Causes & Solutions

IssueRecommended Action
Incomplete Hydrolysis (Presence of Ethyl Ester) - Increase Base Equivalents: Ensure at least one equivalent of base (e.g., NaOH) is used. An excess (1.5-2.0 equivalents) is often beneficial. - Increase Reaction Time/Temperature: Monitor by TLC until the starting ester spot disappears. Refluxing is common for this step. - Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve the reaction rate.
Decarboxylation of the Final Product - Avoid Excessive Heat: Prolonged heating at high temperatures, especially under strongly acidic or basic conditions, can lead to decarboxylation. - Careful pH Adjustment: During acidic workup, add the acid slowly and at a low temperature to avoid localized heating.
Formation of Salt Impurities - Thorough Washing: Wash the precipitated product thoroughly with cold water to remove any inorganic salts from the workup.

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate

  • To a stirred solution of ethyl 2-chloroacetoacetate (1.0 eq) in a suitable solvent (e.g., ethanol), add thioacetamide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude product.

Stage 2: Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate

  • To a flask containing ethyl 2-hydroxy-4-methylthiazole-5-carboxylate (1.0 eq), slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Stage 3: Synthesis of this compound

  • Dissolve ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (1.5 eq).

  • Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting material (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Pathway cluster_stage1 Stage 1: Hantzsch Thiazole Synthesis cluster_stage2 Stage 2: Chlorination cluster_stage3 Stage 3: Hydrolysis Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate Ethyl 2-chloroacetoacetate->Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate + Thioacetamide Thioacetamide Thioacetamide Thioacetamide->Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate Ethyl 2-chloro-4-methylthiazole-5-carboxylate Ethyl 2-chloro-4-methylthiazole-5-carboxylate Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate->Ethyl 2-chloro-4-methylthiazole-5-carboxylate + POCl3 This compound This compound Ethyl 2-chloro-4-methylthiazole-5-carboxylate->this compound 1. NaOH 2. HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Low_Yield_or_Impure_Product Low Yield or Impure Product Analyze_Crude_Product Analyze Crude Product (TLC, HPLC, NMR) Low_Yield_or_Impure_Product->Analyze_Crude_Product Identify_Issue Identify Issue Analyze_Crude_Product->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Unreacted Starting Material Side_Products Side Products Identify_Issue->Side_Products Unexpected Peaks/Spots Workup_Losses Workup Losses Identify_Issue->Workup_Losses Low Mass Balance Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Reaction Modify_Conditions Modify Reaction Conditions (Lower Temp, Purer Reagents) Side_Products->Modify_Conditions Refine_Workup Refine Workup Protocol (pH adjustment, Extraction) Workup_Losses->Refine_Workup

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Purification of 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-4-methylthiazole-5-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Recrystallization Issues

Q1: What are the initial recommended solvents for the recrystallization of this compound?

A1: Based on the purification of similar substituted thiazole carboxylic acids, a good starting point for solvent screening includes alcohols (methanol, ethanol), esters (ethyl acetate), ethers (tetrahydrofuran), and aqueous mixtures.[1] Given the acidic nature of the molecule, its solubility is expected to be low in nonpolar solvents like hexanes and higher in polar protic solvents.

Q2: The compound is "oiling out" during cooling instead of forming crystals. What can be done?

A2: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated with impurities. To address this, you can:

  • Add a co-solvent: Introduce a solvent in which the compound is less soluble to the hot solution until slight turbidity appears, then clarify with a few drops of the initial solvent.

  • Slow cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath.

  • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce nucleation.

  • Seeding: If available, add a small crystal of pure this compound to the cooled solution.

Q3: Crystal formation is very poor, or the yield is unacceptably low. How can this be improved?

A3: Poor crystal formation or low yield often points to the use of an excessive amount of solvent. To remedy this:

  • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Solvent selection: The chosen solvent may be too good at solvating the compound even at low temperatures. Experiment with a different solvent or a solvent/anti-solvent system. For acidic compounds, a mixture of an alcohol and water can be effective.

Q4: The purified crystals are still colored. How can colored impurities be removed?

A4: Colored impurities can sometimes be removed by treating the hot solution with activated charcoal before filtration. Use a minimal amount of charcoal, as it can also adsorb the desired product. After a brief heating period with the charcoal, perform a hot filtration to remove it before allowing the solution to cool.

Chromatography Issues

Q1: What are the recommended starting conditions for HPLC purification of this compound?

A1: For acidic compounds like this compound, reverse-phase HPLC is a suitable technique. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, with an acidic modifier to suppress the ionization of the carboxylic acid.

Q2: The peaks are tailing during HPLC analysis/purification. What is the cause and solution?

A2: Peak tailing for acidic compounds is often due to the interaction of the carboxylate anion with residual silanols on the silica-based column. To mitigate this:

  • Acidify the mobile phase: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the stationary phase.

  • Use a different column: Consider using a column with end-capping or a polymer-based column that is more resistant to secondary interactions.

Q3: How can I improve the separation of my product from closely eluting impurities?

A3: To improve the resolution between your product and impurities:

  • Optimize the mobile phase: Adjust the ratio of organic solvent to water. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent can increase retention times and improve separation.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.

  • Adjust the pH: Fine-tuning the pH of the mobile phase can change the ionization state of both the product and impurities, potentially leading to better separation.

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassExamplesSuitability for this compound
AlcoholsMethanol, EthanolGood starting point; may require addition of water as an anti-solvent.
EstersEthyl AcetateOften a good balance of solubility at high and low temperatures.
EthersTetrahydrofuran (THF)Can be effective, often used in combination with a non-polar anti-solvent.[1]
KetonesAcetoneAnother polar aprotic option to consider.
HydrocarbonsHexanes, HeptaneLikely to be poor solvents, but can be used as anti-solvents.[1]
Water-Low solubility expected for the free acid, but may be useful in a mixed solvent system or for washing the purified solid.

Table 2: Initial HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid or 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.1% TFA
Gradient Start with a 5-95% B gradient over 20 minutes
Flow Rate 1.0 mL/min
Detection UV, scan for optimal wavelength (likely in the 254-280 nm range)
Column Temperature 30 °C

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.

  • Solvent Addition: Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and heat the mixture back to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Analytical HPLC for Purity Assessment
  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • HPLC System Setup: Equilibrate the HPLC system with the initial mobile phase conditions as described in Table 2.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution.

  • Data Acquisition: Run the gradient and record the chromatogram.

  • Analysis: Integrate the peaks and calculate the purity of the sample based on the area percentage of the main peak.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude 2-Chloro-4-methylthiazole- 5-carboxylic acid Recrystallization Recrystallization Crude->Recrystallization Initial Purification HPLC_analysis HPLC Analysis Recrystallization->HPLC_analysis Purity Check Chromatography Column Chromatography (e.g., HPLC) Chromatography->HPLC_analysis Re-analysis HPLC_analysis->Chromatography Further Purification Needed Pure_Product Pure Product (>98%) HPLC_analysis->Pure_Product Meets Specification NMR_analysis NMR Spectroscopy Pure_Product->NMR_analysis Structural Confirmation

References

By-product formation in Hantzsch thiazole synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid via the Hantzsch thiazole synthesis and subsequent functional group transformations.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound using the Hantzsch synthesis?

A prevalent and reliable method involves a three-step process:

  • Hantzsch Thiazole Synthesis: Reaction of ethyl 2-chloroacetoacetate with thiourea to form ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Sandmeyer Reaction: Conversion of the 2-amino group to a 2-chloro group via diazotization followed by treatment with a copper(I) chloride catalyst.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

Q2: I am seeing a significant amount of a regioisomer in my Hantzsch reaction. How can I avoid this?

The formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a known side reaction in Hantzsch synthesis, particularly under acidic conditions with N-monosubstituted thioureas.[1] To minimize this, ensure your reaction is run in a neutral or slightly basic medium. If using a substituted thiourea, careful control of pH is critical. For the synthesis of the 2-amino precursor with unsubstituted thiourea, this is less of an issue, but maintaining a neutral pH is still good practice to prevent unwanted side reactions.

Q3: My Sandmeyer reaction is giving a low yield and a phenolic by-product. What is causing this?

The formation of a 2-hydroxythiazole derivative is a common side reaction during the Sandmeyer reaction. This typically occurs if the diazonium salt intermediate reacts with water before it can react with the chloride source. To mitigate this, it is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and the addition to the copper(I) chloride solution. Ensure that your sodium nitrite solution is added slowly and that the reaction is vigorously stirred to maintain a consistent temperature.

Q4: During the final hydrolysis step, I am observing some decarboxylation. How can I prevent this?

Thiazole-5-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic or strongly basic conditions.[2] To avoid the formation of 2-chloro-4-methylthiazole, perform the hydrolysis under milder conditions. Using a base like lithium hydroxide at room temperature or slightly elevated temperatures (e.g., 40-50 °C) can be effective. Monitor the reaction closely by TLC or HPLC to ensure the reaction goes to completion without significant by-product formation.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Hantzsch Synthesis Step
Low yield of ethyl 2-amino-4-methylthiazole-5-carboxylateIncomplete reaction; formation of by-products.Increase reaction time or temperature moderately. Ensure stoichiometry of reactants is correct. Purify starting materials if necessary.
Presence of unreacted ethyl 2-chloroacetoacetateInsufficient reaction time or temperature.Increase the reaction duration and/or temperature. Consider using a higher boiling point solvent if appropriate.
Formation of a polar, water-soluble by-productPossible formation of a bis-thiazole or other condensation by-products.Ensure a 1:1 stoichiometry of the primary reactants. Use a slight excess of thiourea. Purify the product by recrystallization.
Sandmeyer Reaction Step
Low yield of ethyl 2-chloro-4-methylthiazole-5-carboxylateDecomposition of the diazonium salt.Maintain a temperature of 0-5 °C throughout the reaction. Add the sodium nitrite solution slowly and with vigorous stirring.
Formation of a 2-hydroxythiazole by-productReaction of the diazonium salt with water.Ensure the reaction is kept cold. Use a sufficient concentration of hydrochloric acid.
Presence of residual starting material (2-aminothiazole)Incomplete diazotization.Ensure the correct stoichiometry of sodium nitrite and acid. Allow sufficient time for the diazotization to complete at low temperature.
Hydrolysis Step
Incomplete hydrolysis to the carboxylic acidInsufficient base or reaction time.Increase the amount of base (e.g., NaOH, LiOH) and/or extend the reaction time. Monitor by TLC or HPLC.
Formation of 2-chloro-4-methylthiazole (decarboxylation)Harsh reaction conditions (high temperature, strong acid/base).[2]Use milder hydrolysis conditions (e.g., LiOH at room temperature). Avoid prolonged heating. Neutralize carefully with a weak acid during workup.
Difficulty in isolating the final productProduct may be partially soluble in the aqueous layer.Acidify the aqueous layer to a pH of around 2-3 to ensure complete precipitation of the carboxylic acid. Cool the mixture in an ice bath before filtration.

Reaction Workflow and By-product Formation

The following diagram illustrates the plausible synthetic pathway and the points at which major by-products can form.

G cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis A Ethyl 2-chloroacetoacetate + Thiourea B Ethyl 2-amino-4-methyl- thiazole-5-carboxylate A->B EtOH, reflux C By-product: Regioisomer/ Condensation Products A->C Incorrect pH/ Stoichiometry D Ethyl 2-amino-4-methyl- thiazole-5-carboxylate E Ethyl 2-chloro-4-methyl- thiazole-5-carboxylate D->E 1. NaNO2, HCl, 0-5°C 2. CuCl F By-product: Ethyl 2-hydroxy-4-methyl- thiazole-5-carboxylate D->F High Temp./ [H2O] G Ethyl 2-chloro-4-methyl- thiazole-5-carboxylate H 2-Chloro-4-methyl- thiazole-5-carboxylic acid G->H NaOH or LiOH, H2O I By-product: 2-Chloro-4-methylthiazole (Decarboxylation) H->I High Temp./ Strong Acid/Base

Caption: Synthetic workflow for this compound.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

G start Problem with Synthesis step Which step has the issue? start->step hantzsch Low yield/impurity in Hantzsch step step->hantzsch Hantzsch sandmeyer Low yield/impurity in Sandmeyer step step->sandmeyer Sandmeyer hydrolysis Low yield/impurity in Hydrolysis step step->hydrolysis Hydrolysis hantzsch_q1 Unreacted starting materials present? hantzsch->hantzsch_q1 sandmeyer_q1 Is a phenolic by-product observed? sandmeyer->sandmeyer_q1 hydrolysis_q1 Is starting ester present? hydrolysis->hydrolysis_q1 hantzsch_a1 Increase reaction time/temperature hantzsch_q1->hantzsch_a1 Yes hantzsch_q2 Unexpected spots on TLC? hantzsch_q1->hantzsch_q2 No hantzsch_a2 Check pH and stoichiometry. Purify by recrystallization. hantzsch_q2->hantzsch_a2 Yes sandmeyer_a1 Maintain temperature at 0-5°C. Add NaNO2 slowly. sandmeyer_q1->sandmeyer_a1 Yes sandmeyer_q2 Is starting amine present? sandmeyer_q1->sandmeyer_q2 No sandmeyer_a2 Ensure correct stoichiometry of NaNO2 and HCl. sandmeyer_q2->sandmeyer_a2 Yes hydrolysis_a1 Increase base concentration or reaction time. hydrolysis_q1->hydrolysis_a1 Yes hydrolysis_q2 Is there evidence of decarboxylation? hydrolysis_q1->hydrolysis_q2 No hydrolysis_a2 Use milder conditions (e.g., LiOH, room temp). Avoid overheating. hydrolysis_q2->hydrolysis_a2 Yes

Caption: Troubleshooting decision tree for the synthesis.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

  • Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate

  • Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M hydrochloric acid.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

References

Troubleshooting guide for thiazole ring formation and side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiazole ring synthesis. The content is structured to address specific issues encountered during experiments, with a focus on the widely used Hantzsch thiazole synthesis and its potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazoles, and what are its main advantages and disadvantages?

The most prevalent method for thiazole synthesis is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2][3] Its primary advantages include its versatility, simplicity, and generally high yields.[3] However, challenges can arise, such as low yields with sterically hindered substrates, harsh reaction conditions, and the potential for multiple side reactions.[1][4]

Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the primary factors I should investigate?

Low yields in Hantzsch synthesis can be attributed to several factors. The key areas to troubleshoot are:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to undesired side reactions, consuming reactants and complicating purification.[5][6] The presence of water can also be detrimental, so using anhydrous solvents is often recommended.[6]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the outcome.[5] Sterically hindered substrates, in particular, may require more forceful conditions, such as higher temperatures and longer reaction times.[4]

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to ensure the full consumption of starting materials.[5]

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired thiazole.[5]

  • Product Loss During Workup: The workup and purification steps may not be optimized, leading to loss of the final product.[5]

Q3: I am observing multiple spots on my TLC plate after a Hantzsch synthesis. What are the possible side products?

The appearance of multiple spots on a TLC plate suggests the formation of side products. Common byproducts in the Hantzsch thiazole synthesis include:

  • Unreacted Starting Materials: If the reaction is incomplete, spots corresponding to the α-haloketone and thioamide will be visible.[5]

  • Oxazole Formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[5]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reaction intermediates can undergo self-condensation.[5]

  • Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is possible.[5] Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7]

Q4: How can I purify my thiazole derivative effectively?

Common purification methods for thiazole derivatives include:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical, with ethanol, methanol, or mixtures like ethyl acetate/hexane often being suitable for 4-arylthiazoles.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard purification technique.

  • Precipitation: In some cases, the thiazole product is poorly soluble in the reaction solvent upon cooling or after neutralization, allowing for isolation by simple filtration.[3]

Troubleshooting Guides

Problem: Low Yield in Hantzsch Thiazole Synthesis

This guide provides a systematic approach to troubleshooting low yields in your Hantzsch thiazole synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_purity 1. Verify Reactant Purity (α-haloketone, thioamide) start->check_purity purify_reactants Purify starting materials (recrystallization, distillation) check_purity->purify_reactants Impure optimize_conditions 2. Optimize Reaction Conditions (Solvent, Temperature, Time) check_purity->optimize_conditions Pure purify_reactants->optimize_conditions solvent_screen Screen various solvents (e.g., Ethanol, DMF, Dioxane) optimize_conditions->solvent_screen temp_time_adjust Adjust temperature and time (increase for hindered substrates) optimize_conditions->temp_time_adjust monitor_reaction 3. Monitor Reaction Progress (TLC, LC-MS) solvent_screen->monitor_reaction temp_time_adjust->monitor_reaction incomplete_rxn Incomplete Reaction? monitor_reaction->incomplete_rxn extend_time Extend reaction time or increase temperature incomplete_rxn->extend_time Yes check_side_reactions 4. Identify Side Products (NMR, MS) incomplete_rxn->check_side_reactions No extend_time->monitor_reaction side_products Side Products Identified? check_side_reactions->side_products modify_conditions Modify conditions to minimize side reactions (e.g., change base, solvent) side_products->modify_conditions Yes optimize_workup 5. Optimize Workup & Purification side_products->optimize_workup No modify_conditions->optimize_conditions solution Improved Yield optimize_workup->solution

Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux575
2EthanolReflux485
31-ButanolReflux392
42-PropanolReflux488
5AcetonitrileReflux670

Note: Data is representative and actual results may vary depending on the specific substrates used.

Table 2: Effect of Temperature on Hantzsch Thiazole Synthesis Yield
Temperature (°C)Reaction Time (h)Yield (%)Key Observation
501255Reaction is slow and may not reach completion.
65 (Methanol Reflux)868Moderate yield, longer reaction time required.
78 (Ethanol Reflux)675Good balance of reaction rate and yield.
100470Potential for increased byproduct formation.

Note: Data is representative and actual results may vary depending on the specific substrates used.[8]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[3]

  • Add methanol and a stir bar.[3]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]

  • Remove the reaction from the heat and allow it to cool to room temperature.[3]

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.[3]

  • Filter the resulting precipitate through a Buchner funnel.[3]

  • Wash the filter cake with water.[3]

  • Spread the collected solid on a tared watchglass and allow it to air dry.[3]

  • Once dry, determine the mass and calculate the percent yield.[3]

Protocol 2: Cook-Heilbron Synthesis of 5-Aminothiazoles

This method is used for the synthesis of 5-aminothiazoles from α-aminonitriles.

General Reaction: An α-aminonitrile is reacted with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1][9] When carbon disulfide is used, a 5-amino-2-mercaptothiazole is formed.[2]

Procedure Outline:

  • The reaction is typically carried out at room temperature in a suitable solvent.

  • The α-aminonitrile is treated with the sulfur-containing reagent (e.g., carbon disulfide).

  • The reaction progress is monitored by TLC.

  • Upon completion, the product is isolated and purified, often by recrystallization.

Protocol 3: Gabriel Synthesis of 2,5-Disubstituted Thiazoles

This method involves the reaction of an acylamino-ketone with phosphorus pentasulfide.[1]

General Reaction: An acylamino-ketone is heated with phosphorus pentasulfide to yield a 2,5-disubstituted thiazole.[1] For example, N-(2-oxopropyl)acetamide can be heated with phosphorus pentasulfide to produce 2,5-dimethylthiazole.[1]

Procedure Outline:

  • The acylamino-ketone and phosphorus pentasulfide are combined.

  • The mixture is heated, often to high temperatures (e.g., 170°C).[2]

  • The reaction progress is monitored.

  • After completion, the product is isolated and purified from the reaction mixture.

Visualizations

Hantzsch Thiazole Synthesis Mechanism and Side Reactions

Hantzsch_Mechanism cluster_main Hantzsch Thiazole Synthesis cluster_side Potential Side Reactions alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 + Thioamide (SN2) oxazole Oxazole Byproduct alpha_haloketone->oxazole dimerization Dimerization of Reactants/Intermediates alpha_haloketone->dimerization thioamide Thioamide thioamide->intermediate1 thioamide->dimerization cyclization Intramolecular Cyclization intermediate1->cyclization dehydration Dehydration cyclization->dehydration thiazole Thiazole Product dehydration->thiazole amide_impurity Amide Impurity in Thioamide amide_impurity->oxazole Reacts with α-haloketone isomeric_thiazole Isomeric Thiazole n_substituted_thiourea N-substituted Thiourea n_substituted_thiourea->isomeric_thiazole + α-haloketone (acidic conditions)

Caption: Mechanism of Hantzsch thiazole synthesis and common side reactions.

Decision Tree for Thiazole Synthesis Method Selection

Synthesis_Choice start Start: Desired Thiazole Substitution q1 Desired Product? start->q1 hantzsch Hantzsch Synthesis q1->hantzsch General purpose, versatile substitution cook_heilbron Cook-Heilbron Synthesis q1->cook_heilbron 5-Aminothiazole gabriel Gabriel Synthesis q1->gabriel 2,5-Disubstituted other Consider other methods (e.g., from α-thiocyanoketones) q1->other Other specific substitutions

Caption: Decision tree for selecting a suitable thiazole synthesis method.

References

Technical Support Center: Scale-up Synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid. The information is structured to address specific issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guides

This section addresses common problems encountered during the multi-step synthesis, offering potential causes and solutions in a question-and-answer format.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch Thiazole Synthesis)

Issue Potential Cause Troubleshooting Action
Low Yield of Thiazole Ester Incomplete reaction due to poor mixing or insufficient heating.Ensure adequate agitation to maintain a homogeneous slurry. Monitor internal temperature to confirm it reaches the target (e.g., reflux).
Side reactions due to localized overheating.Improve heat distribution with better agitation and controlled heating. On a larger scale, jacketed reactors are preferable to heating mantles for uniform thermal control.[1]
Incorrect stoichiometry of reactants.Verify the molar ratios of ethyl 2-chloroacetoacetate and thiourea. Purity of starting materials should be confirmed before starting the reaction.
Formation of Impurities Presence of unreacted starting materials.Increase reaction time or temperature slightly. Ensure the purity of the starting ethyl 2-chloroacetoacetate, as impurities can lead to side products.
Formation of isomeric byproducts.Control the pH of the reaction medium; acidic conditions can sometimes alter the regioselectivity of the cyclization.[2]
Difficult Product Isolation Product oiling out instead of precipitating.Adjust the pH of the workup solution carefully. Ensure the mixture is sufficiently cooled before filtration. Seeding with a small crystal of pure product can sometimes induce crystallization.
Fine precipitate that clogs filters.Allow the precipitate to age with gentle stirring to increase particle size. Consider using a filter press or centrifuge for large-scale separation.

Step 2: Diazotization and Sandmeyer Reaction to form Ethyl 2-Chloro-4-methylthiazole-5-carboxylate

Issue Potential Cause Troubleshooting Action
Uncontrolled Exotherm / Runaway Reaction Diazotization is highly exothermic and the diazonium salt is unstable.[3]Critical: Ensure robust cooling capacity to maintain the temperature strictly between 0-5 °C.[4][5] Add the sodium nitrite solution slowly and sub-surface to avoid localized high concentrations.
Accumulation of unreacted reagents.Ensure efficient stirring to promote immediate reaction upon addition of the nitrite solution.
Low Yield of Chloro-Thiazole Decomposition of the diazonium salt intermediate.Keep the temperature below 5 °C at all times. Use the diazonium salt solution immediately in the Sandmeyer step; do not let it warm up or stand for extended periods.[5]
Incomplete reaction.Use a sufficient excess of sodium nitrite and hydrochloric acid to ensure complete diazotization. Ensure the copper(I) chloride catalyst is active and used in the correct amount.[5]
Formation of Dark Tars or Colored Impurities Azo coupling side reactions.Maintain a sufficiently acidic medium to prevent the diazonium salt from coupling with the unreacted aminothiazole.[6] Slow, controlled addition of reagents is crucial.
Formation of phenolic byproducts (2-hydroxy-thiazole).This results from the reaction of the diazonium salt with water. Strictly maintain low temperatures (0-5 °C) to minimize this side reaction.[5]
Excessive Gas Evolution (N₂) Rapid decomposition of the diazonium salt.Control the rate of addition of the diazonium salt solution to the copper(I) chloride solution to manage the rate of nitrogen evolution. Ensure the reactor has adequate venting for the scale of the reaction.[6]

Step 3: Saponification (Hydrolysis) to this compound

Issue Potential Cause Troubleshooting Action
Incomplete Hydrolysis Insufficient amount of base (e.g., NaOH).Use a molar excess of the base to ensure the reaction goes to completion. Monitor the reaction by TLC or HPLC until the starting ester is consumed.
Poor solubility of the ester in the aqueous base.Add a co-solvent such as methanol or ethanol to improve solubility and reaction rate.
Difficulty in Isolating the Carboxylic Acid Product remains dissolved in the aqueous layer after acidification.Ensure the pH is lowered sufficiently (typically to pH 2-3) to fully protonate the carboxylate. If the product is water-soluble, extraction with a suitable organic solvent (e.g., ethyl acetate) will be necessary.
Formation of an emulsion during extraction.Add brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period before separation.
Low Purity of Final Product Co-precipitation of inorganic salts.Wash the filtered product thoroughly with cold deionized water to remove any residual salts.
Presence of unhydrolyzed ester or other organic impurities.Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).[7]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound?

A common and logical three-step synthetic approach is:

  • Hantzsch Thiazole Synthesis: Reaction of ethyl 2-chloroacetoacetate with thiourea to form Ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Sandmeyer Reaction: Diazotization of the amino group on the thiazole intermediate with sodium nitrite and hydrochloric acid, followed by reaction with copper(I) chloride to introduce the chloro group, yielding Ethyl 2-Chloro-4-methylthiazole-5-carboxylate.[5]

  • Saponification: Hydrolysis of the ethyl ester using a base like sodium hydroxide, followed by acidic workup to yield the final carboxylic acid product.

Q2: What are the most critical safety concerns when scaling up this synthesis?

The diazotization step is the most hazardous. Key concerns include:

  • Thermal Runaway: The reaction to form the diazonium salt is highly exothermic. Without adequate cooling, the temperature can rise uncontrollably, leading to rapid decomposition.[3]

  • Diazonium Salt Instability: Diazonium salts can be explosive when isolated or allowed to warm up. They should always be prepared at low temperatures (0-5 °C) and used immediately in the next step (in situ).[4][6]

  • Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. The reactor system must be designed to handle this gas evolution safely to prevent over-pressurization.[6]

Q3: How can I improve the yield of the Sandmeyer reaction at a larger scale?

To improve yields, focus on these critical parameters:

  • Temperature Control: Strictly maintain the temperature between 0-5 °C during diazotization and below 10 °C during the addition to the copper catalyst solution.[5]

  • Reagent Purity: Impurities in the starting aminothiazole can lead to significant side reactions.

  • Controlled Addition: Add the sodium nitrite and the subsequent diazonium salt solution slowly and steadily to maintain control over the reaction rate and temperature.

  • Catalyst Quality: Ensure the copper(I) chloride is of high quality and catalytically active.

Q4: My final product has poor solubility. How can I effectively purify it?

For solid carboxylic acids, recrystallization is a common and effective purification method.[7] You can also utilize pH-based purification. Dissolve the crude acid in a dilute aqueous base (like sodium bicarbonate solution) to form the soluble carboxylate salt. Filter off any insoluble neutral impurities. Then, re-acidify the filtrate with an acid like HCl to precipitate the purified carboxylic acid, which can be collected by filtration and washed with cold water.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This procedure is based on the Hantzsch thiazole synthesis.

  • To a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, add thiourea (1.0 molar equivalent) and ethanol.

  • Begin stirring to create a suspension.

  • Slowly add ethyl 2-chloroacetoacetate (1.0 molar equivalent) to the suspension. The addition may be slightly exothermic; maintain the temperature below 40 °C.

  • After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Cool the reaction mixture to room temperature, then further cool to 0-5 °C.

  • Slowly add a solution of sodium bicarbonate or sodium carbonate to neutralize the hydrochloric acid formed during the reaction, which will cause the product to precipitate.

  • Stir the resulting slurry for 1-2 hours at 0-5 °C.

  • Isolate the solid product by filtration, wash the filter cake with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound via Sandmeyer and Saponification

This protocol covers the final two steps of the synthesis.

  • Part A: Diazotization and Sandmeyer Reaction

    • Suspend Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 molar equivalent) in a mixture of concentrated hydrochloric acid and water in a reactor.

    • Cool the suspension to 0-5 °C using an efficient cooling system.

    • In a separate vessel, dissolve sodium nitrite (1.1 molar equivalents) in water and cool the solution to 0-5 °C.

    • Slowly add the cold sodium nitrite solution to the thiazole suspension, ensuring the internal temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

    • In a separate, well-agitated reactor, prepare a solution of copper(I) chloride (catalytic or stoichiometric amount) in hydrochloric acid and cool it to 0-5 °C.

    • Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) chloride solution. Control the addition rate to manage nitrogen gas evolution and maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude Ethyl 2-Chloro-4-methylthiazole-5-carboxylate.

  • Part B: Saponification

    • Dissolve the crude ester from Part A in a suitable solvent like ethanol.

    • Add an aqueous solution of sodium hydroxide (1.5-2.0 molar equivalents).

    • Heat the mixture to 50-60 °C and stir until the hydrolysis is complete (monitor by TLC/HPLC).

    • Cool the mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexanes) to remove any neutral impurities.

    • Cool the aqueous layer to 0-5 °C and slowly add concentrated hydrochloric acid with stirring to adjust the pH to 2-3, causing the carboxylic acid to precipitate.

    • Stir the slurry at 0-5 °C for 1 hour.

    • Isolate the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Visualizations

Scale_Up_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Saponification & Isolation A Ethyl 2-chloroacetoacetate + Thiourea B Cyclocondensation in Ethanol A->B C Precipitation & Filtration B->C D Ethyl 2-amino-4-methyl- thiazole-5-carboxylate C->D E Diazotization (HCl, NaNO2, 0-5°C) D->E Intermediate F Reaction with CuCl E->F G Extraction & Solvent Swap F->G H Ethyl 2-chloro-4-methyl- thiazole-5-carboxylate G->H I Hydrolysis with NaOH H->I Intermediate J Acidification (HCl, pH 2-3) I->J K Crystallization & Filtration J->K L Final Product: 2-Chloro-4-methylthiazole- 5-carboxylic acid K->L

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Sandmeyer Step? Temp Was Temp < 5°C during Diazotization? Start->Temp Reagents Purity of Aminothiazole OK? Temp->Reagents Yes Sol_Temp Improve Cooling Capacity. Ensure Slow Nitrite Addition. Temp->Sol_Temp No Time Was Diazonium Salt used immediately? Reagents->Time Yes Sol_Reagents Recrystallize Starting Material. Reagents->Sol_Reagents No Sol_Time Prepare Sandmeyer Reagents in advance for immediate use. Time->Sol_Time No Success Yield Improved Time->Success Yes

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

References

Stability and storage issues of 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2-Chloro-4-methylthiazole-5-carboxylic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, the compound is stable under normal handling and storage conditions.[1][2] However, prolonged exposure to incompatible materials should be avoided.

Q3: What are the known incompatibilities for this compound?

A3: this compound should not be stored with strong oxidizing agents or strong acids.[2]

Q4: What are the hazardous decomposition products of this compound?

A4: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[1][2]

Q5: What should I do if I observe discoloration of the solid compound?

A5: Discoloration may indicate degradation. It is recommended to assess the purity of the material before use. If significant degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place. Protect from light if sensitivity is suspected. Run a purity check (e.g., HPLC, NMR) on the compound.
Poor solubility in a specific solvent The compound may have limited solubility in the chosen solvent. Degradation products could also affect solubility.Consult literature for appropriate solvents. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. If solubility issues persist, consider alternative solvent systems.
Unexpected side reactions in a synthesis The compound may be reacting with other components in the reaction mixture. The presence of impurities or degradation products could also lead to side reactions.Review the compatibility of all reagents. Ensure the compound is pure before starting the reaction. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment in Solution

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over a typical experimental timeframe.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, DMF, Acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial purity and peak area.

  • Divide the remaining stock solution into several vials.

  • Store the vials under different conditions relevant to your experimental setup (e.g., room temperature, 4°C, protected from light).

  • At specified time points (e.g., 2, 4, 8, 24 hours), take a sample from each condition.

  • Analyze the samples by HPLC.

  • Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Visualizations

Logical Workflow for Stability Troubleshooting

A Inconsistent Experimental Results B Check Storage Conditions A->B G Review Experimental Protocol for Incompatibilities A->G C Assess Compound Purity (e.g., HPLC, NMR) B->C D Is Purity >95%? C->D E Proceed with Experiment D->E Yes F Source Fresh Compound D->F No H Are there known incompatibilities? G->H I Modify Protocol (e.g., change solvent, add inert atmosphere) H->I Yes J Consult Literature for Similar Compounds H->J No/Unsure

Caption: Troubleshooting workflow for inconsistent experimental results.

General Degradation Pathway Considerations

cluster_conditions Stress Conditions cluster_compound Compound State cluster_degradation Potential Degradation Heat Heat A This compound Heat->A Light Light Light->A Humidity Humidity Humidity->A Incompatible Chemicals Incompatible Chemicals Incompatible Chemicals->A B Hydrolysis A->B e.g., via humidity C Oxidation A->C e.g., via air/oxidizing agents D Decarboxylation A->D e.g., via heat E Other Reactions A->E e.g., reaction with acids/bases

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Catalyst Removal from 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual catalysts from 2-Chloro-4-methylthiazole-5-carboxylic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the removal of residual catalysts from this compound and provides practical solutions in a question-and-answer format.

Q1: After my palladium-catalyzed cross-coupling reaction to synthesize a derivative of this compound, my product is a dark color, suggesting residual catalyst. What is the first step I should take?

A1: A dark coloration is a common indication of residual palladium, often in the form of palladium black. The first and simplest approach is filtration through a pad of Celite®. This method is effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) and precipitated palladium metal.

Q2: I tried filtering through Celite®, but my filtrate is still colored, and analysis shows significant palladium content. What should I do next?

A2: This suggests that you have soluble palladium species in your product mixture. Filtration alone is not sufficient for removing homogeneous catalysts. You should consider one of the following methods:

  • Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb soluble metal catalysts. Acid-washed activated carbon is particularly suitable for purifying acidic compounds like yours.[1][2]

  • Metal Scavengers: These are solid-supported reagents with functional groups that chelate to the metal, allowing for its removal by filtration. Thiol-based scavengers are generally effective for palladium.

  • Liquid-Liquid Extraction: If the palladium catalyst has some solubility in an immiscible solvent, an extraction can be performed. The pH of the aqueous phase may need to be adjusted to ensure your carboxylic acid product remains in the desired phase.

Q3: I am concerned about product loss when using activated carbon. How can I minimize this?

A3: Product loss due to adsorption onto activated carbon is a valid concern, especially with polar compounds like carboxylic acids. To mitigate this:

  • Use the Minimum Effective Amount: Start with a small amount of activated carbon (e.g., 1-5 wt% relative to your product) and increase if necessary.

  • Thorough Washing: After filtering off the activated carbon, wash the carbon cake thoroughly with a suitable solvent to recover any adsorbed product.

  • Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its affinity for the carbon surface.

Q4: Are there any compatibility issues with using thiol-based scavengers with my thiazole-containing compound?

A4: While thiol-based scavengers are excellent for palladium, there is a theoretical possibility of interaction with the thiazole ring, although this is not commonly reported under typical scavenging conditions. To be cautious:

  • Run a Small-Scale Test: Before committing your entire batch, test the scavenger on a small amount of your product to check for any degradation or unwanted side reactions.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the scavenging process and ensure your product remains intact.

Q5: My product is a carboxylic acid. How does this affect the choice of a liquid-liquid extraction protocol for catalyst removal?

A5: The carboxylic acid functionality is critical when designing an extraction protocol.

  • Basic Wash: You can use a dilute basic solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble. Many palladium complexes will remain in the organic phase. You can then re-acidify the aqueous layer to precipitate your product.

  • Acidic Wash: If your palladium catalyst is more soluble in an acidic aqueous phase, you can perform an acidic wash. However, you must choose an organic solvent in which your protonated carboxylic acid is highly soluble.

Q6: I have tried several methods, but my residual palladium levels are still above the acceptable limits for my application. What are my options?

A6: For very low residual metal limits, a combination of methods or a more rigorous technique may be necessary:

  • Sequential Treatment: You could, for example, first treat with activated carbon to remove the bulk of the catalyst, followed by a more specific metal scavenger to remove the remaining traces.

  • Column Chromatography: While not always ideal for large-scale purification, silica gel chromatography can be very effective at separating polar compounds like your product from less polar catalyst residues.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step that can significantly reduce metal impurities.

Data Presentation

Table 1: Comparison of Catalyst Removal Methods for a Carboxylic Acid-Containing Heterocycle

MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration through Celite®>1000 (heterogeneous)<100Simple, fast, inexpensiveOnly effective for heterogeneous or precipitated catalysts
Activated Carbon500 - 100020 - 100Effective for many catalyst types, relatively inexpensivePotential for product loss, may require optimization
Thiol-Based Scavenger200 - 500<10High efficiency and selectivity for palladiumHigher cost, potential for product interaction
Liquid-Liquid Extraction100 - 30050 - 150Scalable, can be integrated into workupSolvent waste, may require pH optimization
Column Chromatography100 - 200<5High purity achievableSolvent intensive, not ideal for large scale

Note: The efficiencies are approximate and can vary significantly depending on the specific catalyst, solvent, and experimental conditions.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration
  • Reaction Workup: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable solvent (e.g., ethyl acetate, THF) to reduce viscosity.

  • Prepare Celite® Pad: Prepare a 1-2 cm thick pad of Celite® in a Büchner funnel over a piece of filter paper. Wet the pad with the solvent used for dilution.

  • Filtration: Slowly pour the diluted reaction mixture onto the Celite® pad under gentle vacuum.

  • Washing: Wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Removal of Soluble Palladium Catalyst with Activated Carbon
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Addition of Activated Carbon: Add acid-washed activated carbon (1-10 wt% of the crude product mass) to the solution.

  • Stirring: Stir the suspension at room temperature for 1-4 hours. The optimal time should be determined by monitoring the palladium content.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the carbon/Celite® cake thoroughly with the solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Protocol 3: Removal of Soluble Palladium Catalyst with a Thiol-Based Scavenger
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., toluene, THF, or dichloromethane).

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. The amount of scavenger will depend on the expected amount of residual palladium (typically 3-5 equivalents relative to the catalyst).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-16 hours. Monitor the reaction by taking small aliquots and analyzing the palladium content.

  • Filtration: Filter off the solid scavenger.

  • Washing: Wash the scavenger with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate to dryness.

Visualizations

Caption: Workflow for selecting a catalyst removal method.

Troubleshooting_Logic start Problem: High Residual Catalyst After Initial Purification check_method Was the initial method appropriate for the catalyst type? start->check_method hetero_issue Initial Method: Filtration check_method->hetero_issue No (Heterogeneous) homo_issue Initial Method: Scavenger/Carbon check_method->homo_issue No (Homogeneous) check_filtration Was the Celite® pad properly packed and washed? hetero_issue->check_filtration check_scavenger Was the correct scavenger/ carbon amount and time used? homo_issue->check_scavenger re_filter Action: Repack and re-filter, ensure thorough washing. check_filtration->re_filter No soluble_suspect Issue: Soluble catalyst likely present. check_filtration->soluble_suspect Yes switch_method Action: Switch to an alternative method (e.g., chromatography, extraction). soluble_suspect->switch_method optimize_conditions Action: Increase scavenger/carbon amount or reaction time. check_scavenger->optimize_conditions No product_loss_q Is there significant product loss? check_scavenger->product_loss_q Yes reduce_adsorbent Action: Reduce adsorbent amount, wash thoroughly. product_loss_q->reduce_adsorbent Yes product_loss_q->switch_method No

Caption: Troubleshooting logic for catalyst removal.

References

Preventing racemization during synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid and its derivatives.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that may arise during the synthesis of chiral derivatives of this compound, particularly when forming amide bonds.

Issue 1: Significant Racemization Detected in the Final Product

  • Problem: Analysis of the final product by chiral HPLC or NMR with a chiral solvating agent indicates a mixture of enantiomers or diastereomers, suggesting a loss of stereochemical integrity during the synthesis.

  • Potential Causes & Solutions:

    • Inappropriate Base Selection: The use of strong, non-sterically hindered bases can lead to epimerization of the chiral center alpha to the carboxylic acid.

      • Recommendation: Switch to a weaker, sterically hindered base.[1]

        • Preferred: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM).

        • Use with Caution: Diisopropylethylamine (DIPEA) is known to promote racemization and should be used at low concentrations if unavoidable.[1]

    • Suboptimal Coupling Reagent: The choice of coupling reagent for amide bond formation is critical in preventing racemization.

      • Recommendation: Employ coupling reagents in combination with racemization-suppressing additives.[1]

        • Carbodiimides: Use Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[1] Oxyma is a non-explosive and highly effective alternative.

        • Uronium/Aminium Salts: Reagents like HBTU and HATU can be efficient but must be paired with a suitable non-nucleophilic, sterically hindered base.[1]

    • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of racemization.

      • Recommendation: Perform the coupling reaction at a lower temperature, typically between 0 °C and room temperature.[1]

    • Prolonged Pre-activation Time: Allowing the activated carboxylic acid intermediate to stand for an extended period before the addition of the amine can increase the risk of racemization.

      • Recommendation: Minimize the pre-activation time. Add the amine component to the reaction mixture shortly after the addition of the coupling reagent.

Issue 2: Racemization during Thiazole Ring Formation (Hantzsch Synthesis)

  • Problem: When synthesizing the thiazole ring from a chiral precursor, loss of stereochemistry is observed. The Hantzsch thiazole synthesis is a known potential source of racemization.[1]

  • Potential Causes & Solutions:

    • Acid-Catalyzed Tautomerization: The acidic conditions often employed in the Hantzsch synthesis can promote imine-enamine tautomerization, leading to racemization at the α-carbon.

      • Recommendation: Carefully control the acidity of the reaction medium. While acidic conditions are often necessary for cyclization, using the mildest effective acid and monitoring the reaction closely can help.

    • Thioamide Formation Conditions: The initial step of forming the thioamide from a chiral amino acid derivative can also be a source of racemization.

      • Recommendation: Use mild conditions for the thioamidation step. Reagents like Lawesson's reagent should be used at controlled temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization when synthesizing amide derivatives of this compound?

A1: The primary mechanism of racemization during the formation of amide derivatives from a chiral carboxylic acid is through the formation of an oxazolone intermediate. The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. The proton at the C4 position of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with an amine will yield a racemic or epimerized product.

Q2: Which coupling reagents are most effective at suppressing racemization?

A2: Modern coupling reagents, especially when used with additives, are highly effective. Additives like HOBt and Oxyma react with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation and subsequent racemization.

Q3: How can I monitor the extent of racemization during my synthesis?

A3: Racemization can be monitored using chiral chromatography (HPLC or GC) with a suitable chiral stationary phase. Alternatively, NMR spectroscopy using a chiral solvating agent or by converting the product into a diastereomeric derivative with a chiral derivatizing agent can be employed to determine the enantiomeric or diastereomeric excess.

Q4: Are there any specific solvent effects I should be aware of?

A4: The polarity of the solvent can influence the rate of racemization. More polar solvents can sometimes increase the rate of epimerization. It is advisable to screen different solvents to find the optimal conditions for your specific substrate.

Data Presentation

Table 1: Relative Effectiveness of Coupling Reagents and Additives in Suppressing Racemization

Coupling ReagentAdditiveBaseRelative Racemization Level
DIC/EDCNoneDIPEAHigh
DIC/EDCHOBtNMMLow
DIC/EDCOxymaNMM/CollidineVery Low
HBTU/HATUNoneDIPEAModerate to High
HBTU/HATUHOBtNMMLow
PyBOPNoneDIPEAModerate

Note: This data is generalized from peptide synthesis literature, which serves as a good model for amide bond formation. Actual levels of racemization can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using DIC/Oxyma

This protocol is a general guideline for the synthesis of an amide derivative of a chiral carboxylic acid, such as this compound, with minimized risk of racemization.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral this compound derivative (1.0 eq.) and Oxyma (1.2 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) to the solution and stir for 15-30 minutes at 0 °C.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.0 eq.) and a sterically hindered base such as 2,4,6-collidine (1.5 eq.) in anhydrous DMF.

  • Coupling: Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard extraction and purification procedures.

Visualizations

Logical Workflow for Troubleshooting Racemization

G start High Racemization Detected (via Chiral HPLC/NMR) check_conditions Review Reaction Conditions: - Base Used? - Coupling Reagent? - Temperature? - Pre-activation Time? start->check_conditions base Base Selection check_conditions->base coupling Coupling Reagent check_conditions->coupling temp Reaction Temperature check_conditions->temp preact Pre-activation Time check_conditions->preact strong_base Strong Base Used? (e.g., DIPEA, TEA) base->strong_base no_additive Carbodiimide Used Without Additive? coupling->no_additive high_temp Temperature > RT? temp->high_temp long_preact Long Pre-activation? preact->long_preact sol_base Switch to Hindered Base (e.g., Collidine, NMM) strong_base->sol_base Yes end Racemization Minimized strong_base->end No sol_coupling Add Racemization Suppressant (e.g., Oxyma, HOBt) no_additive->sol_coupling Yes no_additive->end No sol_temp Perform Coupling at 0 °C high_temp->sol_temp Yes high_temp->end No sol_preact Minimize Pre-activation Time long_preact->sol_preact Yes long_preact->end No sol_base->end sol_coupling->end sol_temp->end sol_preact->end

Caption: A flowchart for identifying and resolving common causes of racemization.

Mechanism of Racemization via Oxazolone Formation

G cluster_0 Racemization Pathway cluster_1 Suppression Pathway A Chiral Carboxylic Acid (Activated) B 5(4H)-Oxazolone Intermediate A->B Cyclization C Achioal Enolate B->C + Base - H+ C->B + H+ D Racemic/Epimerized Product C->D + Amine E Chiral Carboxylic Acid (Activated) F Active Ester (e.g., Oxyma Ester) E->F + Additive (Oxyma) G Desired Chiral Product F->G + Amine E_start Start E_start->A E_start->E

Caption: Comparison of racemization pathway and its suppression using additives.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methods for the quantitative determination of 2-Chloro-4-methylthiazole-5-carboxylic acid. Due to the absence of a publicly available, validated analytical method for this specific compound, this document outlines two robust, proposed methods based on established analytical principles for similar molecular structures: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The information herein is intended to serve as a comprehensive starting point for researchers and analytical scientists in developing and validating methods for the quality control, stability testing, and pharmacokinetic analysis of this compound and its derivatives.

Comparison of Proposed Analytical Methods

The selection of an appropriate analytical technique is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of the proposed HPLC-UV and GC-MS methods.

Performance ParameterProposed HPLC-UV MethodProposed GC-MS Method (with Derivatization)
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile derivatives based on boiling point and polarity in a gaseous mobile phase, with detection by mass spectrometry.
Derivatization Not required.Required (e.g., silylation or esterification).
Specificity Good. Dependant on chromatographic resolution from impurities.Excellent. Mass spectrometric detection provides high specificity based on mass-to-charge ratio.
Sensitivity (LOD/LOQ) Moderate.High.
Linearity Range Wide, typically 1-2 orders of magnitude.Wide, typically 2-3 orders of magnitude.
Precision (%RSD) Typically ≤ 2%.Typically ≤ 5%.
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%.
Sample Throughput High.Moderate, due to the derivatization step.
Instrumentation Cost Lower.Higher.
Primary Application Routine quality control, purity assessment, and formulation analysis.Trace level quantification, impurity identification, and analysis in complex biological matrices.

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS methods, along with their validation protocols, are presented below. These protocols are based on common practices in the pharmaceutical industry and can be adapted as needed.[1][2]

Proposed Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is proposed based on methodologies used for other thiazole carboxylic acid derivatives and offers a robust approach for quantification.[3]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (based on the UV absorbance of the thiazole chromophore).[4]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the 50:50 acetonitrile/water mixture to achieve a concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Protocol:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that no interfering peaks co-elute with the analyte peak.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days' results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically established at a S/N of 3:1, and LOQ at a S/N of 10:1.[5]

Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For higher sensitivity and specificity, particularly in complex matrices, a GC-MS method with prior derivatization is proposed. Carboxylic acids are generally not volatile enough for direct GC analysis and require conversion to a less polar, more volatile derivative.[6][7]

1. Derivatization Procedure (Silylation):

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).[7]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Validation Protocol:

  • Specificity: Analyze a derivatized blank and placebo to ensure no interfering peaks are present at the retention time of the analyte derivative. The mass spectrum of the analyte peak in a sample should match that of a reference standard.

  • Linearity: Prepare and derivatize a series of standard solutions. Plot the peak area of a characteristic ion against concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels prior to derivatization. The mean recovery should be within 95-105%.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method, with an acceptance criterion of %RSD ≤ 5%.

  • LOD and LOQ: Determine from the S/N ratio of a characteristic ion, with the same 3:1 for LOD and 10:1 for LOQ criteria.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for the proposed analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing of Standard/Sample B Dissolution in Acetonitrile/Water A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E C18 Reverse-Phase Separation D->E F UV Detection (265 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Reporting H->I

Caption: Proposed Experimental Workflow for HPLC-UV Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction/ Standard Preparation B Evaporation to Dryness A->B C Addition of BSTFA & Pyridine B->C D Heating (70°C, 30 min) C->D E Injection into GC-MS D->E F DB-5ms Column Separation E->F G Mass Spectrometric Detection F->G H Total Ion Chromatogram & Mass Spectra G->H I Quantification using Characteristic Ion H->I J Reporting I->J

Caption: Proposed Experimental Workflow for GC-MS Analysis.

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-methylthiazole-5-carboxylic Acid and Its Amide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Chloro-4-methylthiazole-5-carboxylic acid and its amide analogs. While the parent carboxylic acid is a key synthetic intermediate, its derivatization into various amides has been shown to unlock significant anticancer and antimicrobial potential. This document summarizes the available experimental data, details the methodologies for key biological assays, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The biological activity of this compound is primarily realized through its conversion to amide derivatives. The following tables summarize the anticancer and antimicrobial activities of selected amide analogs, demonstrating the impact of these structural modifications.

Table 1: Anticancer Activity of Thiazole-5-carboxamide Analogs

Compound IDAnalog StructureCancer Cell LineIC50 (µM)Reference
1 This compound-Data not available-
2 N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)Comparable to Dasatinib (< 1 µM)[1]
2 N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideMCF-7 (Breast)20.2[1]
2 N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideHT-29 (Colon)21.6[1]
3 2-(2-Chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamideA-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine)Showed highest activity (48% inhibition at 5 µg/mL) among a series of analogs[2][3]

Table 2: Antimicrobial Activity of Thiazole Analogs

Compound IDAnalog StructureBacterial StrainMIC (µg/mL)Reference
4 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinoneS. aureusNot specified, but showed promising activity[4]
4 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinoneB. subtilisNot specified, but showed promising activity[4]
5 2-amino-4-phenyl thiazole carboxamide (chloro analog)Gram-positive bacteriaShowed significant activity[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (analogs of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assessment: Disk Diffusion Method

The disk diffusion method is used to assess the antimicrobial susceptibility of bacteria to the test compounds.

Protocol:

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compounds. The disks are then placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.

  • Data Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacteria to the test compound.

Mandatory Visualizations

Signaling Pathway

Many thiazole-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole_Analog Thiazole Analog (e.g., Compound 2, 3) Thiazole_Analog->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole analogs.

Experimental Workflow

The general workflow for screening the anticancer activity of the synthesized thiazole analogs is depicted below.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_results Results & Analysis Start 2-Chloro-4-methylthiazole- 5-carboxylic acid Amidation Amidation Reaction (Various Amines) Start->Amidation Analogs Library of Thiazole Analogs Amidation->Analogs MTT_Assay MTT Assay Analogs->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow for anticancer screening of thiazole analogs.

References

A Comparative Guide to the Synthetic Utility of 2-Chloro-4-methylthiazole-5-carboxylic acid and Other Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, heterocyclic carboxylic acids serve as indispensable building blocks. Their rigid frameworks and diverse electronic properties allow for the precise spatial arrangement of functional groups, making them privileged scaffolds in the design of bioactive molecules. This guide provides an objective comparison of 2-Chloro-4-methylthiazole-5-carboxylic acid with two other prominent five-membered heterocyclic carboxylic acids: Pyrazole-3-carboxylic acid and 5-Methylisoxazole-3-carboxylic acid. The focus is on their synthetic performance, supported by experimental data, to aid researchers in selecting the optimal building block for their specific applications.

At a Glance: Key Structural Differences

The distinct arrangement of heteroatoms and substituents within these molecules significantly influences their chemical reactivity, physical properties, and ultimately, their utility in synthesis. This compound is characterized by an electron-withdrawing chlorine atom at the 2-position, which can serve as a handle for further functionalization, and an electron-donating methyl group at the 4-position. In contrast, Pyrazole-3-carboxylic acid offers a unique hydrogen bond donor-acceptor profile, while 5-Methylisoxazole-3-carboxylic acid features a reactive N-O bond, which can influence its metabolic stability.

Synthetic Performance in Amide Bond Formation

A common and critical transformation for these carboxylic acids in drug development is their conversion to amides. The following tables summarize representative experimental data for the synthesis of the parent carboxylic acids and their subsequent amidation, providing a basis for comparing their synthetic accessibility and reactivity.

Table 1: Synthesis of Heterocyclic Carboxylic Acids
CompoundStarting MaterialsKey Reagents & ConditionsYield
This compound Ethyl 2-amino-5-methylthiazole-4-carboxylate1. t-BuONO, CuCl₂, MeCN, 80°C, 16h (for ester) 2. NaOH, H₂O/MeOH (hydrolysis)Ester: Not specified; Hydrolysis: High (inferred)
Pyrazole-3-carboxylic acid Diethyl oxalate, Acetone1. NaOEt, EtOH 2. Hydrazine hydrateNot specified in broad reviews, but generally a high-yielding standard procedure.
5-Methylisoxazole-3-carboxylic acid Ethyl acetoacetate, Hydroxylamine1. Base (e.g., NaOEt) 2. NaOH, H₂O/EtOH (hydrolysis)81% (over two steps)
Table 2: Comparative Data for Amide Coupling Reactions
Heterocyclic Carboxylic AcidAmine PartnerCoupling Reagent/BaseSolventTime (h) & Temp.Amide Yield
2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat)Not applicable (synthesis via ester)NaOH (hydrolysis of ester)n-butanol1-2 h, 35-40°CNot specified
1H-Pyrazole-3-carboxylic acid derivative N-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]amineEDCI, HOBTDMF24 h, RTModerate (qualitative)
5-Methylisoxazole-3-carboxylic acid Various anilinesSOCl₂, then aminePyridine (ice cold)12 h, RTGood (qualitative)
5-Methyl-3-phenylisoxazole-4-carboxylic acid Aniline derivativesEDCI, DMAPDCMNot specified, RT71% (for one example)[1]

Experimental Protocols

Synthesis of Ethyl 2-Chloro-4-methylthiazole-5-carboxylate

This protocol is adapted from a patented procedure for a structurally similar compound.

Step A: Ethyl 2-chloro-5-methylthiazole-4-carboxylate To a solution of tert-butyl nitrite (2.21 g, 21.5 mmol) and copper(II) chloride (2.16 g, 16.1 mmol) in acetonitrile (30 mL) is added ethyl 2-amino-5-methylthiazole-4-carboxylate (2.0 g, 10.7 mmol). The mixture is then stirred at 80°C for 16 hours under an inert atmosphere. The reaction is quenched with a saturated aqueous solution of ammonium chloride (30 mL), poured into water (20 mL), and extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with brine (3 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Hydrolysis to this compound

A standard procedure for the hydrolysis of the corresponding ethyl ester.

To a solution of ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of methanol and water is added sodium hydroxide (2.0-3.0 eq). The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The mixture is then cooled, and the methanol is removed under reduced pressure. The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

General Protocol for HATU-Mediated Amide Coupling

This is a general procedure applicable to the heterocyclic carboxylic acids discussed.

To a solution of the heterocyclic carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M) at 0°C is added N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). The mixture is stirred for 15-30 minutes to allow for pre-activation. The desired amine (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 1-18 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[2]

Visualization of Synthetic and Signaling Pathways

Experimental Workflow for Amide Synthesis

The following diagram illustrates a typical workflow for the synthesis of an amide from a heterocyclic carboxylic acid, a common step in the development of drug candidates.

G General Workflow for Amide Synthesis cluster_synthesis Synthesis of Heterocyclic Carboxylic Acid cluster_coupling Amide Coupling cluster_purification Purification and Analysis start Starting Materials ester Ester Intermediate start->ester Esterification/ Cyclization acid Heterocyclic Carboxylic Acid ester->acid Hydrolysis activation Activation with Coupling Reagent (e.g., HATU) acid->activation amide Final Amide Product activation->amide Nucleophilic Attack amine Amine amine->amide workup Aqueous Workup amide->workup chromatography Chromatography workup->chromatography analysis Characterization (NMR, MS) chromatography->analysis

Caption: A generalized workflow for the synthesis of amides from heterocyclic carboxylic acids.

Role in Kinase Inhibition: The BCR-ABL Signaling Pathway

The 2-aminothiazole core, structurally related to 2-chloro-4-methylthiazole, is a key pharmacophore in the kinase inhibitor Dasatinib. Dasatinib targets the BCR-ABL fusion protein, which is constitutively active in chronic myeloid leukemia (CML), as well as Src family kinases. The following diagram illustrates the simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

G Dasatinib Inhibition of BCR-ABL Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Uncontrolled Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: Simplified BCR-ABL signaling pathway and its inhibition by Dasatinib.

Mechanism of Action of Febuxostat

Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is used to treat hyperuricemia and gout. Its core structure is a 4-methylthiazole-5-carboxylic acid derivative. The following diagram illustrates its mechanism of action.

G Mechanism of Action of Febuxostat Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase Febuxostat Febuxostat Febuxostat->XanthineOxidase Inhibits

Caption: Febuxostat inhibits xanthine oxidase, reducing uric acid production.[2][3][4]

Conclusion

This compound, Pyrazole-3-carboxylic acid, and 5-Methylisoxazole-3-carboxylic acid each offer a unique set of properties for synthetic applications.

  • This compound is a valuable building block, particularly for kinase inhibitors and other therapeutic agents. The chloro substituent provides a handle for further diversification through nucleophilic substitution or cross-coupling reactions, offering significant synthetic flexibility. Its derivatives form the core of important drugs like Dasatinib and Febuxostat.[5][6][7][8][9][10][11][12][13][14]

  • Pyrazole-3-carboxylic acid is a versatile scaffold with well-established chemistry. Its derivatives are widely explored for a range of biological activities, and its synthesis is generally straightforward. The presence of two nitrogen atoms allows for diverse interactions with biological targets.

  • 5-Methylisoxazole-3-carboxylic acid and its derivatives are also prominent in medicinal chemistry. The isoxazole ring is known to be a bioisostere for other functional groups and can influence the metabolic stability of a molecule. Its synthesis is also well-documented, with good to excellent yields reported.[1][15]

The choice between these heterocyclic carboxylic acids will ultimately depend on the specific synthetic strategy and the desired properties of the final molecule. For applications requiring a versatile handle for further modification and a scaffold present in several approved drugs, this compound presents a compelling option. For more classical heterocyclic scaffolds with a rich history in medicinal chemistry, pyrazole and isoxazole carboxylic acids remain excellent choices. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

Spectroscopic Profile: A Comparative Analysis of 2-Chloro-4-methylthiazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Chloro-4-methylthiazole-5-carboxylic acid and its key derivatives: 2-chloro-4-methylthiazole-5-carbonyl chloride and ethyl 2-chloro-4-methylthiazole-5-carboxylate. Thiazole-based compounds are of significant interest in medicinal chemistry, and a thorough understanding of their structural characteristics through spectroscopic methods is crucial for drug design and development. This document summarizes expected and reported spectroscopic data, offers detailed experimental protocols, and presents a logical workflow for such analyses.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a scaffold present in numerous pharmacologically active molecules. The chloro, methyl, and carboxylic acid functional groups each contribute to the molecule's overall chemical properties and reactivity, making its detailed structural elucidation essential. This guide compares the parent carboxylic acid with its more reactive acyl chloride derivative and its corresponding ethyl ester to highlight the spectroscopic differences arising from functional group modification.

Comparative Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound and its direct derivatives, the following tables include a combination of reported data for closely related analogs and predicted values based on established spectroscopic principles.

Table 1: ¹H NMR Spectral Data (Predicted and Comparative)

CompoundProton AssignmentPredicted/Reported Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CH₃~2.5 - 2.7SingletN/A
-COOH~12.0 - 13.0Broad SingletN/A
2-Chloro-4-methylthiazole-5-carbonyl chloride -CH₃~2.6 - 2.8SingletN/A
Ethyl 2-chloro-4-methylthiazole-5-carboxylate -CH₃~2.5 - 2.7SingletN/A
-OCH₂-~4.2 - 4.4Quartet~7.1 Hz
-CH₂CH₃ ~1.2 - 1.4Triplet~7.1 Hz
Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]thiazole-4-CH₃2.36SingletN/A
-OCH₂CH₃1.19Triplet7.0 Hz
-OCH₂ CH₃4.13Quartet7.0 Hz
thiazole-2-NH₂7.69SingletN/A

Table 2: ¹³C NMR Spectral Data (Predicted and Comparative)

CompoundCarbon AssignmentPredicted/Reported Chemical Shift (δ, ppm)
This compound -CH₃~15 - 20
C-4~155 - 160
C-5~115 - 120
C-2~160 - 165
-COOH~165 - 170
2-Chloro-4-methylthiazole-5-carbonyl chloride -CH₃~16 - 21
C-4~156 - 161
C-5~118 - 123
C-2~161 - 166
-COCl~168 - 173
Ethyl 2-chloro-4-methylthiazole-5-carboxylate -CH₃~15 - 20
C-4~154 - 159
C-5~110 - 115
C-2~159 - 164
-COO-~160 - 165
-OCH₂-~60 - 65
-CH₂C H₃~13 - 16
Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]thiazole-4-CH₃14.32
-OCH₂C H₃17.12
-OC H₂CH₃59.72
thiazole-5-C107.34
thiazole-4-C159.34
O=C161.95
thiazole-2-C170.21

Table 3: FT-IR Spectral Data (Predicted Characteristic Peaks, cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O StretchC-Cl StretchC-N StretchC-S Stretch
This compound ~3300-2500 (broad)~1710-1680~800-600~1350-1250~700-600
2-Chloro-4-methylthiazole-5-carbonyl chloride N/A~1810-1775~800-600~1350-1250~700-600
Ethyl 2-chloro-4-methylthiazole-5-carboxylate N/A~1750-1730~800-600~1350-1250~700-600

Table 4: Mass Spectrometry Data (Predicted)

CompoundMolecular FormulaMolecular WeightPredicted Key Fragment Ions (m/z)
This compound C₅H₄ClNO₂S177.61[M]+•, [M-OH]+, [M-COOH]+, [M-Cl]+
2-Chloro-4-methylthiazole-5-carbonyl chloride C₅H₃Cl₂NOS195.05[M]+•, [M-Cl]+, [M-COCl]+
Ethyl 2-chloro-4-methylthiazole-5-carboxylate C₇H₈ClNO₂S205.66[M]+•, [M-OCH₂CH₃]+, [M-COOCH₂CH₃]+, [M-Cl]+

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Proton decoupling is used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solids : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for attenuated total reflectance (ATR) FT-IR, place a small amount of the solid directly on the ATR crystal.

    • Liquids : Place a drop of the liquid between two KBr or NaCl plates.

  • Instrumentation : Record the spectrum on an FT-IR spectrometer.

  • Data Acquisition :

    • Scan range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition :

    • ESI-MS : Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes.

    • EI-MS : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Mass range: Scan a suitable m/z range, for example, 50-500 amu.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual signaling pathway where such a molecule might be investigated.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Test Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet or ATR Sample Sample->FTIR_Prep MS_Prep Prepare Dilute Solution in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR FTIR FT-IR Spectrometer FTIR_Prep->FTIR MS Mass Spectrometer MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Signaling_Pathway_Concept Thiazole_Derivative Thiazole Derivative (e.g., Kinase Inhibitor) Target_Kinase Target Protein Kinase Thiazole_Derivative->Target_Kinase Inhibition Substrate Substrate Protein Target_Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Cellular Response Phosphorylated_Substrate->Downstream_Signaling

Caption: Conceptual signaling pathway illustrating the potential role of a thiazole derivative.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals distinct spectral features that are invaluable for their identification and characterization. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, while FT-IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide serves as a foundational resource for researchers working with these and similar thiazole-based compounds, facilitating their structural analysis and subsequent application in drug discovery and development.

References

The Central Role of the 2-Thiazole-5-Carboxylic Acid Scaffold in Enzyme Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct enzymatic inhibition data for 2-Chloro-4-methylthiazole-5-carboxylic acid is not extensively documented in publicly available research, its core structure serves as a pivotal scaffold in the design and synthesis of potent inhibitors for a diverse range of enzymes. This guide provides a head-to-head comparison of enzyme inhibitors derived from the 2-thiazole-5-carboxylic acid framework, highlighting their performance against various targets and comparing them with other established inhibitors. The data presented underscores the versatility of this chemical moiety in drug discovery and development.

Xanthine Oxidase Inhibition

Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been identified as effective inhibitors of xanthine oxidase (XO), an enzyme crucial in purine metabolism and implicated in conditions like gout and hyperuricemia. A comparative study demonstrates that specific substitutions on the benzamido ring significantly enhance inhibitory activity.

Comparative Inhibitory Activity against Xanthine Oxidase
CompoundTarget EnzymeIC50 (µM)ComparatorComparator IC50 (µM)
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (5b)Xanthine Oxidase0.57Allopurinol2.46
2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid (5c)Xanthine Oxidase0.91Allopurinol2.46
FebuxostatXanthine Oxidase0.018Allopurinol2.46

Data sourced from in vitro studies.[1]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the compounds against xanthine oxidase was determined spectrophotometrically. The assay mixture contained 100 µL of the test compound (at various concentrations), 100 µL of xanthine solution (0.1 mM in phosphate buffer, pH 7.4), and 200 µL of phosphate buffer (pH 7.4). The reaction was initiated by adding 100 µL of xanthine oxidase enzyme solution (0.2 U/mL). The mixture was incubated at 37°C for 30 minutes. The reaction was then stopped by the addition of 100 µL of 1N HCl. The absorbance was measured at 295 nm, corresponding to the formation of uric acid. The percentage of inhibition was calculated by comparing the absorbance of the test samples with that of the control (containing no inhibitor). The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, was then determined from the dose-response curve.[1]

G Xanthine Oxidase Inhibition Pathway Xanthine Xanthine XO Xanthine Oxidase (XO) Xanthine->XO UricAcid Uric Acid XO->UricAcid Catalyzes Inhibitor 2-Benzamido-4-methylthiazole- 5-carboxylic Acid Derivative Inhibitor->XO Inhibits

Caption: Inhibition of Xanthine Oxidase by Thiazole Derivatives.

Metallo-β-Lactamase Inhibition

The rise of antibiotic resistance has spurred the development of inhibitors for enzymes like metallo-β-lactamases (MBLs), which confer resistance to a broad spectrum of β-lactam antibiotics. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have emerged as a novel class of MBL inhibitors.

Comparative Inhibitory Activity against IMP-1 Metallo-β-Lactamase
CompoundTarget EnzymeIC50 (µM)ComparatorComparator IC50 (µM)
2-Benzylthiazole-4-carboxylic acidIMP-134.7Captopril5.0
2-Substituted 4,5-dihydrothiazole-4-carboxylic acidsIMP-1VariesCaptopril5.0

Data obtained from studies on recombinant IMP-1.[2][3]

Experimental Protocol: IMP-1 Inhibition Assay

The inhibitory activities of the compounds against recombinant IMP-1 were determined. Captopril was used as a positive control. The assay was performed in a reaction mixture containing the enzyme and the test compound at varying concentrations. The hydrolysis of a β-lactam substrate (such as imipenem) was monitored spectrophotometrically. The decrease in absorbance at a specific wavelength, corresponding to the opening of the β-lactam ring, was used to calculate the rate of hydrolysis. The IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.[2]

G Metallo-β-Lactamase Inhibition Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis IMP1 Recombinant IMP-1 Enzyme ReactionMix Incubate Enzyme, Inhibitor, and Substrate IMP1->ReactionMix Inhibitor Thiazole-4-carboxylic Acid Derivative Inhibitor->ReactionMix Substrate β-Lactam Substrate (e.g., Imipenem) Substrate->ReactionMix Spectro Spectrophotometric Measurement ReactionMix->Spectro Calc Calculate Rate of Hydrolysis Spectro->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow for Metallo-β-Lactamase Inhibition Assay.

Kinesin HSET (KIFC1) Inhibition

The kinesin motor protein HSET (KIFC1) is a target in cancer therapy due to its role in centrosome clustering in cancer cells with centrosome amplification. Novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives have been developed as potent and selective inhibitors of HSET.

Comparative Inhibitory Activity against HSET
CompoundTarget EnzymeIC50 (nM)Selectivity vs. Eg5
Ethyl 2-(3-([1,1'-biphenyl]-3-carboxamido)propanamido)-4-methylthiazole-5-carboxylateHSET (KIFC1)~µM rangeHigh
Optimized 2-methyl tetrazol-5-yl substituted derivative (18)HSET (KIFC1)27High

Data from in vitro biochemical assays.[4]

Experimental Protocol: HSET ADP-Glo™ Kinase Assay

The inhibitory effect on HSET motor domain ATPase activity was measured using the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced in the ATPase reaction. The reaction was carried out with the HSET motor domain, microtubules, ATP, and the test compound. After incubation, the remaining ATP was depleted, and the produced ADP was converted back to ATP. This newly synthesized ATP was then used to generate a luminescent signal with a luciferase/luciferin reaction. The luminescence is proportional to the ADP concentration and, therefore, to the HSET activity. The IC50 values were calculated from the dose-dependent inhibition of HSET ATPase activity.[4]

G Logical Relationship in HSET Inhibition HSET HSET (KIFC1) Activity ATP_Hydrolysis ATP Hydrolysis HSET->ATP_Hydrolysis drives Inhibition Inhibition HSET->Inhibition is target of ADP_Production ADP Production ATP_Hydrolysis->ADP_Production results in Luminescence Luminescent Signal ADP_Production->Luminescence is proportional to Inhibitor Thiazole-5-carboxylate Derivative Inhibitor->HSET Inhibitor->Inhibition causes Inhibition->ADP_Production reduces

References

Benchmarking 2-Chloro-4-methylthiazole-5-carboxylic Acid Derivatives Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the performance of novel 2-Chloro-4-methylthiazole-5-carboxylic acid derivatives against established standard drugs in key therapeutic areas. Due to the limited availability of public data on this specific class of compounds, this document serves as a methodological guide, presenting data from structurally related thiazole derivatives to illustrate the benchmarking process. The provided experimental protocols and data tables offer a template for the evaluation of newly synthesized this compound derivatives.

Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. Here, we benchmark the potential anticancer activity of this compound derivatives against the standard chemotherapeutic drug, 5-Fluorouracil.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of a structurally related thiazole derivative against various cancer cell lines, with 5-Fluorouracil as the standard for comparison. This format should be used to present experimental data for novel this compound derivatives.

CompoundCell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)
2-(2-chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamide[1][2]A-549 (Lung Carcinoma)> 5 µg/mL (~8.7 µM)5-FluorouracilNot Reported
2-(2-chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamide[1][2]Bel7402 (Hepatocellular Carcinoma)> 5 µg/mL (~8.7 µM)5-FluorouracilNot Reported
2-(2-chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamide[1][2]HCT-8 (Ileocecal Adenocarcinoma)> 5 µg/mL (~8.7 µM)5-FluorouracilNot Reported

Note: The data presented is for a structurally related compound, not a direct derivative of this compound. The IC50 value was reported as a percentage of inhibition at a specific concentration; a precise IC50 value was not provided.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Test compounds and standard drug (5-Fluorouracil)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and the standard drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates compound_prep Prepare Serial Dilutions of Test Compounds & Standard treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Add Solubilization Solution mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Xanthine Oxidase Inhibition

Certain thiazole derivatives have been identified as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. Elevated levels of uric acid, a product of this pathway, are associated with gout. Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for this condition.

Data Presentation: In Vitro Xanthine Oxidase Inhibition

The following table presents the xanthine oxidase inhibitory activity of structurally related 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, with Febuxostat and Allopurinol as standard drugs. This format should be utilized for reporting the activity of novel this compound derivatives.

CompoundIC50 (µM)Standard DrugStandard Drug IC50 (µM)
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid[3][4]0.57FebuxostatNot Reported
2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid[3][4]0.91AllopurinolNot Reported
Experimental Protocol: Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine.

Materials:

  • Xanthine oxidase solution

  • Xanthine solution (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds and standard inhibitors (Allopurinol, Febuxostat)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, the test compound (or standard inhibitor) at various concentrations, and the xanthine oxidase enzyme solution.[5]

  • Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 15 minutes).[5]

  • Initiation of Reaction: Start the enzymatic reaction by adding the xanthine substrate solution to each well.[6]

  • Absorbance Measurement: Immediately measure the increase in absorbance at 295 nm at regular intervals. This wavelength corresponds to the formation of uric acid.[7]

  • Data Analysis: Calculate the rate of uric acid formation. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. From this, the IC50 value can be calculated.[7]

Visualization: Signaling Pathway of Xanthine Oxidase and Inhibition

xanthine_oxidase_pathway cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 O2, H2O Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 O2, H2O UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 2-Chloro-4-methylthiazole-5-carboxylic acid derivatives / Standard Drugs Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

Caption: Inhibition of the xanthine oxidase pathway by potential inhibitors.

Antimicrobial Activity

Thiazole derivatives have been investigated for their potential as antimicrobial agents. The following section outlines a general approach to benchmarking their activity against standard antibiotics.

Data Presentation: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity. The data should be presented in a table comparing the MIC values of the test compounds against various bacterial and fungal strains with those of standard antibiotics.

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
This compound derivative 1e.g., Staphylococcus aureusDatae.g., Candida albicansData
This compound derivative 2e.g., Escherichia coliDatae.g., Aspergillus nigerData
Standard Antibiotic (e.g., Ciprofloxacin) Staphylococcus aureusReference Value--
Standard Antifungal (e.g., Fluconazole) --Candida albicansReference Value

Note: This table is a template. Specific data for this compound derivatives is not currently available in the public domain.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds and standard antimicrobial agents

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.

  • Serial Dilution: Perform serial dilutions of the test compounds and standard drugs in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microbes).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualization: Logical Flow for Antimicrobial Activity Benchmarking

antimicrobial_benchmarking cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_comparison Benchmarking synthesis Synthesize 2-Chloro-4-methylthiazole- 5-carboxylic acid derivatives primary_screen Screen against a panel of bacterial and fungal strains synthesis->primary_screen mic_determination Determine Minimum Inhibitory Concentration (MIC) primary_screen->mic_determination comparison Compare MIC values with standard antibiotics/antifungals mic_determination->comparison

References

Unveiling the Cross-Reactivity Profile of 2-Chloro-4-methylthiazole-5-carboxylic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-4-methylthiazole-5-carboxylic acid scaffold is a key component in a class of potent kinase inhibitors, most notably represented by Dasatinib (BMS-354825). This guide provides a comparative analysis of the cross-reactivity of inhibitors based on this chemical moiety, with a focus on Dasatinib as a prime exemplar. By examining its inhibitory activity across the kinome, we can gain valuable insights into its therapeutic efficacy and potential off-target effects. This document presents quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to support further research and drug development efforts.

Kinase Inhibition Profile of Dasatinib

Dasatinib is a multi-targeted tyrosine kinase inhibitor known for its potent inhibition of the BCR-ABL fusion protein and the SRC family of kinases.[1][2] Its broad activity profile, however, extends to a number of other kinases, highlighting the importance of understanding its cross-reactivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against a panel of kinases, providing a quantitative measure of its selectivity. Lower IC50 values indicate higher potency.

Kinase TargetIC50 (nM)Kinase Family
Primary Targets
ABL10.6 - 3.0Tyrosine Kinase
SRC0.5Tyrosine Kinase (Src family)
LCK1.1Tyrosine Kinase (Src family)
YES10.4Tyrosine Kinase (Src family)
FYN0.2Tyrosine Kinase (Src family)
Significant Off-Targets
c-KIT<30Receptor Tyrosine Kinase
PDGFRβ<30Receptor Tyrosine Kinase
EphA2<30Receptor Tyrosine Kinase
FAK0.2Tyrosine Kinase
BTK<1Tyrosine Kinase
p38α-Serine/Threonine Kinase
DDR1-Receptor Tyrosine Kinase
Weakly Inhibited/Not Inhibited
NQO2>10,000Oxidoreductase

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[1][3][4][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are methodologies for key experiments used to characterize kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • Dasatinib or other test inhibitors

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant kinase enzyme and substrate in kinase assay buffer to their optimal concentrations.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Kinase Reaction Initiation:

    • Prepare a mixture of the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Reaction Incubation:

    • Gently mix the contents of the plate.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7][8]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[6][7][8]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream substrates within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Dasatinib or other test inhibitors

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitor for a predetermined time.

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound-based inhibitors like Dasatinib.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: BCR-ABL signaling pathway and its inhibition by Dasatinib.

Src_Signaling GrowthFactorReceptor Growth Factor Receptor (e.g., PDGFR, EGFR) Src Src Family Kinases (Src, Lck, Fyn, etc.) GrowthFactorReceptor->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Dasatinib Dasatinib Dasatinib->Src Inhibits Migration Cell Migration & Adhesion FAK->Migration Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT3->Proliferation STAT3->Survival

Caption: Src signaling pathway and its inhibition by Dasatinib.

Experimental_Workflow Start Start: Inhibitor & Kinase BiochemicalAssay Biochemical Assay (e.g., ADP-Glo) Start->BiochemicalAssay CellularAssay Cellular Assay (e.g., Western Blot) Start->CellularAssay IC50 Determine IC50 BiochemicalAssay->IC50 PhosphoInhibition Assess Phosphorylation Inhibition CellularAssay->PhosphoInhibition DataAnalysis Data Analysis & Cross-Reactivity Profile IC50->DataAnalysis PhosphoInhibition->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for inhibitor characterization.

References

Validating the Purity of 2-Chloro-4-methylthiazole-5-carboxylic Acid: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for validating the purity of 2-Chloro-4-methylthiazole-5-carboxylic acid, a key building block in pharmaceutical synthesis. Detailed experimental protocols and supporting data are presented to offer a practical framework for informed decision-making in quality control and analytical development.

Introduction

This compound (CAS No. 40003-48-3) is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is incorporated into various pharmacologically active molecules. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its purity assessment are crucial. This guide focuses on an in-depth evaluation of HPLC-MS for this purpose and provides a comparative analysis with alternative methodologies.

HPLC-MS Method for Purity Validation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique that combines the superior separation capabilities of HPLC with the sensitive and selective detection of MS. This combination allows for the accurate quantification of the main compound and the detection and identification of trace-level impurities.

Experimental Protocol: HPLC-MS

1. Instrumentation:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Range: m/z 50-500.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for analysis.

Data Presentation: Purity Profile and Common Impurities

The purity of this compound is typically expected to be high, often exceeding 95%. Potential impurities may arise from the synthesis process, which commonly involves the Hantzsch thiazole synthesis or related methods.

Compound Typical Purity (%) Common Potential Impurities Potential Source
This compound> 95%Ethyl 2-chloro-4-methylthiazole-5-carboxylateIncomplete hydrolysis of the ester precursor
2-Amino-4-methylthiazole-5-carboxylic acidSide reaction or unreacted starting material
Unreacted starting materials (e.g., ethyl 2-chloroacetoacetate, thiourea)Incomplete reaction
Over-chlorinated byproductsNon-selective chlorination step

Comparison with Alternative Analytical Techniques

While HPLC-MS is a highly effective method, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.

Analytical Technique Principle Advantages Disadvantages
HPLC-UV Separation by HPLC with detection by UV-Vis spectrophotometry.Cost-effective, robust, and widely available.Less sensitive and selective than MS; may not detect impurities that do not have a UV chromophore or co-elute with the main peak.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile compounds like carboxylic acids without derivatization, which adds complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structural confirmation and can quantify impurities without the need for reference standards (qNMR).Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals, making quantification challenging.
Elemental Analysis Determines the elemental composition (C, H, N, S, Cl) of a sample.Provides fundamental information about the elemental composition and can indicate the presence of inorganic impurities.[1][2]Does not provide information about the molecular structure of organic impurities.[1]

Visualizing the Workflow and a Relevant Pathway

To better illustrate the experimental process and the context of this compound, the following diagrams are provided.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute hplc HPLC Separation (C18 Column) dilute->hplc ms MS Detection (ESI Negative) hplc->ms integrate Peak Integration ms->integrate identify Impurity Identification integrate->identify quantify Purity Calculation identify->quantify report report quantify->report Final Report

Caption: Experimental workflow for HPLC-MS purity validation.

Signaling_Pathway cluster_synthesis Hypothetical Drug Synthesis cluster_pathway Target Signaling Pathway start_mol 2-Chloro-4-methylthiazole- 5-carboxylic acid intermediate Intermediate Derivative start_mol->intermediate api Active Pharmaceutical Ingredient (API) intermediate->api receptor Cell Surface Receptor api->receptor Inhibition kinase Kinase Cascade receptor->kinase tf Transcription Factor kinase->tf response Cellular Response tf->response

Caption: Hypothetical drug action targeting a signaling pathway.

Conclusion

The validation of this compound purity is a critical step in drug development. HPLC-MS stands out as a premier method, offering a blend of high-resolution separation and sensitive, specific detection that is ideal for identifying and quantifying the principal compound and any potential impurities. While other techniques such as HPLC-UV, NMR, and elemental analysis provide valuable information, they often serve best in complementary roles. For comprehensive purity analysis that ensures the quality and safety of pharmaceutical intermediates, a well-developed and validated HPLC-MS method is the recommended approach. This guide provides a solid foundation for establishing such a method in a research or quality control setting.

References

Comparative Docking Analysis of 2-Chloro-4-methylthiazole-5-carboxylic Acid Derivatives and Related Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies on 2-Chloro-4-methylthiazole-5-carboxylic acid derivatives and other thiazole-based compounds. The information is compiled from various research articles to offer insights into their potential as therapeutic agents. The data is intended for researchers, scientists, and professionals in drug development.

Introduction to Thiazole Derivatives in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry.[1] Compounds incorporating the thiazole ring exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] Molecular docking is a computational technique widely used to predict the binding affinity and interaction patterns of small molecules with biological targets, thereby aiding in the discovery and design of new drugs.[1][2] This guide focuses on the in silico evaluation of this compound derivatives and other related thiazole compounds against various protein targets.

Comparative Docking Performance

The following tables summarize the docking performance of various thiazole derivatives from different studies. The docking scores, represented as binding energies (kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values generally suggest more favorable interactions.

Table 1: Docking Performance of 4-methylthiazole-5-carboxylic acid Derivatives against MUC1 [3]

A study on novel 4-methylthiazole-5-carboxylic acid derivatives as potential inhibitors of the MUC1 oncoprotein, a target in breast cancer therapy, revealed promising results.[3]

CompoundDocking Score (Binding Energy, kcal/mol)Key Interactions
1 (Parent Acid) -Data not specified
3b -Data not specified
3d High potent activityData not specified
3e -Data not specified
3f -Data not specified
3i -Data not specified

Note: The study highlighted compounds 1 and 3d as having high potent activity against MDA-MB-231 breast cancer cell lines, suggesting they could be effective MUC1 inhibitors.[3]

Table 2: Docking Performance of N-substituted Thiazole Derivatives against FabH [1]

This study investigated N-substituted thiazole derivatives as potential inhibitors of β-ketoacyl-ACP synthase (FabH), a key enzyme in bacterial fatty acid synthesis.[1]

CompoundMolDock ScoreDocking ScoreHydrogen Bonds
Griseofulvin (Standard) -90.94-4
S2 -144.236-143.59310
S5 -102.612-104.8734
S6 ---
S7 ---
S8 ---
S9 ---

Note: The N-substituted thiazole derivatives exhibited excellent MolDock scores, ranging from -102.612 to -144.236, and formed multiple hydrogen bonds with the target protein.[1]

Table 3: Docking Performance of Thiazole-Coumarin and Thiazole-Triazole Conjugates against Mpro and ACE2 [4][5]

To identify potential inhibitors for SARS-CoV-2, molecular docking studies were performed on thiazole-coumarin and thiazole-triazole conjugates against the main protease (Mpro) and Angiotensin-Converting Enzyme 2 (ACE2) receptor.[4][5]

CompoundTargetBinding Energy (kcal/mol)
RD9 Mpro-8.33
RD9 ACE2-9.87
RD12 Mpro-7.89
RD12 ACE2-9.75
RD17 Mpro-8.61
RD17 ACE2-9.49
RD18 Mpro-8.02
RD18 ACE2-9.61

Note: These molecules demonstrated strong interactions with the active sites of both Mpro and ACE2, suggesting their potential as dual inhibitors for COVID-19.[4][5]

Table 4: Docking Performance of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives against Xanthine Oxidase [6][7]

A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as inhibitors of xanthine oxidase (XO), a target for the treatment of gout and hyperuricemia.[6][7]

CompoundIC50 (µM)In Vivo Uric Acid Inhibition (%)
5b (p-fluoro) 0.5762
5c (p-chloro) 0.9153

Note: The presence of a para-fluoro group (5b) and a para-chloro group (5c) resulted in excellent XO inhibitory activity.[6][7]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for understanding and reproducing the results. While specific parameters may vary, a general workflow is typically followed.

General Molecular Docking Protocol:

  • Protein Preparation: The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.[8]

  • Ligand Preparation: The 2D structures of the thiazole derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed to obtain a stable conformation.[8]

  • Grid Generation: A binding site is defined on the protein, often centered around the position of a known ligand or a predicted active site. A grid box is generated to encompass this binding site, defining the search space for the docking algorithm.[8]

  • Molecular Docking: Docking is carried out using specialized software. The software samples various conformations and orientations of the ligand within the defined grid and calculates the binding affinity for each pose using a scoring function.[8]

  • Analysis of Results: The resulting docked poses are analyzed based on their docking scores and the nature of their interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the protein's active site.[8]

Specific Software and Targets from Cited Studies:

  • MUC1 Docking: ArgusLab 4.0.1 was used for docking analysis of 4-methylthiazole-5-carboxylic acid derivatives.[3]

  • FabH Docking: Molegro Virtual Docker (Version 6.0) was used to study the interaction of N-substituted thiazole derivatives with the FabH inhibitor (PDB ID: 3iL9).[1]

  • Anticancer Studies: The Molecular Operating Environment (MOE) program was used for docking novel thiazolyl-thiazole derivatives.[9]

  • COX Inhibition Studies: Molecular docking was performed to understand the binding patterns of thiazole carboxamide derivatives within COX-1 and COX-2 isozymes.[10]

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (from PDB) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) dock Molecular Docking (Software-based Simulation) l_prep->dock grid->dock analysis Analysis of Results (Scores and Interactions) dock->analysis lead_opt Lead Optimization analysis->lead_opt

Caption: A generalized workflow for molecular docking studies.

Logical Relationship of Thiazole Derivatives and Biological Activities

G cluster_derivatives Derivatives cluster_activities Biological Activities thiazole Thiazole Core d1 2-Chloro-4-methylthiazole- 5-carboxylic acid thiazole->d1 d2 N-substituted Thiazoles thiazole->d2 d3 Thiazole-Coumarin Conjugates thiazole->d3 d4 2-Benzamido-4-methylthiazole- 5-carboxylic acid thiazole->d4 a1 Anticancer d1->a1 a2 Antibacterial d2->a2 a3 Antiviral d3->a3 a4 Anti-inflammatory d4->a4

Caption: Relationship between thiazole derivatives and their targeted biological activities.

References

Structure-Activity Relationship (SAR) Studies of 2-Chloro-4-methylthiazole-5-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-chloro-4-methylthiazole-5-carboxylic acid scaffold. The primary focus of available research highlights the utility of this core structure in the development of potent kinase inhibitors, most notably exemplified by the dual Src/Abl kinase inhibitor, Dasatinib. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug discovery efforts in this area.

Comparative Analysis of Kinase Inhibitory Activity

The N-(2-chloro-6-methylphenyl)-2-(substituted-amino)thiazole-5-carboxamide scaffold has been extensively studied for its potent inhibitory activity against Src family and Abl kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of various cancers.

The following table summarizes the antiproliferative activity of key analogs, demonstrating the critical role of the substituent at the 2-position of the thiazole ring.

Compound ID2-Position SubstituentK562 (Leukemia) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)MDA-MB 231 (Breast Cancer) IC50 (µM)
Dasatinib 2-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidin-4-ylamino< 1< 1< 1< 1
6d 2-(4-methylpiperazin-1-yl)acetamidoComparable to Dasatinib20.221.6Inactive

Data compiled from a study on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.[1]

SAR Insights:

  • The data clearly indicates that the nature of the substituent at the 2-position of the thiazole ring is a primary determinant of broad-spectrum anticancer activity.[1]

  • While analog 6d , featuring a 2-(4-methylpiperazin-1-yl)acetamido group, shows high potency against the K562 leukemia cell line, its activity against solid tumor cell lines (MCF-7, HT-29, and MDA-MB 231) is significantly diminished compared to Dasatinib.[1]

  • The pyrimidin-4-ylamino core present in Dasatinib is crucial for its potent, broad-spectrum antiproliferative effects against both hematological and solid tumor cell lines.[1]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these compounds is the inhibition of Src and Abl tyrosine kinases. These kinases are key components of signaling pathways that regulate cell growth and survival. By blocking their activity, these inhibitors can halt uncontrolled cell proliferation.

Src_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Abl Abl Kinase Growth_Factor_Receptor->Abl RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Src->PI3K_AKT_Pathway STAT_Pathway STAT Pathway Abl->STAT_Pathway Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK_Pathway->Gene_Expression PI3K_AKT_Pathway->Gene_Expression STAT_Pathway->Gene_Expression Inhibitor 2-Chloro-4-methylthiazole-5- carboxamide Analog (e.g., Dasatinib) Inhibitor->Src Inhibitor->Abl Synthesis_Workflow Start 2-chloro-6-methylaniline Step1 React with 3-ethoxyacryloyl chloride Start->Step1 Intermediate1 N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide Step1->Intermediate1 Step2 Bromination with NBS Intermediate1->Step2 Intermediate2 alpha-bromo intermediate Step2->Intermediate2 Step3 Cyclization with Thiourea Intermediate2->Step3 Product 2-amino-N-(2-chloro-6-methylphenyl) -4-methylthiazole-5-carboxamide Step3->Product

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-methylthiazole-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-4-methylthiazole-5-carboxylic acid, ensuring compliance and laboratory safety. The following procedures are based on standard safety data sheets and chemical handling protocols.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to be familiar with its hazard profile. This compound is known to cause skin and serious eye irritation.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and is in accordance with local, regional, and national hazardous waste regulations.[1][3]

Step 1: Waste Collection

  • Place waste this compound into a designated, properly labeled, and suitable disposal container.[2]

  • Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

Step 2: Handling Spills

  • In the event of a spill, use proper personal protective equipment.[2]

  • Vacuum or sweep up the material, taking care to avoid dust formation.[2][3]

  • Collect the spilled material and place it into a suitable container for disposal.[2][3]

  • Prevent the product from entering drains.[1]

Step 3: Final Disposal

  • The disposal of this compound should be entrusted to a licensed waste disposal company.[1]

  • Do not empty into drains.[3]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

III. Emergency First Aid Protocols

In case of accidental exposure, immediate action is crucial.

Table 2: First Aid Measures

Exposure RouteProcedure
Eyes Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2]
Skin Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
Ingestion Get medical aid. Wash mouth out with water.[2]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have 2-Chloro-4-methylthiazole- 5-carboxylic acid for disposal B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the material a spill? B->C D Sweep or vacuum material into a suitable container. Avoid creating dust. C->D Yes E Place waste directly into a labeled, sealed container. C->E No F Store container in a cool, dry, well-ventilated area. D->F E->F G Contact licensed waste disposal company for pickup. F->G H End: Compliant Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Chloro-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-4-methylthiazole-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and procedural accuracy.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 5198-87-8

Hazard Summary: According to safety data sheets, this compound is classified as a substance that causes skin irritation and serious eye irritation[1][2]. Handling this compound requires strict adherence to safety protocols to prevent exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash GogglesMust be worn at all times when handling the chemical to protect from splashes[3][4][5].
Face ShieldRequired in addition to goggles when there is a significant risk of splashing, such as during bulk transfers[3][4][6].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use and wash hands after removal[4][7][8].
Body Protection Laboratory CoatA fully buttoned lab coat must be worn to protect skin and clothing from potential contamination[7][9].
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes[3][4].
Respiratory Protection Fume HoodAll work with this chemical should be conducted in a properly functioning chemical fume hood to avoid inhalation of any dust or vapors[6][9].
RespiratorMay be necessary for significant exposures to vapors or dusts; consult with your institution's safety officer[3][4][5].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes risks and ensures the integrity of the experiment.

1. Preparation:

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered[6].

  • Verify that an eyewash station and emergency shower are accessible and unobstructed[7].

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling and Use:

  • Conduct all weighing and transferring of the solid compound within a certified chemical fume hood to minimize inhalation exposure[9].

  • Avoid creating dust when handling the solid material[1].

  • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers of the chemical closed when not in use.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of in the appropriate waste container.

  • Wash hands thoroughly with soap and water after completing the work and removing PPE[1][2].

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Segregation: this compound is a halogenated organic compound. As such, all waste containing this chemical must be disposed of in a designated "Halogenated Organic Waste" container[9]. Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with its contents.

  • Empty Containers: Empty containers that held the chemical should be rinsed with a suitable solvent, and the rinsate collected as halogenated waste.

  • Institutional Guidelines: Always follow your institution's specific waste management protocols[9]. Do not dispose of this chemical down the drain[2][9].

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound.

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal prep_area Prepare clean work area (Fume Hood) check_safety Verify safety equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don all required PPE check_safety->don_ppe weigh_transfer Weigh and transfer solid in fume hood don_ppe->weigh_transfer Proceed to handling dissolve Prepare solution (if applicable) weigh_transfer->dissolve experiment Conduct experiment dissolve->experiment decontaminate Decontaminate surfaces and equipment experiment->decontaminate Experiment complete collect_waste Collect all waste (solid, liquid, contaminated items) experiment->collect_waste doff_ppe Remove PPE correctly decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands dispose_waste Dispose in designated 'Halogenated Organic Waste' container doff_ppe->dispose_waste Dispose contaminated PPE collect_waste->dispose_waste

Caption: Standard operating procedure for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.